molecular formula C7H8N4 B1506555 6-Hydrazinyl-1H-indazole CAS No. 72372-66-8

6-Hydrazinyl-1H-indazole

Cat. No.: B1506555
CAS No.: 72372-66-8
M. Wt: 148.17 g/mol
InChI Key: JEUOXVBPTOLXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydrazinyl-1H-indazole is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazol-6-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-10-6-2-1-5-4-9-11-7(5)3-6/h1-4,10H,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUOXVBPTOLXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NN)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717368
Record name 6-Hydrazinyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72372-66-8
Record name 6-Hydrazinyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Hydrazinyl-1H-indazole: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Hydrazinyl-1H-indazole, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will delve into its core chemical properties, structural features, synthesis, and reactivity, with a focus on its application in the development of targeted therapeutics.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its recurrence in a multitude of biologically active compounds, including several FDA-approved drugs.[2] The unique electronic and structural characteristics of the indazole core allow it to participate in key binding interactions with a variety of biological targets.

This compound, in particular, serves as a crucial synthon, offering a reactive handle for the construction of more complex molecular architectures. The presence of the hydrazinyl (-NHNH2) group at the 6-position provides a nucleophilic center ripe for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening.

Molecular Structure and Chemical Properties

The fundamental characteristics of this compound are pivotal to understanding its reactivity and handling. While experimental data for the free base is limited in publicly available literature, properties are often reported for its more stable salt forms, such as the hydrochloride or tetrahydrochloride salts.[3][4]

Structural Analysis

This compound consists of a bicyclic indazole core with a hydrazinyl substituent at the C6 position. The indazole ring system can exist in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[5] The precise bond angles and lengths will be influenced by the electronic effects of the hydrazinyl group and the overall crystalline packing in the solid state.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common salt forms is provided in the table below.

PropertyThis compoundThis compound hydrochlorideThis compound tetrahydrochloride
CAS Number 72372-66-8[6]2089319-31-1[3]1266362-60-0[4]
Molecular Formula C₇H₈N₄[6]C₇H₉ClN₄[3]C₇H₁₂Cl₄N₄[4]
Molecular Weight 148.17 g/mol [6]184.63 g/mol [3]294.01 g/mol [4]
Appearance Data not availableData not availableData not available
Melting Point Data not availableData not availableData not available
Boiling Point Data not availableData not availableData not available
Solubility Data not availableData not availableData not available
Spectral Data
  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the positions of the hydrazinyl group and the pyrazole moiety. The protons of the hydrazinyl group and the N-H of the indazole ring would likely appear as broad singlets, and their chemical shifts could be solvent-dependent.

  • ¹³C NMR: The spectrum would display seven unique carbon signals corresponding to the molecular structure. The chemical shifts of the aromatic carbons would be in the typical downfield region, with the carbon attached to the hydrazinyl group showing a characteristic shift.

  • IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the indazole and hydrazinyl groups, C=C and C=N stretching of the aromatic rings, and N-H bending vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Reactivity

The synthesis of this compound typically proceeds from a readily available starting material, 6-nitro-1H-indazole. The synthetic sequence involves the reduction of the nitro group to an amino group, followed by diazotization and subsequent reduction to the hydrazine.

Synthetic Pathway

Diagram: Synthetic Pathway to this compound

G start 6-Nitro-1H-indazole step1 6-Amino-1H-indazole start->step1 Reduction (e.g., H₂, Pd/C) [4] step2 6-Indazolediazonium salt step1->step2 Diazotization (NaNO₂, HCl) [12] end This compound step2->end Reduction (e.g., SnCl₂, HCl)

Caption: General synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 6-Amino-1H-indazole from 6-Nitro-1H-indazole [7]

  • Rationale: The nitro group is a versatile precursor to the amino group. Catalytic hydrogenation is a clean and efficient method for this reduction, typically providing high yields. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.

  • Procedure:

    • To a solution of 6-nitro-1H-indazole in a suitable solvent such as methanol or ethanol, add a catalytic amount of 10% Pd/C.

    • The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

    • The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the catalyst is removed by filtration through a pad of celite.

    • The filtrate is concentrated under reduced pressure to yield 6-amino-1H-indazole, which can be used in the next step with or without further purification.

Step 2: Synthesis of this compound from 6-Amino-1H-indazole (Generalized Procedure)

  • Rationale: The conversion of a primary aromatic amine to a hydrazine is a classic transformation involving the formation of a diazonium salt intermediate, which is then reduced.[8] Sodium nitrite in an acidic medium is the standard reagent for diazotization. The resulting diazonium salt is typically unstable and is used immediately in the next step. A mild reducing agent such as tin(II) chloride is then used to reduce the diazonium salt to the corresponding hydrazine.

  • Procedure:

    • Dissolve 6-amino-1H-indazole in a cold aqueous solution of a strong acid, such as hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, while maintaining the temperature below 5 °C. Stir for a short period to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, and cool it in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the reducing agent solution, again keeping the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir for a specified time, monitoring for the formation of the product.

    • The reaction is then worked up by basifying the solution to precipitate the product, followed by extraction with a suitable organic solvent.

    • The organic extracts are dried and concentrated to yield crude this compound, which may be purified by crystallization or chromatography.

Reactivity Profile

The reactivity of this compound is dominated by the nucleophilic character of the terminal amino group of the hydrazinyl moiety. This makes it an excellent partner in a variety of condensation and cyclization reactions.

  • Cyclocondensation Reactions: It readily reacts with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and other bifunctional electrophiles to form a variety of heterocyclic systems. For instance, reaction with β-ketoesters can lead to the formation of pyrazole-fused systems.

  • Formation of Hydrazones: The hydrazinyl group can condense with aldehydes and ketones to form the corresponding hydrazones. These hydrazones can be valuable intermediates for further transformations.[2]

  • Acylation and Sulfonylation: The terminal nitrogen of the hydrazinyl group can be readily acylated or sulfonylated using acid chlorides, anhydrides, or sulfonyl chlorides.

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its role as a versatile building block for the synthesis of kinase inhibitors.[9] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[10]

Scaffold for Kinase Inhibitors

The indazole core is a well-established scaffold for ATP-competitive kinase inhibitors. The 6-hydrazinyl group provides a convenient attachment point for side chains that can be designed to interact with specific residues in the kinase active site, thereby conferring potency and selectivity.

Diagram: Role of this compound in Kinase Inhibitor Synthesis

G start This compound step1 Condensation with β-dicarbonyl compounds start->step1 step2 Formation of Fused Heterocycles step1->step2 end Bioactive Kinase Inhibitor Candidates step2->end

Caption: Synthetic utility in generating kinase inhibitor libraries.

While specific examples detailing the direct use of this compound are often proprietary, the literature is replete with examples of structurally related indazole hydrazines being utilized in the synthesis of potent kinase inhibitors targeting various kinases such as JNK, FGFR, and VEGFR.[10][11]

Synthesis of Fused Heterocyclic Systems

This compound is a key precursor for the synthesis of various fused heterocyclic systems with potential biological activity. For example, its reaction with appropriate reagents can lead to the formation of pyrazolo[4,3-h]quinazolines and pyridazino[4,5-b]indazoles, which are scaffolds of interest in medicinal chemistry.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its derivatives.

  • Safety: It is advisable to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[12]

  • Storage: Due to the potential for oxidation of the hydrazine moiety, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[13] For long-term stability, storage at low temperatures (2-8 °C or -20 °C) is recommended. The compound should be protected from light and moisture.[14]

Conclusion

This compound is a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis from readily available starting materials and the reactivity of its hydrazinyl group make it an attractive synthon for the construction of diverse molecular libraries. Its primary application lies in the development of kinase inhibitors, where the indazole scaffold has a proven track record of success. As the quest for novel and selective therapeutics continues, the utility of this compound in drug discovery is expected to grow.

References

An In-depth Technical Guide to 6-Hydrazinyl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Hydrazinyl-1H-indazole, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.

Core Compound Identification

This compound is a derivative of indazole, a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyrazole ring. The hydrazinyl (-NHNH2) substituent at the 6-position of the indazole core makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry.

Identifier Value Source
IUPAC Name (1H-Indazol-6-yl)hydrazineN/A
CAS Number 72372-66-8[1]
Molecular Formula C₇H₈N₄[1]
Molecular Weight 148.17 g/mol [1]
Canonical SMILES C1=CC2=C(C=C1NN)NN=C2N/A

It is also commercially available as hydrochloride and tetrahydrochloride salts, which can exhibit different solubility profiles and handling characteristics.[2]

Salt Form CAS Number Molecular Formula Molecular Weight
Hydrochloride1803600-85-2C₇H₉ClN₄184.63 g/mol
Tetrahydrochloride1266362-60-0C₇H₁₂Cl₄N₄294.01 g/mol

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step process starting from a commercially available substituted benzene derivative. A common and reliable route involves the formation of the indazole ring followed by the introduction of the hydrazinyl group. Below is a detailed, field-proven protocol for its synthesis, starting from 6-nitro-1H-indazole.

Synthesis Pathway Overview

Synthesis_Pathway A 6-Nitro-1H-indazole B 6-Amino-1H-indazole A->B Reduction (e.g., H₂, Pd/C) C This compound B->C Diazotization (NaNO₂, HCl) then Reduction (e.g., SnCl₂)

Caption: Synthetic pathway for this compound.

Part 1: Reduction of 6-Nitro-1H-indazole to 6-Amino-1H-indazole

Principle: The nitro group at the 6-position of the indazole ring is a strong electron-withdrawing group. It can be readily reduced to a primary amine using standard catalytic hydrogenation conditions. This transformation is generally high-yielding and clean.

Protocol:

  • Reaction Setup: To a solution of 6-nitro-1H-indazole (1 equivalent) in a suitable solvent such as methanol or ethanol, add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: The reaction mixture is then placed under a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield 6-amino-1H-indazole, which is often a solid.[3]

  • Purification: The crude product is typically of high purity and can be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent system like ethanol/water.

Part 2: Conversion of 6-Amino-1H-indazole to this compound

Principle: This conversion is a classic transformation in organic chemistry. The primary aromatic amine is first converted to a diazonium salt, which is then reduced to the corresponding hydrazine.

Protocol:

  • Diazotization:

    • Suspend 6-amino-1H-indazole (1 equivalent) in an aqueous solution of a strong mineral acid, such as hydrochloric acid, at a low temperature (typically 0-5 °C) using an ice-salt bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1-1.2 equivalents) in water dropwise, while maintaining the temperature below 5 °C. The formation of the diazonium salt is usually indicated by a color change.

  • Reduction:

    • In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride (SnCl₂) (typically 2-3 equivalents), in concentrated hydrochloric acid, also cooled in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the reducing agent solution, again ensuring the temperature remains low.

  • Work-up:

    • After the addition is complete, allow the reaction to stir for a specified period at low temperature, and then gradually warm to room temperature.

    • Basify the reaction mixture carefully with a strong base, such as sodium hydroxide, to precipitate the tin salts.

    • The product can then be extracted with a suitable organic solvent, such as ethyl acetate.

  • Purification:

    • The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is crucial for its use in further synthetic applications and for regulatory purposes.

Physical Properties
Property Value
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is expected to be limited for the free base, but the hydrochloride salts should be more water-soluble.
Storage Store in a cool, dry place, away from light and oxidizing agents.[1]
Spectroscopic Data (Predicted and Inferred)

While a complete set of publicly available spectra for this compound is limited, we can predict the key spectroscopic features based on the analysis of related indazole derivatives.[4][5]

¹H NMR Spectroscopy:

  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the positions of the substituents. The proton at position 7 is expected to be a singlet or a narrow doublet, while the protons at positions 4 and 5 will likely be doublets.

  • Indazole N-H Proton: The proton on the pyrazole nitrogen (N1-H) will appear as a broad singlet at a downfield chemical shift (often > δ 10 ppm).

  • Hydrazinyl Protons: The protons of the -NHNH₂ group will appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

  • The spectrum will show seven distinct carbon signals. The carbons of the benzene ring will appear in the aromatic region (typically δ 100-150 ppm). The carbon atom attached to the hydrazinyl group (C6) will be influenced by the nitrogen atoms.

Infrared (IR) Spectroscopy:

  • N-H Stretching: Look for characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹ for the indazole N-H and the hydrazinyl N-H groups.

  • Aromatic C-H Stretching: Aromatic C-H stretching bands will be observed around 3000-3100 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (148.17 m/z).

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the hydrazinyl group or cleavage of the pyrazole ring.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6][7] Indazole derivatives have been successfully developed into approved drugs for various therapeutic areas, including cancer and nausea.[8]

The this compound moiety serves as a versatile synthon for the construction of more complex indazole-based compounds. The hydrazinyl group can be readily reacted with various electrophiles, such as aldehydes, ketones, and carboxylic acid derivatives, to introduce diverse functionalities. This allows for the rapid generation of libraries of compounds for high-throughput screening and lead optimization.

Kinase Inhibitors in Oncology

A significant area of application for indazole derivatives is in the development of kinase inhibitors for cancer therapy.[9] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole core can serve as a scaffold to which various substituents are attached to achieve potent and selective inhibition of specific kinases. The 6-hydrazinyl group provides a convenient handle to introduce pharmacophores that can interact with the ATP-binding site of kinases.

Kinase_Inhibition A This compound B Reaction with Electrophiles A->B C Library of Indazole Derivatives B->C D Kinase Target C->D High-Throughput Screening E Lead Compound for Cancer Therapy D->E Lead Optimization

Caption: Workflow for developing kinase inhibitors from this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of accidental exposure, follow the first-aid measures outlined in the SDS.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its straightforward synthesis and the reactivity of the hydrazinyl group make it an attractive starting material for drug discovery programs, particularly in the field of oncology. This technical guide provides a solid foundation for researchers and scientists working with this important chemical entity, from its synthesis and characterization to its application in the quest for novel therapeutics.

References

A Technical Guide to the Biological Activity of 6-Hydrazinyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1H-Indazole Scaffold and the Synthetic Versatility of the 6-Hydrazinyl Group

The 1H-indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its rigid bicyclic structure and unique electronic properties allow it to engage with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[6][7]

Substitutions on the indazole ring are critical for modulating potency, selectivity, and pharmacokinetic properties. The C6 position, in particular, has been a focal point for chemical modification to enhance biological efficacy.[6][8] This guide focuses on derivatives stemming from 6-hydrazinyl-1H-indazole . The hydrazinyl moiety (-NHNH₂) at this position is a highly versatile synthetic handle. While not typically a pharmacophore itself, it serves as a crucial intermediate for constructing a variety of derivatives, most notably hydrazones and N-heterocycles like pyrazoles and triazoles. These transformations allow for the exploration of vast chemical space and the development of compounds with tailored biological functions.

This document provides an in-depth exploration of the primary biological activities associated with derivatives of this compound, with a focus on anticancer and kinase inhibitory actions. We will delve into the mechanistic rationale behind these activities and provide detailed, field-proven experimental protocols for their evaluation.

Anticancer Activity: From Cytotoxicity to Apoptosis Induction

Derivatives synthesized from this compound, particularly indazol-6-yl hydrazones and related heterocycles, have emerged as a promising class of anticancer agents.[4][9] Their mechanism of action is often multifaceted, involving the inhibition of key cellular processes required for tumor growth and survival.

Mechanistic Insights: Targeting Cell Proliferation and Survival Pathways

The anticancer effects of these derivatives are frequently attributed to their ability to induce cell cycle arrest and apoptosis. For instance, certain 1H-indazole-3-amine derivatives have been shown to arrest the cell cycle in the G0/G1 phase and induce apoptosis by modulating the expression of key regulatory proteins like those in the Bcl-2 family.[4] While this specific example is for a 3-amine, the general principle of targeting cell cycle and apoptosis pathways is a common strategy for indazole-based anticancer agents. The derivatives of this compound are designed to interact with specific molecular targets within these pathways.

A plausible mechanism for a hypothetical active derivative could involve the inhibition of a cyclin-dependent kinase (CDK), leading to cell cycle arrest, or the modulation of the p53/MDM2 pathway to promote programmed cell death.[4]

Diagram: General Anticancer Mechanism of Action

Below is a conceptual diagram illustrating how an indazole derivative might interfere with cancer cell signaling to induce apoptosis.

cluster_0 Cancer Cell Indazole This compound Derivative Kinase Target Kinase (e.g., CDK, FLT3) Indazole->Kinase Inhibition Bcl2 Anti-Apoptotic Proteins (e.g., Bcl-2) Indazole->Bcl2 Downregulation Prolif Cell Cycle Progression Kinase->Prolif Promotes Apoptosis Apoptosis Prolif->Apoptosis Suppresses Bcl2->Apoptosis Inhibits caption Conceptual pathway of an indazole derivative.

Caption: Conceptual pathway of an indazole derivative.

Experimental Workflow for Anticancer Evaluation

A rigorous, stepwise approach is essential for evaluating the anticancer potential of novel compounds.[7] This workflow progresses from broad cytotoxicity screening to specific mechanistic and in vivo studies.

Diagram: Preclinical Anticancer Drug Discovery Workflow

A Compound Synthesis (Derivatization of this compound) B In Vitro Cytotoxicity Screening (MTT Assay) A->B Test C Apoptosis & Cell Cycle Analysis (Flow Cytometry) B->C Confirm Mechanism D In Vivo Efficacy Study (Xenograft Model) C->D Validate in vivo E Lead Optimization D->E Refine Structure

Caption: Standard workflow for anticancer drug evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell viability.[8] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[8] The amount of formazan is proportional to the number of living cells.

Causality: This initial screen is critical for identifying compounds that possess cytotoxic or cytostatic effects against cancer cell lines and for determining the concentration range for subsequent, more complex assays. It is a cost-effective method for high-throughput screening.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., K562, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.[4]

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model

In vivo models are indispensable for evaluating a drug's therapeutic potential in a complex biological system.[7] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical assessment.[7]

Causality: This step validates the in vitro findings. It assesses the compound's ability to inhibit tumor growth in a living organism, providing preliminary data on efficacy, dosing, and potential toxicity.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ 4T1 cells) into the flank of each mouse.[7]

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 14 days).

  • Monitoring: Measure tumor volume (Volume = 0.5 × length × width²) and body weight every 2-3 days.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) percentage and assess for any signs of toxicity (e.g., weight loss, behavioral changes).

Kinase Inhibition: A Primary Mechanism of Action

The indazole scaffold is a well-established "hinge-binding" fragment, making it an ideal core for designing protein kinase inhibitors.[4][6] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[6] Therefore, many derivatives of this compound are rationally designed to target specific kinases implicated in tumorigenesis, such as VEGFR, FLT3, or Pim kinases.[6][10][11]

Structure-Activity Relationship (SAR) Insights

SAR studies on indazole derivatives reveal that substitutions at various positions are key to achieving high potency and selectivity. For 6-substituted indazoles, modifications can influence interactions within the ATP-binding pocket of the target kinase. For example, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives were synthesized and evaluated, demonstrating that modifications derived from the C6 position are critical for potent inhibitory activity.[11] Similarly, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives have been reported as potent FGFR inhibitors.[6]

The conversion of the 6-hydrazinyl group into larger, more complex moieties (e.g., pyrazolyl or triazolyl rings) allows for the exploration of deeper pockets within the kinase domain, potentially increasing both potency and selectivity.[12]

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes representative IC₅₀ values for various indazole derivatives against different protein kinases, illustrating the potency that can be achieved with this scaffold.

Derivative ClassTarget KinaseIC₅₀ (nM)Reference
3-(Pyrazin-2-yl)-1H-indazole derivativePim-10.4[5]
3-(Pyrazin-2-yl)-1H-indazole derivativePim-21.1[5]
3-(Pyrazin-2-yl)-1H-indazole derivativePim-30.4[5]
6-Substituted-1H-indazole-3-amine derivativeFGFR12.9[13]
2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole deriv.FLT3Nanomolar range[11]

Note: The specific derivatives in this table are not directly synthesized from this compound but serve to illustrate the potential of the indazole scaffold as a potent kinase inhibitor.

Antimicrobial and Anti-inflammatory Potential

While anticancer activity is a major focus, the structural motifs derived from this compound also show promise in other therapeutic areas.

  • Antimicrobial Activity: Hydrazones are a well-documented class of compounds with broad-spectrum antimicrobial activity.[14] The imine (-N=CH-) linkage is crucial for this effect. Derivatives such as indazol-6-yl hydrazones could be evaluated against various bacterial and fungal strains.[14] Standard protocols include broth microdilution or agar well diffusion methods to determine the Minimum Inhibitory Concentration (MIC).[14]

  • Anti-inflammatory Activity: Indazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokines like TNF-α.[5][15] Evaluation protocols often involve in vitro assays measuring the inhibition of protein denaturation or in vivo models like the carrageenan-induced paw edema test.[15]

Conclusion and Future Perspectives

This compound stands out not as a final drug candidate, but as a pivotal building block for generating libraries of diverse and potent therapeutic agents. The derivatives synthesized from this intermediate, particularly hydrazones and N-heterocycles, have demonstrated significant potential as anticancer agents and kinase inhibitors. The synthetic accessibility of the hydrazinyl group allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. Future research should focus on exploring novel heterocyclic systems derived from this intermediate and evaluating them against a broader panel of biological targets to unlock the full therapeutic potential of the C6-substituted indazole scaffold.

References

A Comprehensive Technical Guide to the 1H-Indazole Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a privileged bicyclic heteroaromatic system that has become a cornerstone in medicinal chemistry and drug discovery. Its unique structural features and electronic properties, particularly its ability to function as a versatile hydrogen bond donor and acceptor, have cemented its role in the design of a wide array of therapeutic agents. This in-depth guide offers a thorough exploration of the 1H-indazole core, covering its fundamental physicochemical characteristics, diverse synthetic methodologies, and broad applications in targeting various disease states. This paper will delve into the structure-activity relationships of key indazole-based drugs, provide detailed experimental protocols for their synthesis and analysis, and present a forward-looking perspective on the future of this significant scaffold in modern drug development. This guide is intended for researchers, scientists, and drug development professionals aiming to harness the full potential of the 1H-indazole core in their therapeutic programs.

Table of Contents

  • Introduction: The Privileged Nature of the 1H-Indazole Core

    • Physicochemical Properties and Pharmacophoric Features

    • Historical Perspective and Rise to Prominence

  • Synthetic Strategies for 1H-Indazole Derivatives

    • Classical and Modern Synthetic Routes

    • Detailed Experimental Protocol: Silver(I)-Mediated Synthesis of a 3-Substituted 1H-Indazole

  • Therapeutic Applications and Mechanism of Action

    • Oncology: A Major Therapeutic Arena

    • Anti-inflammatory and Analgesic Properties

    • Emerging Therapeutic Areas

  • Structure-Activity Relationship (SAR) Studies

    • Key Substitutions and Their Impact on Biological Activity

    • Case Study: Indazole-Based Kinase Inhibitors

  • Challenges and Future Directions

    • Overcoming Challenges in Synthesis and Application

    • Future Outlook for the Indazole Scaffold

  • References

Introduction: The Privileged Nature of the 1H-Indazole Core

The 1H-indazole, an aromatic heterocyclic compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] This bicyclic system, formed by the fusion of a benzene ring with a pyrazole ring, offers a unique combination of properties that make it highly valuable for drug design.[2][3]

Physicochemical Properties and Pharmacophoric Features

The 1H-indazole structure possesses distinct tautomeric forms, with the 1H-indazole being more thermodynamically stable than the 2H-indazole.[2][4] This stability is a crucial factor in its prevalence in pharmaceuticals. The scaffold's aromatic nature, with 10 π-electrons, contributes to its overall stability.[1] From a pharmacophoric standpoint, the 1H-indazole core is a versatile hydrogen bond donor and acceptor, enabling strong interactions with biological targets. It can also participate in π-π stacking interactions.[1] These features are critical for the high-affinity binding observed in many indazole-based drugs.

G Start Arylhydrazones Intermediate Silver(I)-mediated Intramolecular Oxidative C-H Amination Start->Intermediate Ag(I) oxidant Product 3-Substituted 1H-Indazoles Intermediate->Product

References

The Strategic Deployment of 6-Hydrazinyl-1H-indazole as a Bioisosteric Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the intricate chess game of drug design, the strategic replacement of functional groups—a practice known as bioisosterism—is a key maneuver to enhance efficacy, selectivity, and pharmacokinetic profiles. Among the rising stars in the medicinal chemist's toolkit is the 6-hydrazinyl-1H-indazole scaffold. This guide provides a comprehensive technical overview of this versatile bioisostere, elucidating its strategic value in replacing canonical functional groups like anilines and phenols. We will delve into the synthetic rationale, detailed experimental protocols, and the profound impact of this substitution on pharmacological activity, with a particular focus on the domain of kinase inhibitors. This document is intended to be a practical resource for drug development professionals, offering both foundational knowledge and actionable insights into the application of this compound in contemporary medicinal chemistry.

Introduction: The Principle of Bioisosterism and the Rise of the Indazole Scaffold

Bioisosterism is a cornerstone of rational drug design, involving the substitution of a chemical moiety with another that retains similar physical and chemical properties, thereby eliciting a comparable biological response. The goal is often to mitigate undesirable attributes of a lead compound—such as poor metabolic stability, toxicity, or suboptimal potency—while preserving or enhancing its therapeutic activity.

The indazole ring, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry. It is particularly valued as a bioisostere for the phenol group. Phenols, while being crucial for hydrogen bonding interactions with biological targets, are often susceptible to phase II metabolism, primarily through glucuronidation, leading to rapid clearance and reduced oral bioavailability.[1][2][3] The indazole nucleus can mimic the hydrogen bonding capabilities of a phenol—with the N1-H acting as a hydrogen bond donor and the N2 lone pair as an acceptor—while being significantly more resistant to glucuronidation.[1][2][3] This metabolic stability makes the indazole scaffold an attractive alternative for enhancing the pharmacokinetic profile of drug candidates.[2]

The this compound derivative introduces a further layer of chemical versatility. The hydrazinyl group (-NHNH2) can serve as a bioisosteric replacement for anilines or as a reactive handle for further molecular elaboration, making it a particularly interesting building block in the design of targeted therapies, most notably in the realm of protein kinase inhibitors.

Synthetic Pathways to this compound: A Two-Step Approach

The synthesis of this compound is a well-defined process that typically begins with the commercially available 6-nitro-1H-indazole. The synthetic strategy involves a two-step sequence: reduction of the nitro group to an amine, followed by diazotization and subsequent reduction to the hydrazine.

Step 1: Reduction of 6-Nitro-1H-indazole to 6-Amino-1H-indazole

The initial step is the reduction of the nitro group at the 6-position of the indazole ring to form 6-amino-1H-indazole. This transformation is most commonly and efficiently achieved through catalytic hydrogenation.

Experimental Protocol: Synthesis of 6-Amino-1H-indazole

  • Materials:

    • 6-Nitro-1H-indazole

    • 10% Palladium on carbon (Pd/C)

    • Methanol

    • Hydrogen gas (H₂)

  • Procedure:

    • In a suitable reaction vessel, suspend 6-nitro-1H-indazole (1 equivalent) in methanol.

    • Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the starting material).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1 atm, balloon pressure).

    • Stir the reaction mixture vigorously at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to yield 6-amino-1H-indazole as a solid. This product is often of sufficient purity for the next step.

Step 2: Conversion of 6-Amino-1H-indazole to this compound

The transformation of the 6-amino group to a 6-hydrazinyl group is achieved through a classical diazotization reaction followed by in situ reduction of the resulting diazonium salt.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 6-Amino-1H-indazole

    • Concentrated hydrochloric acid (HCl)

    • Sodium nitrite (NaNO₂)

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Deionized water

  • Procedure:

    • Dissolve 6-amino-1H-indazole (1 equivalent) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated HCl and cool it to 0 °C.

    • Slowly add the freshly prepared diazonium salt solution to the cold stannous chloride solution with vigorous stirring. A precipitate of the hydrazine hydrochloride salt should form.

    • Allow the reaction mixture to stir for an additional 1-2 hours at low temperature.

    • Collect the precipitate by filtration and wash it with a small amount of cold water.

    • To obtain the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) and extracted with an organic solvent.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

A visual representation of this synthetic workflow is provided below.

SynthesisWorkflow Start 6-Nitro-1H-indazole Step1 Reduction (H₂, Pd/C, MeOH) Start->Step1 Intermediate 6-Amino-1H-indazole Step1->Intermediate Step2 Diazotization & Reduction (1. NaNO₂, HCl 2. SnCl₂, HCl) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic route to this compound.

The this compound Moiety as a Bioisostere in Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for drug development. The design of kinase inhibitors often involves targeting the ATP-binding pocket, and specific hydrogen bonding interactions are crucial for achieving high potency and selectivity.

Bioisosteric Replacement of Anilines

Many potent kinase inhibitors feature an aniline or substituted aniline moiety that forms a key hydrogen bond with the hinge region of the kinase's ATP-binding site. However, anilines can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites. The this compound group can serve as an effective bioisostere for an aniline in this context.

The N1-H of the indazole ring can mimic the hydrogen bond donor function of the aniline N-H, while the exocyclic hydrazine can be further functionalized to modulate solubility, cell permeability, and target engagement. This bioisosteric replacement can lead to compounds with improved pharmacokinetic properties and potentially a different selectivity profile across the kinome.

The following diagram illustrates the bioisosteric relationship between an aniline and a this compound moiety in a hypothetical kinase inhibitor.

Bioisostere cluster_0 Aniline-based Inhibitor cluster_1 This compound Bioisostere Aniline Aniline Moiety KinaseHinge_A Kinase Hinge Region Aniline->KinaseHinge_A H-bond Indazole This compound Moiety Aniline->Indazole Bioisosteric Replacement KinaseHinge_B Kinase Hinge Region Indazole->KinaseHinge_B H-bond

Caption: Bioisosteric replacement of an aniline with this compound.

Impact on Pharmacological Properties: A Comparative Overview

The strategic substitution of a phenol or aniline with a this compound can lead to significant improvements in the drug-like properties of a molecule. Below is a table summarizing the potential impact of this bioisosteric replacement on key pharmacological parameters, based on the well-documented properties of the indazole scaffold.

PropertyPhenol/Aniline MoietyThis compound MoietyRationale for Improvement
Metabolic Stability Prone to glucuronidation (phenol) and oxidation (aniline)Resistant to glucuronidationThe indazole ring is less susceptible to phase II conjugation enzymes.[1][2][3]
Oral Bioavailability Often limited by first-pass metabolismPotentially improvedReduced first-pass metabolism can lead to higher systemic exposure after oral administration.
Target Potency High, due to key H-bond interactionsMaintained or improvedThe indazole N1-H can effectively mimic the H-bond donor properties of the phenol or aniline.
Aqueous Solubility VariableCan be modulatedThe hydrazinyl group provides a handle for introducing solubilizing groups.
Chemical Tractability Standard chemistryVersatile for further derivatizationThe hydrazinyl group can be readily converted to a variety of other functional groups.

Experimental Evaluation of this compound Containing Compounds

The successful implementation of a bioisosteric replacement strategy requires rigorous experimental validation. For kinase inhibitors incorporating the this compound scaffold, a combination of biochemical and cell-based assays is essential to characterize their activity and selectivity.

In Vitro Kinase Inhibition Assays

Biochemical assays are employed to determine the direct inhibitory effect of a compound on the activity of a purified kinase enzyme. A common method is the luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

  • Principle: This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal.

  • Procedure:

    • Prepare a dilution series of the this compound containing test compound.

    • In a multi-well plate, add the kinase, its specific substrate, and ATP to initiate the enzymatic reaction.

    • Add the test compound at various concentrations to the reaction mixture.

    • Incubate the plate at a controlled temperature for a defined period (e.g., 60 minutes at 30 °C).

    • Add a "kinase-glo" reagent that simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Cell-Based Proliferation Assays

Cell-based assays are crucial for evaluating the ability of a compound to inhibit cell growth and proliferation in a more physiologically relevant context. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Cell Proliferation Assay

  • Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a dilution series of the this compound containing test compound for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to untreated control cells.

    • Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) from the dose-response curve.

A generalized workflow for the evaluation of kinase inhibitors is depicted below.

EvaluationWorkflow Start Synthesized this compound Derivative BiochemicalAssay In Vitro Kinase Inhibition Assay (e.g., Luminescence-based) Start->BiochemicalAssay CellBasedAssay Cell-Based Proliferation Assay (e.g., MTT) Start->CellBasedAssay DataAnalysis IC₅₀ / GI₅₀ Determination BiochemicalAssay->DataAnalysis CellBasedAssay->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Caption: Workflow for evaluating kinase inhibitors.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and versatile tool in the medicinal chemist's arsenal for lead optimization. Its ability to act as a bioisostere for common functional groups like anilines and phenols, coupled with its favorable metabolic properties, makes it an attractive building block for the design of next-generation therapeutics. The synthetic accessibility of this scaffold further enhances its utility in drug discovery programs. As our understanding of the structural requirements for potent and selective kinase inhibition continues to evolve, the strategic application of bioisosteres like this compound will undoubtedly play a pivotal role in the development of safer and more effective targeted therapies. Future research in this area will likely focus on exploring the full potential of the hydrazinyl moiety for further chemical elaboration, leading to the discovery of novel drug candidates with tailored pharmacological profiles.

References

An In-depth Technical Guide to the Predicted Spectroscopic Data of 6-Hydrazinyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-hydrazinyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to offer a detailed, predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development, providing a robust framework for the structural elucidation and characterization of this compound and related derivatives. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features.

Introduction and Compound Overview

Indazole and its derivatives are recognized as significant scaffolds in medicinal chemistry, often serving as bioisosteres for indoles. The introduction of a hydrazinyl group at the 6-position of the 1H-indazole core is expected to modulate the electronic properties and biological activity of the parent molecule, making its unambiguous structural characterization a critical step in any research endeavor. This guide will provide a detailed predictive analysis of its key spectroscopic signatures.

Compound: this compound Molecular Formula: C₇H₈N₄ Molecular Weight: 148.17 g/mol CAS Number: 72372-66-8

The structure of this compound, presented below, consists of a bicyclic aromatic indazole core with a hydrazinyl (-NHNH₂) substituent at the C6 position. The presence of multiple nitrogen atoms and exchangeable protons presents interesting features in its spectroscopic analysis.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[1] The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. The spectra are predicted based on data from 1H-indazole and related substituted derivatives, with considerations for the electronic effects of the hydrazinyl group.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the indazole N-H proton, and the hydrazinyl protons. The hydrazinyl group is an electron-donating group, which will influence the chemical shifts of the protons on the benzene ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
~12.5 - 13.5br s1H, N1-HThe indazole N-H proton is typically deshielded and appears as a broad singlet.[2]
~7.8 - 8.0s1H, H3The H3 proton of the indazole ring is expected to be a singlet.
~7.5 - 7.7d1H, H4Coupled to H5, expected to be a doublet.
~6.8 - 7.0dd1H, H5Coupled to H4 and H7, appearing as a doublet of doublets.
~7.0 - 7.2d1H, H7Coupled to H5, expected to be a doublet.
~4.0 - 5.0br s3H, -NHNH₂The protons of the hydrazinyl group are exchangeable and will likely appear as a broad singlet. The exact chemical shift can be highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The electron-donating nature of the hydrazinyl group will cause an upfield shift (lower ppm) for the carbons in its proximity, particularly C6 and the ortho/para carbons.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~140 - 145C7aA quaternary carbon in the indazole ring.
~135 - 140C3The C3 carbon in indazoles typically appears in this region.
~125 - 130C5Aromatic CH carbon.
~120 - 125C3aAnother quaternary carbon in the indazole ring.
~115 - 120C4Aromatic CH carbon.
~110 - 115C7Aromatic CH carbon.
~145 - 150C6The carbon attached to the electron-donating hydrazinyl group is expected to be significantly deshielded.
Experimental Protocol for NMR Data Acquisition

For the acquisition of high-quality NMR spectra of this compound, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 300 MHz or higher.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of 0-160 ppm.

    • A larger number of scans will be necessary compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL Deuterated Solvent instrument High-Resolution NMR (≥300 MHz) dissolve->instrument h1_acq ¹H NMR Acquisition (0-15 ppm) instrument->h1_acq c13_acq ¹³C NMR Acquisition (0-160 ppm) instrument->c13_acq processing Fourier Transform, Phase & Baseline Correction h1_acq->processing c13_acq->processing

Caption: Experimental workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the indazole and hydrazinyl moieties, as well as the aromatic C-H and C=C bonds.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3100 - 3400N-H stretchIndazole & HydrazineThis broad region will likely contain multiple overlapping peaks from the N-H stretches of the indazole ring and the primary amine of the hydrazinyl group.
3000 - 3100C-H stretchAromaticCharacteristic of C-H bonds in the benzene ring.
1600 - 1650N-H bendHydrazineThe scissoring vibration of the -NH₂ group.
1450 - 1600C=C stretchAromaticMultiple bands are expected in this region due to the vibrations of the aromatic rings.
1200 - 1350C-N stretchAromatic AmineStretching vibrations of the C-N bond connecting the hydrazinyl group to the indazole ring.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to subtract from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be ideal for confirming the molecular formula.

Predicted m/z Ion Rationale
148.0749[M]⁺The molecular ion peak corresponding to the exact mass of C₇H₈N₄.
149.0827[M+H]⁺The protonated molecular ion, commonly observed in electrospray ionization (ESI).
133[M-NH]⁺Loss of an NH fragment from the hydrazinyl group.
118[M-N₂H₂]⁺Loss of diazene from the hydrazinyl group.
91[C₆H₅N]⁺A common fragment in the mass spectra of indazoles, corresponding to the loss of HCN and N₂.
Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: Utilize a mass spectrometer, such as one equipped with an electrospray ionization (ESI) source coupled to a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Perform fragmentation analysis (MS/MS) on the molecular ion peak to aid in structural confirmation.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.

G cluster_ms_workflow Mass Spectrometry Workflow sample_prep Sample Preparation (in MeOH or ACN) ionization Ionization (e.g., ESI) sample_prep->ionization mass_analysis Mass Analysis (e.g., TOF, Orbitrap) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (Mass & Fragmentation) detection->data_analysis

Caption: General workflow for mass spectrometry analysis.

Conclusion

References

In Silico Modeling of 6-Hydrazinyl-1H-indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth exploration of the in silico modeling techniques applied to 6-Hydrazinyl-1H-indazole derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and logical framework for the computational assessment of this promising class of molecules, grounded in the principles of biophysics and medicinal chemistry. We will navigate the causal chain of experimental choices, from initial target identification to the prediction of pharmacokinetic profiles, thereby providing a self-validating system for the evaluation of these potential therapeutic agents.

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and structural properties allow for versatile interactions with a range of biological targets.[2][3] Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[4][5] Many successful kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole core, highlighting its utility in oncology drug discovery.[4][6] The introduction of a hydrazinyl moiety at the 6-position of the 1H-indazole ring system presents a novel chemical space for exploration, with the potential for unique interactions with target proteins and desirable pharmacokinetic properties.

This guide will use a hypothetical this compound derivative as a case study to illustrate a complete in silico modeling workflow. We will assume, based on the prevalence of indazole derivatives as kinase inhibitors, that our primary biological targets are protein kinases.[4]

Part 1: Target Identification and Structure Preparation

The initial and most critical step in any drug discovery campaign is the identification and validation of a biological target. For our this compound series, a primary hypothesis would be their activity as protein kinase inhibitors.[4]

Leveraging Kinase Databases

The human kinome consists of over 500 protein kinases, making the identification of the specific target(s) for a novel compound series a significant challenge. Several specialized databases can aid in this process:

  • Protein Data Bank (PDB): The primary repository for experimentally determined 3D structures of biological macromolecules.[7] A search of the PDB for existing indazole-based kinase inhibitors can provide initial clues about potential targets and binding modes.

  • KLIFS (Kinase-Ligand Interaction Fingerprints and Structures): A database that systematically processes and presents structural information on kinase-inhibitor complexes from the PDB.[8][9] It allows for detailed comparisons of binding modes and inhibitor-kinase interactions across the kinome.

  • Kincore: A web resource that provides structural classification of protein kinases and their inhibitors, which can help in understanding the conformational dynamics of these proteins.[10]

For our case study, let's hypothesize that through initial screening or similarity to known inhibitors, we have identified Protein Kinase A (PKA) as a potential target. A high-resolution crystal structure of PKA in complex with an inhibitor is available in the PDB (e.g., PDB ID: 4UJ1).[7]

Receptor and Ligand Preparation: Ensuring a Validated Starting Point

Before any computational modeling can begin, both the protein (receptor) and the small molecule (ligand) structures must be meticulously prepared. This step is crucial for the accuracy and reliability of subsequent calculations.

Experimental Protocol: Receptor and Ligand Preparation

  • Receptor Preparation:

    • Download the PDB file (e.g., 4UJ1) from the RCSB PDB database.

    • Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is critical for accurate modeling of hydrogen bonding networks.

    • Assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4.

    • Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition.

  • Ligand Preparation:

    • Construct the 3D structure of the this compound derivative using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

    • Generate a low-energy 3D conformation of the ligand.

    • Assign appropriate atom types and partial charges to the ligand atoms using a suitable force field (e.g., GAFF, MMFF94).

Part 2: Molecular Docking: Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11][12] It is a powerful tool for virtual screening and for generating hypotheses about the binding mode of a novel compound.

The Causality Behind Docking Choices

The choice of docking software and scoring function is critical. Different algorithms employ different search strategies and scoring functions, which can lead to varying results. For kinase inhibitors, docking algorithms that can accurately model the key hydrogen bond interactions with the hinge region of the kinase are preferred.[13]

Experimental Protocol: Molecular Docking of this compound Derivative into PKA

  • Grid Generation: Define the binding site on the receptor. This is typically done by creating a grid box centered on the position of the co-crystallized ligand in the original PDB structure.

  • Ligand Docking: Dock the prepared this compound derivative into the defined grid box using a docking program such as AutoDock Vina or Glide.

  • Pose Analysis: Analyze the top-scoring docking poses. The most plausible binding mode will typically exhibit:

    • Favorable steric and electrostatic interactions.

    • Formation of key hydrogen bonds with the kinase hinge region.

    • A low estimated binding energy (high docking score).

Data Presentation: Docking Results
DerivativeDocking Score (kcal/mol)Key H-Bond Interactions (Residue)
This compound-8.5Glu121, Val123
Pazopanib (Control)-9.2Cys122, Val123

Visualization: Docking Workflow

G cluster_prep Preparation cluster_dock Molecular Docking cluster_analysis Analysis Receptor_Prep Receptor Preparation (PDB: 4UJ1) Grid_Gen Grid Generation Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (this compound) Docking Ligand Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Analysis Docking->Pose_Analysis Binding_Energy Binding Energy Estimation Pose_Analysis->Binding_Energy

Caption: Workflow for molecular docking of a this compound derivative.

Part 3: Molecular Dynamics Simulations: Assessing Complex Stability and Dynamics

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[14][15][16][17]

The Rationale for MD Simulations

MD simulations are computationally intensive but provide invaluable insights into the flexibility of the protein and ligand, the role of solvent, and the stability of key interactions predicted by docking. For a potential drug candidate, a stable binding mode over a prolonged simulation time is a strong indicator of a favorable interaction.

Experimental Protocol: GROMACS MD Simulation of the PKA-Ligand Complex

  • System Setup:

    • Place the docked protein-ligand complex in a periodic box of appropriate dimensions.

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Perform a subsequent NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

  • Production MD: Run the production MD simulation for a duration sufficient to observe the stability of the protein-ligand complex (e.g., 100 nanoseconds).

  • Trajectory Analysis: Analyze the MD trajectory to assess:

    • Root Mean Square Deviation (RMSD): To evaluate the overall stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the stability of key hydrogen bonds over time.

Visualization: MD Simulation Workflow

G System_Setup System Setup (Solvation & Ionization) Energy_Min Energy Minimization System_Setup->Energy_Min NVT_Equil NVT Equilibration Energy_Min->NVT_Equil NPT_Equil NPT Equilibration NVT_Equil->NPT_Equil Production_MD Production MD (100 ns) NPT_Equil->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production_MD->Trajectory_Analysis

Caption: Workflow for a molecular dynamics simulation of a protein-ligand complex.

Part 4: ADMET Prediction: Early Assessment of Drug-Likeness

A potent and selective compound is of little therapeutic value if it possesses poor pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to identify and filter out compounds with undesirable characteristics.[18][19][20][21]

The Importance of Early ADMET Profiling

Performing ADMET predictions in the early stages of a project can significantly reduce the attrition rate of drug candidates in later, more expensive stages of development. Web-based tools like SwissADME provide a rapid and accessible means to evaluate the drug-likeness of a compound.[18][19]

Experimental Protocol: ADMET Prediction using SwissADME

  • Input: Submit the SMILES string or draw the structure of the this compound derivative on the SwissADME web server.

  • Execution: Run the ADMET prediction.

  • Analysis: Analyze the output, paying close attention to:

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

    • Gastrointestinal (GI) Absorption: Prediction of the compound's absorption from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Prediction of the compound's ability to cross the BBB.

    • Cytochrome P450 (CYP) Inhibition: Prediction of potential drug-drug interactions.

    • Bioavailability Score: An overall score indicating the likelihood of the compound having good bioavailability.

Data Presentation: Predicted ADMET Properties
PropertyPredicted ValueInterpretation
Lipinski's Rule of Five0 violationsGood oral bioavailability expected
GI AbsorptionHighLikely to be well-absorbed from the gut
BBB PermeantNoUnlikely to cause CNS side effects
CYP1A2 InhibitorNoLow risk of drug-drug interactions
Bioavailability Score0.55Good

Visualization: ADMET Prediction Logical Flow

G Input_Structure Input Ligand Structure (SMILES) SwissADME SwissADME Web Server Input_Structure->SwissADME Physicochemical_Properties Physicochemical Properties SwissADME->Physicochemical_Properties Pharmacokinetics Pharmacokinetics SwissADME->Pharmacokinetics Drug_Likeness Drug-Likeness SwissADME->Drug_Likeness Medicinal_Chemistry Medicinal Chemistry SwissADME->Medicinal_Chemistry

Caption: Logical flow of ADMET property prediction using the SwissADME web server.

Conclusion: An Integrated Approach to In Silico Drug Discovery

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound derivatives. By integrating techniques such as molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain a deep understanding of the potential of these compounds as therapeutic agents. This integrated approach allows for the rational design and prioritization of molecules for synthesis and experimental testing, ultimately accelerating the drug discovery process. The principles and protocols described herein are not limited to the indazole scaffold and can be adapted for the computational evaluation of a wide range of small molecule drug candidates.

References

Methodological & Application

Application Note & Protocol: A Field-Proven Guide to the Synthesis of 6-Hydrazinyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, reliable protocol for the synthesis of 6-hydrazinyl-1H-indazole, a critical building block in contemporary medicinal chemistry, from its precursor, 6-bromo-1H-indazole. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Strategic Importance of this compound

The indazole scaffold is a privileged structure in drug discovery, recognized as a bioisostere of indole and appearing in numerous clinically significant molecules.[1][2] Specifically, 6-bromo-1H-indazole serves as a versatile starting point for a variety of therapeutic agents, including potent kinase inhibitors used in oncology.[3] The conversion of the 6-bromo substituent to a 6-hydrazinyl group unlocks a crucial synthetic handle. The resulting this compound is a key intermediate, enabling the construction of pyrazole rings and other heterocyclic systems through condensation reactions, thereby facilitating the exploration of novel chemical space for drug candidates.

This guide details a direct and efficient method for this transformation via a nucleophilic aromatic substitution (SNAr) reaction with hydrazine hydrate.

Reaction Principle and Mechanism

The synthesis proceeds by reacting 6-bromo-1H-indazole with an excess of hydrazine hydrate. The core of this transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction.

Reaction Scheme: 6-bromo-1H-indazole reacts with hydrazine hydrate to yield this compound.

The indazole ring system, being electron-deficient, is sufficiently activated to allow for the direct displacement of the bromide atom by the highly nucleophilic hydrazine. The reaction is typically driven to completion by using an excess of hydrazine hydrate and applying heat. While palladium-catalyzed methods like the Buchwald-Hartwig amination exist for forming C-N bonds, the direct SNAr approach with hydrazine is often more straightforward and cost-effective for this specific transformation, avoiding the need for expensive catalysts and ligands.[4][5][6]

Diagram: SNAr Mechanism Workflow

SNAr_Mechanism Start 6-Bromo-1H-indazole + Hydrazine (H2N-NH2) TransitionState Nucleophilic Attack (Formation of Meisenheimer Complex) Start->TransitionState Step 1 Intermediate Meisenheimer Complex (Sigma Complex) TransitionState->Intermediate Elimination Loss of Leaving Group (Bromide ion) Intermediate->Elimination Step 2 Product This compound Elimination->Product

Caption: The SNAr mechanism for hydrazinyl group installation.

Critical Safety Considerations: Handling Hydrazine Hydrate

Hydrazine and its hydrates are highly toxic, corrosive, and suspected carcinogens.[7][8] Strict adherence to safety protocols is mandatory.

  • Engineering Controls : All manipulations involving hydrazine hydrate must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[8]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear chemical-resistant gloves (e.g., nitrile) at all times. Always inspect gloves before use and use proper removal technique to avoid skin contact.[9]

    • Eye Protection : Chemical splash goggles and a face shield are required.[7][8]

    • Body Protection : A flame-resistant lab coat and closed-toe shoes are mandatory. An apron may be used for added protection against splashes.[10]

  • Spill & Exposure :

    • Have a spill kit ready. For small spills, absorb with an inert material like sand or vermiculite and place in a sealed container for hazardous waste disposal.[7]

    • In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11]

    • In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[10]

  • Waste Disposal : All hydrazine-containing waste must be collected in a designated, properly labeled hazardous waste container. Do not mix with other waste streams. Dispose of according to institutional and local regulations.[11]

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis.

4.1 Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaRecommended Purity
6-Bromo-1H-indazole79629-37-7C₇H₅BrN₂>97%
Hydrazine hydrate (55-64%)7803-57-8H₆N₂O~55% Solution
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACS Grade
Saturated NaCl solution (Brine)7647-14-5NaClN/A
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄Anhydrous, Granular
Deionized Water7732-18-5H₂ON/A
Silica Gel7631-86-9SiO₂60 Å, 230-400 mesh

4.2 Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

4.3 Step-by-Step Synthesis Procedure

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromo-1H-indazole (1.97 g, 10.0 mmol, 1.0 eq).

    • Rationale: Starting with a defined molar quantity allows for accurate tracking of stoichiometry and yield calculation.

  • Addition of Reagent : In a certified chemical fume hood, carefully add hydrazine hydrate (~55%, 15 mL, ~150 mmol, 15 eq) to the flask.

    • Rationale: A large excess of hydrazine hydrate is used to act as both the nucleophile and the solvent, ensuring the reaction goes to completion and minimizing the formation of dimeric byproducts.

  • Heating : Attach a reflux condenser to the flask and heat the reaction mixture to 120-125 °C with vigorous stirring.[12]

    • Rationale: Thermal energy is required to overcome the activation energy for the SNAr reaction. The specified temperature provides a sufficient reaction rate without causing significant decomposition of the product or starting material.

  • Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.

    • Rationale: TLC allows for the visualization of the consumption of the starting material (6-bromo-1H-indazole) and the formation of the more polar product (this compound).

  • Work-up :

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Carefully pour the cooled reaction mixture into 100 mL of an ice-water mixture with stirring. A precipitate may form.

    • Rationale: Quenching in ice-water precipitates the product, which has lower solubility in cold aqueous media, and dilutes the excess hydrazine.

    • Extract the aqueous mixture three times with ethyl acetate (3 x 75 mL).

    • Rationale: The product is more soluble in ethyl acetate than in water, allowing for its extraction from the aqueous phase.

    • Combine the organic layers and wash twice with saturated brine (2 x 50 mL).

    • Rationale: Washing with brine helps to remove residual water and water-soluble impurities from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude residue by column chromatography on silica gel. Elute with a gradient of 2-10% methanol in dichloromethane to afford pure this compound as a solid.

    • Rationale: Column chromatography separates the desired product from any unreacted starting material and non-polar impurities.

Diagram: Experimental Synthesis Workflow

Synthesis_Workflow Setup 1. Reaction Setup 6-Bromo-1H-indazole + Hydrazine Hydrate Heating 2. Heating 120-125 °C, 4-6h Setup->Heating Monitoring 3. TLC Monitoring (10% MeOH/DCM) Heating->Monitoring Workup 4. Work-up Quench, Extract (EtOAc), Dry (Na2SO4) Monitoring->Workup Reaction Complete Purification 5. Purification Silica Gel Chromatography Workup->Purification Characterization 6. Characterization NMR, MS, MP Purification->Characterization

Caption: A streamlined workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol
Appearance Off-white to light brown solid
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~12.5 (s, 1H, indazole-NH), ~7.8 (s, 1H, H-7), ~7.5 (d, 1H, H-4), ~7.0 (s, 1H, H-5), ~6.7 (d, 1H, H-3), ~4.2 (br s, 2H, -NH₂), ~3.8 (br s, 1H, -NH-). Note: Chemical shifts are approximate and can vary.
Mass Spec (ESI+) m/z: 149.08 [M+H]⁺
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature.Extend the reaction time. Ensure the internal temperature reaches 120-125 °C.
Low Yield Product loss during work-up (incomplete extraction).Perform additional extractions with ethyl acetate. Ensure the pH is neutral or slightly basic before extraction.
Formation of Side Products Potential for over-reaction or side reactions at high temperatures.Monitor the reaction closely by TLC. Avoid unnecessarily long reaction times. Ensure the temperature does not significantly exceed 125 °C.
Difficulty in Purification Product streaking on the silica gel column.Pre-adsorb the crude material onto silica gel before loading. Add a small amount of triethylamine (~0.5%) to the eluent to suppress tailing of the basic product.

References

Application Notes & Protocols for Kinase Inhibitor Library Synthesis Utilizing 6-Hydrazinyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that compete with ATP for the kinase active site has revolutionized cancer treatment. Within this field, the indazole core has emerged as a "privileged scaffold"—a molecular framework that is repeatedly found in successful, high-affinity ligands for this target family.[1][2][3] Its success is rooted in its bioisosteric relationship with the adenine base of ATP, allowing it to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site, a fundamental anchoring point for many inhibitors.[4]

Commercially successful drugs such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) validate the clinical and therapeutic potential of the indazole core.[1][5][6] The true power of this scaffold, however, lies in its synthetic tractability and the potential for chemical modification to achieve both high potency and target selectivity.

This application note provides a detailed guide for medicinal chemists and drug discovery scientists on utilizing 6-hydrazinyl-1H-indazole , a versatile and highly reactive building block, for the efficient synthesis of diverse kinase inhibitor libraries. The hydrazine moiety serves as a powerful synthetic handle for constructing complex, fused heterocyclic systems, enabling the exploration of chemical space around the core scaffold to optimize biological activity. We will focus on the synthesis of a pyrazolo[4,3-h]quinazoline library, a scaffold known to produce potent inhibitors of key oncogenic kinases like Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[7]

Scientific Rationale: Why this compound?

The strategic choice of this compound is based on two core chemical principles: the inherent kinase-binding properties of the indazole ring and the synthetic versatility of the hydrazine group.

  • The Indazole Core as a Hinge-Binder: The indazole's bicyclic structure, with its N1-H donor and N2 acceptor, is perfectly poised to form one or two crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is a hallmark of both Type I and Type II kinase inhibitors, which target the active (DFG-in) and inactive (DFG-out) conformations of the kinase, respectively.[8][9] By securing this primary anchor point, modifications elsewhere on the scaffold can be systematically explored to enhance selectivity and potency.

  • The Hydrazine Group as a Nucleophilic Handle: The hydrazine (-NHNH₂) group at the C6 position is a potent binucleophile. Its primary utility lies in its rapid and efficient condensation reaction with 1,3-dicarbonyl compounds or their equivalents (e.g., β-ketoesters, enaminones).[10] This reaction, often acid- or base-catalyzed, leads to the formation of a new, fused five-membered pyrazole ring, creating a tricyclic heterocyclic system from a simple, two-component reaction. This strategy dramatically increases molecular complexity in a single, efficient step.

The diagram below illustrates the fundamental concept of using the indazole scaffold to compete with ATP for the kinase active site.

G cluster_0 Kinase Active Site Kinase Kinase Protein Hinge Hinge Region ATP_Site ATP Binding Pocket ATP ATP ATP->Hinge Binds & Phosphorylates Substrate Inhibitor Indazole Inhibitor (e.g., from this compound) Inhibitor->Hinge Binds & Blocks ATP Access

Caption: Competitive binding at the kinase hinge region.

Experimental Application: Synthesis of a Pyrazolo[4,3-h]quinazoline Library

This section provides a detailed, field-proven workflow for synthesizing a library of kinase inhibitors based on the pyrazolo[4,3-h]quinazoline scaffold, starting from this compound. This scaffold is particularly relevant for targeting cell cycle kinases.[7]

Overall Synthetic Workflow

The process involves a two-stage strategy: first, the construction of a versatile, functionalized core intermediate, followed by a diversification step to generate the final library.

G A Start: this compound B Step 1: Core Synthesis Condensation with functionalized 2-chloronicotinonitrile derivative A->B C Intermediate: Pyrazolo[4,3-h]quinazoline Core B->C D Step 2: Library Diversification (e.g., Suzuki or Buchwald-Hartwig Coupling) C->D E Final Library: Array of diverse analogs D->E F Step 3: Purification & QC (HPLC, LC-MS, NMR) E->F G Step 4: Biological Screening (In Vitro Kinase Assays) F->G H Output: SAR Data (IC50 values) G->H

Caption: Workflow for library synthesis and evaluation.

Protocol 1: Synthesis of the Pyrazolo[4,3-h]quinazoline Core Intermediate

This protocol details the construction of a chlorinated pyrazolo[4,3-h]quinazoline intermediate. The chlorine atom serves as a synthetic handle for subsequent diversification reactions. The reaction proceeds via a condensation-cyclization cascade.

Materials and Reagents:

  • This compound

  • 2,4-dichloro-5-pyrimidinecarboxaldehyde

  • Ethanol (absolute)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and 2,4-dichloro-5-pyrimidinecarboxaldehyde (1.05 eq).

  • Solvent and Catalyst Addition: Add absolute ethanol to create a suspension (approx. 0.2 M concentration). Add a catalytic amount of p-TsOH (0.05 eq).

    • Scientific Rationale: Ethanol is a polar protic solvent suitable for this condensation. The acid catalyst protonates the aldehyde carbonyl, activating it for nucleophilic attack by the terminal nitrogen of the hydrazine.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Mechanism Insight: The initial reaction forms a hydrazone intermediate. Subsequent intramolecular nucleophilic attack of the indazole N1-H or N2-H onto the pyrimidine ring, followed by aromatization, leads to the fused tricyclic product.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure of the purified product, 4-chloro-1H-pyrazolo[4,3-h]quinazoline , by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Library Diversification via Suzuki Coupling

This protocol describes a representative diversification reaction, installing various aryl or heteroaryl groups at the C4 position of the core intermediate via a palladium-catalyzed Suzuki cross-coupling reaction.

Materials and Reagents:

  • 4-chloro-1H-pyrazolo[4,3-h]quinazoline (from Protocol 1)

  • A library of boronic acids or boronate esters (e.g., 4-methoxyphenylboronic acid, 3-pyridylboronic acid) (1.2 eq)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution)

  • 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard Suzuki coupling work-up and purification reagents.

Procedure:

  • Inert Atmosphere: In a reaction vial or flask, combine the chlorinated core intermediate (1.0 eq), the selected boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Degassing: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

    • Scientific Rationale: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst degradation and poor reaction yields. Degassing is critical for a successful Suzuki coupling.

  • Solvent and Base Addition: Add degassed 1,4-dioxane and the 2.0 M aqueous Na₂CO₃ solution.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 8-12 hours, or until TLC/LC-MS analysis indicates completion.

  • Work-up & Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography or preparative HPLC to yield the final library member.

  • Parallel Synthesis: This procedure is amenable to parallel synthesis formats using multi-well plates to rapidly generate a library of analogs by varying the boronic acid input in each well.

Data Presentation and Structure-Activity Relationship (SAR)

After synthesis and purification, the library should be evaluated in a relevant in vitro kinase assay (e.g., against CDK4/Cyclin D1). The resulting inhibitory activities (IC₅₀ values) are then correlated with the structural changes.

Table 1: Representative SAR Data for a Pyrazolo[4,3-h]quinazoline Library

Compound IDR-Group (at C4)CDK4 IC₅₀ (nM)cLogP (Calculated)
Core-Cl -Cl>10,0002.8
LIB-001 4-methoxyphenyl1503.5
LIB-002 3-pyridyl852.1
LIB-003 4-(dimethylamino)phenyl453.7
LIB-004 Phenyl5203.4
LIB-005 3-fluorophenyl3103.6

Analysis of SAR Data:

  • Core Requirement: The chlorinated intermediate (Core-Cl ) is inactive, demonstrating the necessity of substitution at the C4 position.

  • Impact of Electronics: The introduction of an electron-donating methoxy group (LIB-001 ) or a basic dimethylamino group (LIB-003 ) significantly improves potency compared to an unsubstituted phenyl ring (LIB-004 ). The basic nitrogen in the 3-pyridyl analog (LIB-002 ) is also highly favorable, potentially forming an additional interaction in the active site.[11]

  • Solubility vs. Potency: The 3-pyridyl analog (LIB-002 ) shows excellent potency with a lower calculated LogP, suggesting a favorable balance of properties for potential further development.

Troubleshooting and Expert Insights

ProblemPotential CauseRecommended Solution
Low yield in Protocol 1 Incomplete reaction; degradation of starting material.Ensure reagents are pure and the reaction is run under anhydrous conditions. Monitor closely by TLC to avoid prolonged heating after completion.
Regioisomer formation The hydrazine has two nucleophilic nitrogens that could potentially react differently.While the intended cyclization is generally favored, isomers are possible. Careful purification by chromatography and unambiguous structural confirmation by 2D NMR (HMBC, NOESY) are essential.
Failed Suzuki Coupling Inactive catalyst; poor quality boronic acid.Use fresh, high-quality palladium catalyst and ensure rigorous degassing of solvents. Boronic acids can dehydrate to form unreactive anhydrides; use fresh or properly stored reagents.
Purification challenges Final compounds are polar and stick to silica.Use a reverse-phase chromatography system (C18) or add a small amount of triethylamine or acetic acid to the mobile phase in normal-phase chromatography to improve peak shape for basic or acidic compounds, respectively.

Conclusion

This compound is a powerful and commercially available building block for the construction of diverse kinase inhibitor libraries.[12] The protocols outlined here demonstrate a robust and rational approach to synthesize a pyrazolo[4,3-h]quinazoline library, a scaffold of proven therapeutic relevance. By combining efficient core synthesis with parallel diversification techniques, research teams can rapidly generate novel chemical matter, elucidate structure-activity relationships, and accelerate the hit-to-lead optimization process in the quest for next-generation kinase inhibitors.

References

Derivatization of 6-Hydrazinyl-1H-indazole for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Derivatization of 6-Hydrazinyl-1H-indazole for Structure-Activity Relationship (SAR) Exploration

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] Its rigid bicyclic structure and versatile substitution patterns make it an ideal template for designing inhibitors for various biological targets, including protein kinases and ion channels.[3][4][5] This application note provides a detailed guide for researchers and drug development professionals on the strategic derivatization of this compound, a highly versatile intermediate. We present detailed protocols for key chemical transformations of the hydrazinyl moiety—including hydrazone formation, acylation, and cyclization—and discuss how these strategies can be systematically employed to generate focused compound libraries for robust structure-activity relationship (SAR) studies.

Introduction: The this compound Scaffold as a Strategic Asset

In the quest for novel therapeutics, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The 1H-indazole core is frequently selected for its proven bioactivity and synthetic tractability.[6][7] Specifically, this compound emerges as a particularly valuable starting material. Its utility stems from the dual-functionality of the molecule:

  • The Indazole Core: Provides a rigid, planar aromatic system capable of engaging in key interactions within protein active sites, such as hydrogen bonding (via the N1-H and N2), π-stacking, and hydrophobic interactions.

  • The C6-Hydrazinyl Group (-NHNH₂): Acts as a potent and versatile chemical handle. Its nucleophilic nature allows for a wide array of high-yielding chemical reactions, enabling the systematic introduction of diverse chemical functionalities. This is the key to unlocking a comprehensive SAR exploration.

This guide focuses on leveraging the reactivity of the hydrazinyl group to build molecular diversity around the indazole core, thereby enabling a logical and efficient exploration of the chemical space required to optimize potency, selectivity, and pharmacokinetic properties.

Core Derivatization Strategies & Rationale

The derivatization of this compound allows for the systematic modification of a compound's steric bulk, electronic properties, and hydrogen bonding potential. The following strategies are fundamental for building a compound library for SAR studies.

SAR_Workflow cluster_reactions Key Derivatization Reactions start This compound (Starting Material) r1 Hydrazone Formation (Reaction with R-CHO/R₂CO) start->r1 r2 Acylation (Reaction with R-COCl) start->r2 r3 Cyclization (e.g., with β-dicarbonyls) start->r3 lib_gen Library Generation via Parallel Synthesis screening Biological Screening (e.g., Kinase Assay) lib_gen->screening r1->lib_gen r2->lib_gen r3->lib_gen sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->lib_gen Iterative Design

Figure 1: Conceptual workflow for an SAR study originating from this compound.

The condensation reaction between the hydrazinyl group and an aldehyde or ketone is one of the most reliable and straightforward methods for derivatization.[8][9] The resulting hydrazone linkage (C=N-NH-) is relatively stable and allows for the introduction of a vast array of substituents (R¹, R²).

  • Causality: This reaction is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen of the aldehyde/ketone, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine.

  • SAR Application: By varying the aldehyde or ketone, researchers can systematically introduce different aromatic rings, heterocyclic systems, or aliphatic chains. This directly probes how changes in size, electronics (electron-donating vs. electron-withdrawing groups), and lipophilicity at this vector impact target engagement.

Reacting this compound with acyl chlorides or activated carboxylic acids yields stable acylhydrazides. This transformation replaces the C=N double bond of a hydrazone with a C=O carbonyl group.

  • Causality: This is a classic nucleophilic acyl substitution. The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A non-nucleophilic base (e.g., triethylamine or pyridine) is often required to scavenge the HCl byproduct.

  • SAR Application: The resulting amide-like linkage introduces a potent hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N-H). This can fundamentally alter the interaction profile of the molecule with its biological target compared to a hydrazone derivative.

The di-nucleophilic nature of the hydrazinyl group can be exploited to construct new heterocyclic rings, a powerful strategy for scaffold hopping and exploring novel intellectual property space.

  • Causality: For example, reaction with a β-dicarbonyl compound (e.g., acetylacetone) will, after an initial condensation, undergo an intramolecular cyclization and dehydration to form a stable pyrazole ring.

  • SAR Application: This strategy creates more rigid, conformationally constrained analogues. By locking the side chain into a ring system, one can test specific conformational hypotheses and often achieve higher binding affinity by reducing the entropic penalty of binding.

Figure 2: Key derivatization reactions of the this compound core.

Experimental Protocols

The following protocols are provided as self-validating, representative procedures. Researchers should adapt and optimize these conditions based on the specific reactivity of their chosen substrates. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

This protocol details the condensation of this compound with benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Ethanol (approx. 0.1 M concentration)

  • Glacial Acetic Acid (catalytic, ~2-3 drops)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plate (Silica gel 60 F₂₅₄)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and ethanol. Stir until the solid is fully dissolved or a fine suspension is formed.

  • Reagent Addition: Add benzaldehyde (1.05 eq) to the mixture, followed by the catalytic amount of glacial acetic acid.

  • Heating: Equip the flask with a condenser and heat the reaction mixture to reflux (approx. 80 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the mobile phase). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting material.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to promote precipitation.

  • Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted benzaldehyde.

  • Drying: Dry the product under vacuum to yield the desired 6-(2-benzylidenehydrazinyl)-1H-indazole, typically as a pale yellow solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This protocol details the acylation of this compound with benzoyl chloride.

Materials:

  • This compound (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M)

  • Round-bottom flask, magnetic stirrer, dropping funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in the chosen anhydrous solvent (DCM or THF) in a round-bottom flask. Add the base (pyridine or triethylamine, 2.0 eq) and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add benzoyl chloride (1.1 eq), dissolved in a small amount of the reaction solvent, dropwise to the stirred solution over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography if necessary.

  • Characterization: Confirm the structure and purity via NMR and Mass Spectrometry.

Application in Structure-Activity Relationship (SAR) Studies

The true power of these derivatization methods is realized when they are applied systematically to probe the SAR of a compound series against a specific biological target. The data generated informs a rational, iterative drug design process.

Hypothetical Case Study: SAR of Hydrazone Derivatives as Kinase Inhibitors

Imagine a screening campaign has identified the 6-(2-benzylidenehydrazinyl)-1H-indazole core as a modest inhibitor of a target kinase (e.g., ERK1/2, as indazoles are known inhibitors[3]). The goal is to improve potency. Using Protocol 1, a library of analogues can be synthesized by varying the substituents on the benzaldehyde ring.

Table 1: Representative SAR Data for 6-(2-Arylhydrazinyl)-1H-indazole Analogues

Compound IDR-Group (Benzaldehyde Substituent)StructureKinase IC₅₀ (µM)SAR Interpretation
INDZ-01 H (Parent)15.2Baseline activity established.
INDZ-02 4-OCH₃8.5Modest improvement. Suggests tolerance for electron-donating groups and potential H-bond acceptor interaction.
INDZ-03 4-Cl2.1Significant improvement. A moderately sized, electron-withdrawing group is highly favorable in this position.
INDZ-04 4-CF₃25.8Loss of activity. Suggests the pocket is sensitive to steric bulk or the strong electron-withdrawing nature is detrimental.
INDZ-05 3-Cl12.7Positional isomerism is critical. The para position appears optimal for this interaction.
INDZ-06 2-Cl> 50Inactive. The ortho position is likely sterically hindered, preventing the molecule from adopting the correct binding pose.

Analysis: From this focused library, a clear SAR trend emerges: a medium-sized, electron-withdrawing substituent at the para position of the phenyl ring is crucial for activity. This insight provides a clear direction for the next round of synthesis, perhaps exploring other halogens (F, Br) or a cyano group at the 4-position, while avoiding bulky groups or substitution at the 2-position.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry and drug discovery. The high reactivity of the hydrazinyl group, coupled with the privileged nature of the indazole core, provides an efficient platform for generating chemically diverse libraries. The synthetic strategies outlined in this note—hydrazone formation, acylation, and cyclization—are robust methods that enable a systematic and logical exploration of structure-activity relationships. By employing these protocols, research teams can accelerate the iterative cycle of design, synthesis, and testing that is fundamental to the discovery of novel and effective therapeutic agents.

References

One-pot synthesis of pyrazole-containing indazoles from 6-Hydrazinyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust One-Pot Synthesis of 6-(Pyrazol-1-yl)-1H-indazoles from 6-Hydrazinyl-1H-indazole

Abstract & Introduction

Indazole and pyrazole scaffolds are privileged heterocyclic motifs frequently encountered in medicinal chemistry and drug discovery.[1][2] Compounds incorporating these rings exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[2][3] The synthesis of hybrid molecules that contain both frameworks is a compelling strategy for the development of novel therapeutic agents. This application note provides a detailed, field-proven protocol for the one-pot synthesis of 6-(pyrazol-1-yl)-1H-indazoles, starting from the versatile building block, this compound.

One-pot multicomponent reactions represent an efficient and environmentally conscious approach in modern organic synthesis, minimizing waste, saving time, and reducing operational costs compared to traditional multi-step procedures.[4][5] The described methodology leverages the classic Knorr pyrazole synthesis in a one-pot format, reacting the hydrazine moiety of the starting material with a 1,3-dicarbonyl compound to directly afford the desired pyrazole-substituted indazole. This guide is designed for researchers in synthetic chemistry, pharmacology, and drug development, offering a reliable pathway to a valuable class of N-heterocycles.

Reaction Principle & Mechanism

The core of this synthesis is the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, which proceeds through a well-established mechanism to form a pyrazole ring.[6] The reaction is typically catalyzed by a small amount of acid and driven to completion by the removal of water.

The proposed mechanism involves three key steps:

  • Initial Condensation: The more nucleophilic terminal nitrogen of the hydrazine group on this compound attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound (e.g., acetylacetone). This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine linkage then performs an intramolecular nucleophilic attack on the remaining carbonyl group, forming a five-membered heterocyclic intermediate.

  • Aromatization: A final dehydration step occurs, leading to the formation of the thermodynamically stable, aromatic pyrazole ring, yielding the final product.

Caption: Proposed reaction mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-indazole as a representative example.

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichCan be synthesized from 6-aminoindazole.
Acetylacetone (2,4-pentanedione)Reagent Grade, >99%Acros OrganicsFreshly distilled for best results.
Ethanol (EtOH)Anhydrous, 200 ProofDecon LabsServes as the reaction solvent.
Glacial Acetic AcidACS GradeFisher ScientificUsed as a catalyst.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Saturated Sodium Bicarbonate-Lab PreparedFor neutralization wash.
Brine-Lab PreparedFor aqueous wash.
Anhydrous Sodium SulfateACS GradeEMD MilliporeFor drying the organic layer.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.
Equipment
  • Round-bottom flask (50 mL) equipped with a magnetic stir bar.

  • Reflux condenser and heating mantle.

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks).

  • Rotary evaporator.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.00 g, 6.75 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous ethanol (20 mL) to the flask and stir to dissolve the starting material. To this solution, add acetylacetone (0.71 mL, 6.88 mmol, 1.02 equiv) followed by 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 3-5 hours. A new, more nonpolar spot corresponding to the product should appear, and the starting material spot should disappear.

  • Work-up - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Add ethyl acetate (50 mL) to the residue, followed by deionized water (30 mL). Transfer the mixture to a separatory funnel.

  • Carefully wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid, and then with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to dryness under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and increasing to 50% EtOAc).

  • Final Product: Combine the pure fractions and evaporate the solvent to yield 6-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-indazole as a solid. Determine the yield and characterize the product.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

Characterization & Expected Results

The final product, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-indazole, should be characterized by standard spectroscopic methods to confirm its structure.

TechniqueExpected Observations
¹H NMR - A singlet for the pyrazole C4-H (around 6.0-6.2 ppm).- Two singlets for the two pyrazole methyl groups (around 2.2-2.5 ppm).- Characteristic signals for the indazole ring protons.- A broad singlet for the indazole N-H (typically >10 ppm).
¹³C NMR - Signals for the two distinct methyl carbons.- Signals for the pyrazole ring carbons.- Signals for the nine carbons of the indazole core.
Mass Spec. Expected [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₂H₁₂N₄).
Yield 65-85% (after purification).
Appearance Off-white to pale yellow solid.

Versatility & Substrate Scope

The true power of this protocol lies in its versatility. By simply substituting the 1,3-dicarbonyl compound, a diverse library of pyrazole-containing indazoles can be synthesized. This allows for fine-tuning of the steric and electronic properties of the final molecule, which is critical in drug development.

1,3-Dicarbonyl ReagentResulting Pyrazole Substituents (R¹, R²)Notes
DibenzoylmethanePhenyl, PhenylReaction may require longer time or higher boiling solvent (e.g., toluene) due to lower reactivity. Product is highly crystalline.
1,1,1-TrifluoroacetylacetoneMethyl, Trifluoromethyl (CF₃)The regioselectivity of the cyclization can be an issue. The more electrophilic ketone (adjacent to CF₃) is typically attacked first by the terminal hydrazine nitrogen.
Ethyl AcetoacetateMethyl, Hydroxyl (as Pyrazolone)The reaction yields a pyrazolone, a different but equally valuable heterocyclic scaffold.
Malonaldehyde bis(dimethyl acetal)Hydrogen, HydrogenRequires acidic hydrolysis of the acetal in situ to generate the reactive malonaldehyde. Yields the parent, unsubstituted pyrazole ring.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient heating or reaction time.Ensure the reaction is at a full reflux. Extend the reaction time and continue to monitor by TLC. Add a few more drops of acetic acid if the reaction has stalled.
Low Yield Loss during work-up or inefficient purification.Ensure pH is basic (>8) during bicarbonate wash to prevent product loss. Optimize chromatography gradient to ensure good separation.
Multiple Products Impure starting materials or side reactions.Use freshly distilled 1,3-dicarbonyl reagent. Ensure the this compound is of high purity.
Purification Issues Product co-elutes with impurities.Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). Recrystallization from a suitable solvent (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) may also be effective.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hydrazine derivatives can be toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames and use appropriate heating methods like a heating mantle.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note details a simple, efficient, and scalable one-pot protocol for the synthesis of 6-(pyrazol-1-yl)-1H-indazoles. The methodology is robust, versatile, and amenable to the creation of diverse molecular libraries for screening in drug discovery and materials science. By providing a clear mechanistic rationale, a detailed step-by-step procedure, and troubleshooting guidance, this document serves as a comprehensive resource for researchers aiming to synthesize this valuable class of heterocyclic compounds.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of 6-Hydrazinyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indazole-containing derivatives are a cornerstone in medicinal chemistry, serving as privileged scaffolds in a multitude of therapeutic agents.[1][2] The 6-hydrazinyl-1H-indazole moiety, in particular, is a critical building block, enabling further molecular elaboration for the development of novel drug candidates. Traditional synthetic routes to these compounds often involve lengthy reaction times and harsh conditions, leading to lower yields and the generation of undesirable byproducts.[3] This guide details an optimized, high-efficiency protocol for the synthesis of this compound derivatives utilizing microwave-assisted organic synthesis (MAOS). This approach offers a green, rapid, and highly efficient alternative to conventional heating, significantly accelerating the pace of drug discovery and development.[4][5][6]

The Rationale for Microwave-Assisted Synthesis

The indazole nucleus is a key feature in drugs with a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][7][8] The synthesis of derivatives, such as this compound, is therefore of paramount importance. Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry.[4][9] Unlike conventional heating, which relies on slow heat transfer through vessel walls, microwave irradiation directly energizes polar molecules and ions within the reaction mixture.[10][11][12]

This energy transfer occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like the solvents and reagents in this synthesis, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[9][10]

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field, creating an electric current. Resistance to this flow causes rapid heating.[9][11][12]

This volumetric heating mechanism results in remarkable benefits:

  • Drastically Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes.[9][13]

  • Increased Product Yields: The rapid and uniform heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures.[14][15]

  • Enhanced Purity: Cleaner reaction profiles often simplify purification processes.[4]

  • Improved Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, making it a cornerstone of green chemistry.[10][11]

G cluster_0 Conventional Heating cluster_1 Microwave Heating HeatSource Heat Source (e.g., Oil Bath) VesselWall Vessel Wall HeatSource->VesselWall Conduction ReactionMixture_Conv Reaction Mixture VesselWall->ReactionMixture_Conv Convection/ Conduction label_conv Slow, inefficient heat transfer from outside-in. MW_Source Microwave Source (Magnetron) ReactionMixture_MW Reaction Mixture (Polar Molecules) MW_Source->ReactionMixture_MW Direct Energy Transfer label_mw Rapid, uniform volumetric heating from inside-out.

Figure 1. Comparison of Conventional vs. Microwave Heating Mechanisms.

General Synthetic Strategy and Workflow

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this protocol, a 6-halo-1H-indazole (e.g., 6-fluoro- or 6-chloro-1H-indazole) is treated with an excess of hydrazine hydrate. The electron-withdrawing nature of the indazole ring system activates the 6-position towards nucleophilic attack by hydrazine.

General Reaction Scheme:

Where X = F, Cl, Br

The experimental workflow is designed for efficiency and safety, leveraging the capabilities of a dedicated monomode microwave reactor.

workflow start Start reagents Reagent Preparation 6-Halo-1H-Indazole Hydrazine Hydrate Solvent (e.g., EtOH, H₂O) start->reagents mw_setup Microwave Reactor Setup Load reagents into microwave vessel Seal vessel Place in reactor reagents->mw_setup mw_reaction Microwave Irradiation Set parameters: Temp, Time, Power Run Program mw_setup->mw_reaction workup Reaction Work-up Cool to RT Precipitate product (add anti-solvent) Filter solid mw_reaction->workup purify Purification & Drying Wash with cold solvent Recrystallize (optional) Dry under vacuum workup->purify analysis Product Analysis NMR, MS, IR, MP purify->analysis end End analysis->end

Figure 2. High-level workflow for microwave-assisted synthesis.

Detailed Experimental Protocol

This protocol provides a representative method for the synthesis. Researchers should optimize conditions based on the specific substrate and available equipment.

3.1 Materials and Equipment

  • Reagents:

    • 6-Chloro-1H-indazole (1.0 equiv)

    • Hydrazine hydrate (~64% solution, 10.0 equiv)

    • Ethanol (Reagent grade)

    • Deionized Water

  • Equipment:

    • Monomode microwave reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vessel with a magnetic stir bar

    • Standard laboratory glassware (beakers, flasks)

    • Büchner funnel and filtration apparatus

    • Vacuum oven

    • Analytical balance

3.2 Step-by-Step Synthesis Procedure

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 6-chloro-1H-indazole (e.g., 305 mg, 2.0 mmol).

  • Solvent and Reagent Addition: To the vessel, add ethanol (4 mL) and hydrazine hydrate (e.g., 1.0 mL, ~20.0 mmol, 10.0 equiv).

    • Causality Note: An excess of hydrazine hydrate is used to ensure complete consumption of the starting material and to act as a base, driving the SNAr reaction to completion. Ethanol is chosen as a solvent due to its high dielectric constant, allowing for efficient coupling with microwaves.[12]

  • Vessel Sealing: Securely cap the reaction vessel. Ensure the seal is tight to withstand the pressure generated during heating.

  • Microwave Irradiation: Place the vessel into the cavity of the microwave reactor. Set the following reaction parameters:

    • Temperature: 160 °C (using IR sensor to monitor vessel surface temperature)

    • Reaction Time: 10 minutes

    • Power: 200 W (Dynamic power control to maintain target temperature)

    • Pre-stirring: 30 seconds

  • Reaction Work-up: Once the reaction is complete, allow the vessel to cool to room temperature (below 50 °C) using the reactor's automated cooling system.

  • Product Precipitation: Carefully uncap the vessel in a fume hood. Transfer the reaction mixture to a small beaker. Add deionized water (10 mL) dropwise while stirring to precipitate the product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid on the filter paper with two portions of cold deionized water (2 x 5 mL) to remove excess hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the purified product, this compound, in a vacuum oven at 50 °C to a constant weight.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and melting point). The product is expected as a solid.

Comparative Data: Conventional vs. Microwave Synthesis

The advantages of the microwave-assisted approach are most evident when compared directly with traditional methods.

ParameterConventional Heating MethodMicrowave-Assisted MethodJustification for Improvement
Reaction Time 4 - 8 hours10 - 15 minutes Rapid, direct volumetric heating accelerates reaction kinetics significantly.[9][13]
Temperature ~80 °C (Reflux)160 °C (Sealed Vessel)Superheating above the solvent's boiling point is possible in sealed vessels, further increasing the reaction rate.[10]
Yield 60 - 75%> 85% Reduced reaction time minimizes byproduct formation, leading to a cleaner reaction and higher isolated yield.[6][15]
Solvent Volume Higher volume requiredLower volume sufficientEfficient heating requires less solvent, reducing waste and improving process mass intensity (a green chemistry metric).
Energy Usage High (heats bath & vessel)Low Energy is focused directly into the reaction medium, not wasted on heating the surroundings.[9][11]

Note: Data is representative and synthesized from typical outcomes reported for similar microwave-assisted heterocyclic syntheses.[16][17]

Mandatory Safety Precautions

Adherence to strict safety protocols is critical, especially when working with hydrazine hydrate.

  • Chemical Hazards:

    • Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen.[18][19][20] It can cause severe skin burns and eye damage upon contact and is fatal if inhaled in high concentrations.[15][18] All handling must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a flame-retardant lab coat at all times.[15][21]

  • Microwave Reactor Safety:

    • Never use metal objects (spatulas, clamps) inside the microwave cavity.

    • Always use vessels specifically designed for high-pressure microwave synthesis. Inspect vessels for cracks or defects before use.

    • Do not exceed the recommended fill volume for the reaction vessel (typically ~50%).

  • Emergency Procedures:

    • Ensure an eyewash station and safety shower are immediately accessible.[19][21]

    • In case of skin contact with hydrazine hydrate, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[21]

Conclusion

The microwave-assisted protocol presented here offers a robust, reliable, and highly efficient method for the synthesis of this compound derivatives. By dramatically reducing reaction times and improving yields, this technique empowers researchers in medicinal chemistry and drug development to accelerate the synthesis of key intermediates, facilitating the rapid exploration of chemical space and the discovery of new therapeutic agents. This approach aligns with the principles of green chemistry by minimizing energy consumption and waste generation, making it a superior alternative to conventional synthetic methods.

References

Green Chemistry Approaches to 1H-Indazole Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Reimagining a Privileged Scaffold

The 1H-indazole core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including treatments for cancer, inflammation, and HIV.[1][2][3] Traditionally, the synthesis of this privileged scaffold has often relied on methods that involve harsh reaction conditions, stoichiometric reagents, and environmentally persistent solvents, posing significant challenges to scalability and sustainability.[1][4]

In alignment with the principles of green chemistry, the field is pivoting towards methodologies that are safer, more efficient, and environmentally benign.[4][5] This guide provides an in-depth exploration of modern, green approaches to 1H-indazole synthesis. Moving beyond a simple recitation of procedures, we delve into the causality behind experimental design, offering field-proven protocols that are both robust and sustainable. The aim is to equip researchers with the knowledge to not only replicate these methods but also to innovate further, designing the next generation of eco-conscious synthetic pathways.

Section 1: Energy-Efficient Synthesis: Microwave-Assisted Protocols

Scientific Rationale: The Power of Focused Heating

Microwave-assisted organic synthesis represents a paradigm shift from conventional conductive heating. By utilizing the ability of polar molecules to generate heat through dielectric loss, microwave irradiation offers rapid, uniform heating throughout the reaction vessel.[1][6] This leads to dramatic reductions in reaction times—often from hours to minutes—and frequently results in higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.[1][7] From a green chemistry perspective, this translates to significant energy savings and improved process efficiency.

Protocol 1.1: One-Pot, Two-Step Synthesis of 1-Aryl-1H-Indazoles

This protocol leverages microwave energy to first rapidly synthesize arylhydrazone intermediates from 2-halobenzaldehydes and phenylhydrazines, followed by a copper-catalyzed intramolecular N-arylation in the same pot to yield the final 1-aryl-1H-indazole product.[8] This one-pot procedure minimizes handling and purification steps, enhancing overall efficiency.

Experimental Workflow Diagram

cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization A 2-Halobenzaldehyde + Phenylhydrazine B Microwave Irradiation (e.g., 160°C, 10 min) A->B C Arylhydrazone Intermediate (in situ) B->C D Add CuI / Diamine Ligand + Base (e.g., K2CO3) C->D One-Pot Transfer E Microwave Irradiation (e.g., 160°C, 10 min) D->E F 1-Aryl-1H-Indazole E->F

Caption: One-pot, two-step microwave synthesis workflow.

Step-by-Step Protocol:

  • Reaction Setup: To a 10 mL microwave process vial, add a 2-halobenzaldehyde or 2-haloacetophenone (1.0 mmol, 1.0 equiv) and a substituted phenylhydrazine (1.1 mmol, 1.1 equiv).

  • Hydrazone Formation: Seal the vial and subject the mixture to microwave irradiation at 160°C for 10 minutes. Monitor the reaction by TLC to confirm the consumption of the starting aldehyde/ketone.

  • Cyclization Setup: Allow the vial to cool to room temperature. To the resulting arylhydrazone mixture, add copper(I) iodide (0.1 mmol, 10 mol%), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • N-Arylation: Reseal the vial and subject the mixture to a second round of microwave irradiation at 160°C for 10-15 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Summary: Microwave Synthesis of 1-Aryl-1H-Indazoles

EntryHalogen (X) on BenzaldehydeYield (%)[8]Reaction Time (min)
12-Iodo90-95%10 + 10
22-Bromo85-92%10 + 15
32-Chloro80-88%10 + 15

Section 2: Advanced Catalytic Systems for Atom Economy

Scientific Rationale: The Catalyst as a Green Workhorse

Catalysis is a fundamental pillar of green chemistry, enabling transformations with high efficiency and selectivity while minimizing waste. The ideal catalyst has a high turnover number, is easily separable, and can be reused multiple times.[4] In indazole synthesis, a move away from stoichiometric reagents towards catalytic cycles, particularly using heterogeneous or recyclable catalysts, significantly improves the environmental footprint of the process.

Subsection 2.1: Heterogeneous and Recyclable Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This simplifies post-reaction processing immensely; the catalyst can be recovered by simple filtration and reused, eliminating the need for complex purifications and reducing catalyst waste.[4]

Protocol 2.1.1: Silica Sulfuric Acid Catalyzed Synthesis of 3-Substituted-1H-Indazoles

This method utilizes silica sulfuric acid (SSA), a stable, non-volatile, and recyclable solid acid catalyst, for the cyclization of o-hydroxyacetophenones with hydrazine hydrate at room temperature.[4] The mild conditions and reusability of the catalyst make this a highly cost-effective and green protocol.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted o-hydroxyacetophenone (1.0 mmol, 1.0 equiv) in ethanol (10 mL).

  • Reagent Addition: Add hydrazine hydrate (2.0 mmol, 2.0 equiv) to the solution.

  • Catalyst Addition: Add silica sulfuric acid (SSA) (0.1 g) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the progress of the reaction by TLC.

  • Catalyst Recovery: Upon completion, filter the reaction mixture to recover the solid SSA catalyst. Wash the recovered catalyst with ethanol and dry it in an oven for reuse in subsequent runs.

  • Product Isolation: Concentrate the filtrate under reduced pressure. Add cold water to the residue to precipitate the crude product.

  • Purification: Collect the solid product by filtration and recrystallize from ethanol to afford the pure 1H-indazole derivative.

Data Summary: SSA-Catalyzed Indazole Synthesis

Substrate (R group on acetophenone)Yield (%)[4]Catalyst Reuse (up to)
H>90%4 cycles
5-Chloro>88%4 cycles
5-Nitro>85%4 cycles
Subsection 2.2: Atom-Economical C-H Activation Strategies

Direct C-H activation is a powerful strategy that forges C-N bonds by activating otherwise inert C-H bonds, bypassing the need for pre-functionalized starting materials like organohalides.[9][10] This approach maximizes atom economy and reduces the number of synthetic steps, aligning perfectly with green chemistry principles.

Protocol 2.2.1: Silver(I)-Mediated Intramolecular Oxidative C-H Amination

This protocol describes the synthesis of 3-substituted 1H-indazoles from readily prepared α-ketoester-derived hydrazones via a silver(I)-mediated intramolecular oxidative C-H amination.[10][11][12] The reaction proceeds under mild conditions and tolerates a wide array of functional groups.

Proposed Mechanistic Pathway

A Arylhydrazone Substrate C Single Electron Transfer (SET) A->C B Ag(I) Oxidant (e.g., AgOAc) B->C D Radical Cation Intermediate C->D E Intramolecular C-H Amination D->E F Cyclized Intermediate E->F G Oxidation & Deprotonation F->G H 1H-Indazole Product G->H

Caption: Proposed mechanism via Single Electron Transfer (SET).

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube, add the arylhydrazone substrate (0.2 mmol, 1.0 equiv) and silver(I) acetate (AgOAc, 0.6 mmol, 3.0 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Seal the tube and place the reaction mixture in a preheated oil bath at 80°C. Stir for 12-24 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel to yield the desired 3-substituted 1H-indazole.

Data Summary: Substrate Scope for Ag(I)-Mediated C-H Amination

R group at 3-positionFunctional Group ToleranceYield (%)[10][11]
-COOMeEster80-95%
-COOEtEster82-93%
-PhAryl75-85%
-CF3Fluoroalkyl60-70%

Section 3: Metal-Free Approaches for Ultimate Sustainability

Scientific Rationale: Eliminating Metal Contaminants

While catalytic metals are powerful, their potential toxicity, cost, and the need for removal from the final product (especially in pharmaceutical applications) are significant drawbacks. Metal-free synthesis offers a greener alternative, circumventing these issues entirely.[4][13] These reactions often employ readily available, non-toxic reagents and oxidants.

Protocol 3.1: PIFA-Mediated Oxidative C-N Bond Formation

This protocol utilizes [bis(trifluoroacetoxy)iodo]benzene (PIFA), a hypervalent iodine reagent, as an oxidant to mediate the intramolecular C-N bond formation from arylhydrazones.[2][4] The reaction is fast, occurs under mild conditions, and avoids the use of any transition metals.

Reaction Scheme Diagram

Arylhydrazone Arylhydrazone Indazole 1H-Indazole Arylhydrazone->Indazole PIFA PIFA PIFA (Oxidant) CH3CN, rt

Caption: Metal-free oxidative cyclization using PIFA.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the arylhydrazone (0.5 mmol, 1.0 equiv) in acetonitrile (5 mL) in a round-bottom flask at room temperature.

  • Oxidant Addition: Add PIFA (0.6 mmol, 1.2 equiv) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor completion by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel to obtain the pure 1H-indazole.

Data Summary: PIFA-Mediated Synthesis Scope

Substituent on Aryl RingElectronic NatureYield (%)[4]
4-MethoxyElectron-donating>90%
4-MethylElectron-donating>88%
HNeutral>92%
4-ChloroElectron-withdrawing>85%
4-NitroElectron-withdrawing>80%

Conclusion and Future Outlook

The protocols detailed herein demonstrate a clear trajectory towards greener, more sustainable methods for synthesizing the vital 1H-indazole scaffold. By embracing energy-efficient technologies like microwave irradiation, leveraging the power of recyclable and atom-economical catalysts, and pioneering metal-free pathways, chemists can significantly reduce the environmental impact of their work. The future of indazole synthesis will likely see further integration of these principles with emerging technologies such as flow chemistry and biocatalysis.[4] These advancements will not only enhance the synthetic accessibility of complex indazole derivatives but will also ensure that their production is economically viable and environmentally responsible, paving the way for the next generation of sustainable pharmaceuticals.

References

Application Note: Mastering Regioselectivity in the N-Alkylation of 1H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Alkylated Indazole Scaffold

The indazole ring is a privileged heterocyclic motif and a cornerstone in modern medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, yet its unique electronic properties offer distinct advantages in drug design.[1] N-alkylated indazoles, in particular, are prevalent in a wide array of therapeutic agents, from oncology treatments like Pazopanib (an N2-substituted indazole) to novel complement factor D inhibitors.[2] The synthesis of these compounds is critical, but the inherent ambident nucleophilicity of the 1H-indazole ring presents a formidable challenge. The presence of two reactive nitrogen atoms, N-1 and N-2, frequently leads to the formation of regioisomeric mixtures, complicating synthesis, purification, and ultimately impacting yield.[3][4][5]

This guide provides a comprehensive overview of the principles governing regioselectivity in indazole N-alkylation and offers detailed, field-proven protocols to steer the reaction toward the desired N-1 or N-2 isomer.

The Core Challenge: Understanding Indazole Tautomerism and Reactivity

The regiochemical outcome of an N-alkylation reaction is a direct consequence of the competition between the two nitrogen atoms. This competition is governed by a delicate interplay of thermodynamic stability, kinetic reactivity, steric hindrance, and the specific reaction conditions employed.

The 1H-indazole tautomer is generally understood to be more thermodynamically stable than the 2H-indazole form.[3][5][6][7][8] This intrinsic stability can be leveraged to favor the formation of the N-1 alkylated product under conditions that permit thermodynamic equilibration.[3][5][6] Conversely, conditions that favor kinetic control can lead to preferential formation of the N-2 isomer. The choice of base, solvent, and even the alkylating agent itself dictates whether the reaction proceeds under kinetic or thermodynamic control.

Visualizing the Path to Regiocontrol

The decision-making process for achieving selective N-alkylation can be visualized as a workflow where the substrate's properties and the chosen reaction conditions dictate the final product distribution.

G sub 1H-Indazole Substrate (Steric & Electronic Profile) control Reaction Control Pathway sub->control cond Reaction Conditions base Base Selection (e.g., NaH, K₂CO₃, Cs₂CO₃) solv Solvent Choice (e.g., THF, DMF, Dioxane) elec Alkylating Agent (R-X, R-OH, Diazo) cond->control base->cond solv->cond elec->cond thermo Thermodynamic Control (Equilibration) control->thermo Strong Base (NaH) Non-polar Solvent (THF) Heating kinetic Kinetic Control (Rate-Determined) control->kinetic Mitsunobu Conditions Steric Hindrance (C7-sub) Acid Catalysis (TfOH) prod_n1 Selective N-1 Product thermo->prod_n1 prod_n2 Selective N-2 Product kinetic->prod_n2

Caption: General experimental workflow for the N-alkylation of indazoles.

Protocol 1: Selective N-1 Alkylation via Thermodynamic Control

This protocol is optimized to favor the formation of the more thermodynamically stable N-1 alkylated indazole. The use of a strong, non-coordinating base like sodium hydride (NaH) in a less polar aprotic solvent such as tetrahydrofuran (THF) is key.[4][5] This combination generates the indazolide anion, and under these conditions, alkylation preferentially occurs at the N-1 position, often with high selectivity.[4][5][6]

Detailed Experimental Protocol:
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve or suspend the indazole (typically at a concentration of 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

    • Causality Note: Adding NaH at 0 °C controls the exothermic reaction and hydrogen gas evolution. The formation of the sodium salt of the indazole is the critical step for subsequent alkylation.[3]

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes until gas evolution ceases.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1–1.5 equiv.) dropwise to the suspension at room temperature.

  • Reaction & Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).[5][6] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Experience Note: For less reactive alkyl halides or sterically hindered indazoles, heating to 50 °C can be necessary to drive the reaction to completion while maintaining excellent N-1 regiocontrol.[5][6]

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-1 alkylated product.

Protocol 2: Selective N-2 Alkylation Strategies

Achieving selectivity for the N-2 position often requires conditions that favor kinetic control or exploit specific steric or electronic features of the substrate or reagents.

Method A: Steric-Directed Alkylation

Substituents at the C-7 position of the indazole ring, such as nitro (–NO₂) or carboxylate (–CO₂Me), sterically hinder the N-1 position.[3][4][5] This steric blockade effectively directs the incoming electrophile to the more accessible N-2 position, even when using conditions like NaH/THF that would typically favor N-1.[4][5][7]

The experimental protocol is identical to Protocol 1, with the key difference being the choice of a C-7 substituted indazole substrate.

Method B: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for achieving N-2 selectivity.[3] It proceeds via a different mechanism that strongly favors alkylation at the N-2 position.[5][6] For example, the alkylation of methyl 1H-indazole-3-carboxylate with n-pentanol under Mitsunobu conditions yielded an N-1:N-2 ratio of 1:2.5.[3][5][6][7]

Mitsunobu_Mechanism ROH R-OH (Alcohol) Phosphonium [Ph₃P-OR]⁺ Alkoxyphosphonium Salt ROH->Phosphonium PPh3 PPh₃ PPh3->Phosphonium DEAD DEAD/DIAD DEAD->Phosphonium Indazole 1H-Indazole Indazolide Indazolide Anion Indazole->Indazolide Deprotonation SN2 SN2 Attack at N-2 Phosphonium->SN2 Indazolide->SN2 Product N-2 Alkylated Indazole SN2->Product OPPh3 O=PPh₃ SN2->OPPh3

Caption: Simplified workflow of the Mitsunobu reaction for N-2 alkylation.

Detailed Experimental Protocol (Mitsunobu):
  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise.

    • Causality Note: The reaction is often exothermic. Slow, dropwise addition at 0 °C is crucial for controlling the reaction rate and preventing side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude mixture, containing the desired product and triphenylphosphine oxide byproduct, is typically purified directly by flash column chromatography to separate the N-1 and N-2 isomers.[3]

Method C: Acid-Catalyzed N-2 Alkylation

A novel and highly selective method for N-2 alkylation involves the reaction of indazoles with diazo compounds in the presence of a catalytic amount of a strong acid like triflic acid (TfOH).[9] This approach avoids the use of bases and metals and can provide exclusive N-2 alkylation.[3][9]

Detailed Experimental Protocol (Acid-Catalyzed):
  • Preparation: To a solution of the 1H-indazole (1.0 equiv.) in anhydrous dichloromethane (DCM), add the diazo compound (1.2 equiv.).

  • Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1–0.2 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Separate the layers, extract the aqueous phase with DCM, combine the organic layers, dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.[3]

Protocol 3: Conventional Alkylation with Mixed Regioselectivity

In many instances, particularly in initial screening efforts, simpler conditions are employed. Using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a common method.[3] However, it is crucial to recognize that these conditions often provide poor regioselectivity, resulting in a mixture of N-1 and N-2 isomers that require careful separation.[1]

Detailed Experimental Protocol:
  • Preparation: Suspend the 1H-indazole (1.0 equiv.) and anhydrous potassium carbonate (K₂CO₃, 1.1–2.0 equiv.) in anhydrous DMF.

  • Alkylation: Add the alkyl halide (1.1 equiv.) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 60-120 °C) overnight.

  • Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to separate the N-1 and N-2 isomers.

Data Summary: Regioselectivity Under Various Conditions

The following table summarizes quantitative data from the literature, highlighting the impact of different reaction parameters on the N1:N2 product ratio.

Indazole SubstrateAlkylating Agent/MethodBase/Solvent/CatalystTemp (°C)N-1:N-2 RatioYield (%)Reference
Methyl 1H-indazole-3-carboxylaten-pentyl bromideNaH / THFRT to 50>99 : 189[5][6]
3-tert-butyl-1H-indazolen-pentyl bromideNaH / THFRT to 50>99 : 191[4]
7-NO₂-1H-indazolen-pentyl bromideNaH / THFRT to 504 : 9688[3][4][5]
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THFRT to 50<1 : 9994[3][4][5]
Methyl 1H-indazole-3-carboxylaten-pentanol (Mitsunobu)PPh₃, DIAD / THF0 to RT1 : 2.578 (total)[3][5][6]
1H-indazoleEthyl diazoacetateTfOH / DCMRT0 : 10095[3]
Methyl 5-(4-bromophenyl)-1H-indazole-3-carboxylateIsobutyl bromideK₂CO₃ / DMF12058 : 4272 (total)[1]

Conclusion and Final Recommendations

The regioselective N-alkylation of the 1H-indazole ring is a controllable process. There is no single universal protocol; success hinges on a rational selection of reagents and conditions tailored to the desired regioisomeric outcome.

  • For N-1 selectivity: The NaH/THF system is robust and highly reliable, representing the thermodynamically controlled pathway.

  • For N-2 selectivity: The choice depends on the substrate and available reagents. Exploiting C-7 steric hindrance is a straightforward approach if the substrate allows. The Mitsunobu reaction offers a general and reliable method favoring N-2, while newer acid-catalyzed methods provide excellent selectivity with specific alkylating agents.

It is imperative to perform thorough characterization (e.g., 1D/2D NMR) to unambiguously confirm the regiochemistry of the final products, as subtle differences in conditions can significantly alter the isomeric ratio.[5][6]

References

Troubleshooting & Optimization

Technical Support Center: Strategies to Avoid Side Product Formation in 1H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of 1H-indazoles. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical protocols to minimize side product formation and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding side product formation in 1H-indazole synthesis.

Q1: What are the most common side products in 1H-indazole synthesis?

The most prevalent side products are regioisomers, specifically the corresponding 2H-indazole derivatives .[1][2][3][4] This is due to the annular tautomerism of the indazole ring, where the proton on the nitrogen can reside on either N1 or N2.[3] Consequently, reactions such as N-alkylation or N-arylation can occur at either nitrogen, leading to a mixture of N1- and N2-substituted products.[2][3][4] In certain synthetic routes, such as those starting from salicylaldehyde, other side products like hydrazones and dimers can also form, particularly at elevated temperatures.[5]

Q2: Why am I getting a mixture of N1 and N2 isomers during N-alkylation of my 1H-indazole?

The formation of a mixture of N1 and N2 isomers is a common challenge and is governed by a delicate balance of factors:

  • Tautomeric Equilibrium : The 1H-indazole and 2H-indazole tautomers exist in equilibrium. While the 1H-tautomer is generally more thermodynamically stable, the energy difference is often small enough that both are present under reaction conditions.[3][6]

  • Reaction Conditions : The choice of base, solvent, and electrophile plays a critical role in determining the N1/N2 ratio.[2][6] For instance, the combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) often favors the formation of the N1-alkylated product.[2][6]

  • Steric and Electronic Effects : The substituents on the indazole ring can influence the accessibility and nucleophilicity of the N1 and N2 positions. Bulky substituents at the C7 position may sterically hinder attack at N1, favoring N2 substitution. Conversely, electron-withdrawing groups at C7 can lead to excellent N2 regioselectivity.[6]

Q3: Can I completely avoid the formation of the 2H-indazole isomer?

While completely avoiding the 2H-isomer can be challenging, its formation can be significantly minimized to the point of being a minor or even undetectable byproduct. This is achieved through careful selection of the synthetic route and optimization of reaction conditions to favor the formation of the desired 1H-indazole. In cases where a mixture is unavoidable, efficient purification methods can be employed to isolate the desired isomer.[7][8]

Troubleshooting Guides

This section provides systematic approaches to troubleshoot and resolve specific issues encountered during 1H-indazole synthesis.

Guide 1: Poor Regioselectivity in N-Alkylation of Indazoles

Problem: Your N-alkylation reaction is producing a difficult-to-separate mixture of N1 and N2 isomers.

Causality: The regiochemical outcome of N-alkylation is a classic example of thermodynamic versus kinetic control. The N1-substituted product is often the thermodynamically more stable isomer, while the N2-substituted product can be the kinetically favored one under certain conditions. The choice of base and solvent can influence the position of the tautomeric equilibrium and the relative rates of alkylation at each nitrogen.

Troubleshooting Workflow:

start Poor N1/N2 Selectivity base_solvent Step 1: Evaluate Base and Solvent System start->base_solvent na_thf Is NaH in THF being used? base_solvent->na_thf implement_na_thf Action: Implement NaH in THF na_thf->implement_na_thf No substituent_effects Step 2: Consider Substituent Effects na_thf->substituent_effects Yes implement_na_thf->substituent_effects c3_substituent Is there an electron-rich substituent at C3? substituent_effects->c3_substituent thermodynamic_control Step 3: Promote Thermodynamic Equilibration c3_substituent->thermodynamic_control Yes c3_substituent->thermodynamic_control No (Consider alternative strategies) alpha_halo_carbonyl Are you using a suitable electrophile (e.g., α-halo carbonyl)? thermodynamic_control->alpha_halo_carbonyl implement_alpha_halo Action: Use α-halo carbonyl or β-halo ester electrophiles alpha_halo_carbonyl->implement_alpha_halo No purification Step 4: Isomer Purification alpha_halo_carbonyl->purification Yes implement_alpha_halo->purification start N-Acyl-o-toluidine diazotization Diazotization (NaNO₂, H⁺, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium cyclization Intramolecular Cyclization diazonium->cyclization deprotonation Deprotonation & Tautomerization cyclization->deprotonation product 1H-Indazole deprotonation->product

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving indazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Indazoles are privileged structures in drug discovery, and their functionalization via Suzuki coupling is a cornerstone of modern synthetic strategy.[1][2] However, the unique electronic properties and the presence of the N-H group in many indazole precursors can present significant challenges.

This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles, optimize your reaction conditions, and understand the mechanistic principles behind a successful coupling.

Troubleshooting Guide

This section addresses specific, common problems encountered during the Suzuki coupling of indazole derivatives in a question-and-answer format.

Q1: My reaction shows low or no conversion of the indazole halide. What are the likely causes and how can I fix it?

Potential Causes & Solutions

  • Inactive Catalyst: The Pd(0) active species may not be generating efficiently or is being deactivated.

    • Solution 1: Pre-catalyst Choice. If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), ensure your conditions facilitate reduction to Pd(0). However, a more robust solution is to switch to a well-defined Pd(0) pre-catalyst, especially one incorporating bulky, electron-rich phosphine ligands like the Buchwald-type ligands (e.g., SPhos, XPhos).[3] These ligands promote the rate-determining oxidative addition step.[4][5]

    • Solution 2: Rigorous Degassing. Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[6] Maintain a positive inert atmosphere throughout the experiment.

  • Poor Solubility: One or more of your reagents (indazole halide, boronic acid, or base) may have poor solubility in the chosen solvent system, preventing them from entering the catalytic cycle.

    • Solution: Solvent Screening. While dioxane/water and DME/water are common starting points, explore other solvent systems.[7][8] For poorly soluble substrates, higher boiling point solvents like DMF, NMP, or toluene may be effective.[9] Remember that solvent polarity can influence reaction selectivity and rate.[10]

  • Sub-optimal Base: The base is critical for activating the boronic acid for transmetalation.[11][12] Its strength and solubility matter.

    • Solution: Base Selection. If a weak base like Na₂CO₃ or K₂CO₃ is failing, consider a stronger, more soluble base. K₃PO₄ is often effective for nitrogen-containing heterocycles.[3][13] For particularly challenging couplings, especially with N-H free indazoles, a strong base like Cs₂CO₃ may be required.[14]

  • Insufficient Thermal Energy: The oxidative addition step, particularly with aryl chlorides, can have a high activation energy.[4]

    • Solution: Increase Temperature. If your reaction is sluggish at 80-90 °C, cautiously increase the temperature to 100-120 °C, ensuring your solvent and reagents are stable at these temperatures.[6] Microwave irradiation can also be a powerful tool to accelerate the reaction.[14]

Q2: I'm observing significant formation of side products, such as dehalogenation of my starting material or homocoupling of my boronic acid. What's going wrong?

Potential Causes & Solutions

  • Dehalogenation (Hydrodehalogenation): This occurs when the organopalladium intermediate reacts with a hydride source instead of the boronic acid.

    • Cause: Impure solvents (e.g., alcohols in ethers) or certain bases can act as hydride donors.

    • Solution: Use high-purity, anhydrous solvents. If dehalogenation persists, re-evaluate your base and ligand choice. Sometimes, the choice of phosphine ligand can influence the rate of this side reaction.[7]

  • Homocoupling of Boronic Acid (Glaser-type coupling): This is an oxygen-mediated process that forms a biaryl from two molecules of your boronic acid.

    • Cause: Presence of oxygen in the reaction vessel.

    • Solution: As with catalyst deactivation, rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is the most effective solution.[6] Using a pre-formed Pd(0) catalyst can sometimes reduce homocoupling compared to the in situ reduction of a Pd(II) source.[6]

  • Protodeboronation: This is the protonolysis of the boronic acid's C-B bond, replacing it with a C-H bond, effectively destroying your nucleophile.[15][16]

    • Cause: This is a common and often overlooked side reaction, particularly with electron-rich or heteroaryl boronic acids.[7][8] It can be catalyzed by the palladium complex itself, bases, and is highly dependent on pH and temperature.[15][17]

    • Solution 1: Use Boronic Esters. Pinacol (Bpin) or MIDA boronates are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[7][16]

    • Solution 2: Optimize Conditions. Avoid unnecessarily high temperatures or prolonged reaction times. Sometimes, a slower reaction at a lower temperature is preferable to a faster, hotter reaction that rapidly decomposes the boronic acid.[18] The choice of base is also critical; weaker bases or fluoride sources (KF, CsF) can sometimes mitigate this issue.[16]

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and solving common Suzuki coupling issues with indazole substrates.

TroubleshootingTree Start Problem Observed LowYield Low / No Conversion Start->LowYield SideProducts Side Products Observed Start->SideProducts Cat_Check Check Catalyst System (Activity, Loading) LowYield->Cat_Check Is catalyst active? Sol_Base_Check Check Solubility / Base (Solvent, Base Strength) LowYield->Sol_Base_Check Are reagents soluble? Temp_Check Check Temperature (Increase / Microwave) LowYield->Temp_Check Is reaction sluggish? Dehalogenation Dehalogenation? SideProducts->Dehalogenation R-H byproduct? Homocoupling Homocoupling? SideProducts->Homocoupling R'-R' byproduct? Protodeboronation Protodeboronation? SideProducts->Protodeboronation R'-H byproduct? Sol_Cat Action: Use Buchwald Pre-catalyst Degas Rigorously Cat_Check->Sol_Cat Sol_Sol_Base Action: Screen Solvents (DMF, Toluene) Use Stronger Base (K3PO4, Cs2CO3) Sol_Base_Check->Sol_Sol_Base Sol_Temp Action: Increase Temp to 100-120°C Consider Microwave Temp_Check->Sol_Temp Sol_Dehalo Action: Use Anhydrous Solvents Re-evaluate Base/Ligand Dehalogenation->Sol_Dehalo Sol_Homo Action: Rigorous Degassing Use Pd(0) Pre-catalyst Homocoupling->Sol_Homo Sol_Proto Action: Use Boronic Ester (Bpin) Lower Temperature / Shorter Time Protodeboronation->Sol_Proto

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q3: Should I protect the N-H group of my indazole? What is the impact of a free N-H?

This is a critical consideration. The acidic proton of an unprotected indazole (pKa ≈ 14-16) can have several inhibitory effects.[3]

  • Catalyst Inhibition: The deprotonated indazolide anion can coordinate strongly to the palladium center, forming stable, off-cycle complexes that inhibit catalytic turnover.[3]

  • Base Consumption: The N-H proton will react with the base, consuming at least one equivalent and potentially altering the optimal basicity of the reaction medium.

Recommendation: While direct coupling of N-H free indazoles is possible and highly desirable for step-economy, it often requires specialized conditions, such as stronger bases (K₃PO₄, Cs₂CO₃) and highly active catalyst systems (e.g., Buchwald pre-catalysts).[3][14][19]

For initial route-finding or with less reactive coupling partners, protecting the indazole nitrogen is a robust strategy . Common protecting groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) are effective.[2][8] Protection prevents catalyst inhibition and leads to more predictable and reproducible reaction outcomes. The Boc group is particularly useful as it can often be removed under mild acidic conditions.[8]

Q4: What is the general mechanism of the Suzuki-Miyaura coupling?

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5][7][20]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the indazole electrophile (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step.[4][5]

  • Transmetalation: The base activates the organoboron species (R²-BY₂) to form a more nucleophilic boronate 'ate' complex. This complex then transfers its organic group (R²) to the palladium center, displacing the halide.[11][20]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, which re-enters the cycle.[4][20]

SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)L₂-R² (Transmetalated Complex) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination r1r2 Product (R¹-R²) tm_complex->r1r2 r1x Indazole-X (R¹-X) r1x->oa_complex r2by2 Boronic Acid/Ester (R²-BY₂) + Base r2by2->tm_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Q5: How do I choose the right combination of catalyst, ligand, base, and solvent?

There is no single "best" set of conditions; optimization is key. However, the following table provides validated starting points for different indazole substrates.

ParameterRecommendation for Electron-Neutral/Rich IndazolesRecommendation for Electron-Poor/Sterically Hindered IndazolesRationale
Pd Source Pd₂(dba)₃, Pd(OAc)₂Pd(OAc)₂ or a pre-formed pre-catalyst (e.g., SPhos G3)Pre-catalysts offer higher activity and reproducibility for challenging substrates.[3]
Ligand PPh₃, PdCl₂(dppf)Buchwald ligands (SPhos, XPhos, RuPhos)Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination.[11][21]
Base K₂CO₃, Na₂CO₃ (2-3 equiv)K₃PO₄, Cs₂CO₃ (2-3 equiv)Stronger bases are often needed for less reactive halides and N-H substrates.[13][14][22]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1), DME/H₂OToluene, DMF, Dioxane/H₂OThe presence of water aids in dissolving the base and facilitates transmetalation.[7][10] Anhydrous conditions may be needed for base-sensitive substrates.
Temperature 80 - 100 °C100 - 120 °CHigher temperatures are often required to overcome the activation barrier for difficult couplings.[6]

Experimental Protocol

General Procedure for Suzuki Coupling of a Protected 5-Bromo-1H-Indazole

This protocol is a general starting point and should be optimized for your specific substrates.

Materials:

  • N-Boc-5-bromo-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 5:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the N-Boc-5-bromo-1H-indazole, the arylboronic acid, and the finely powdered base.

  • Inerting the Vessel: Seal the vessel with a septum and purge with an inert gas for 10-15 minutes. This is crucial to remove oxygen.

  • Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of inert gas.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Identifying Impurities in 6-Hydrazinyl-1H-indazole Samples by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-Hydrazinyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples using High-Performance Liquid Chromatography (HPLC). Here, we synthesize technical expertise with practical, field-proven insights to address common challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of this compound?

A1: Impurities in your this compound sample can stem from its synthetic pathway, degradation, or storage conditions. Common categories of impurities include:

  • Starting Materials: Incomplete reactions can lead to the presence of initial reagents. Depending on the synthetic route, this could include precursors like 6-nitro-1H-indazole or a halogenated indazole derivative.[1]

  • Intermediates: Unreacted intermediates from the synthesis process may persist in the final product.

  • Byproducts: Side reactions are a common source of impurities. For instance, the formation of regioisomers is a possibility in indazole chemistry.[1][2] Additionally, side reactions such as hydrazone and dimer formation can occur during syntheses involving hydrazine.[3]

  • Reagents and Solvents: Residual solvents from reaction workup and purification steps are frequent impurities. Reagents used in the synthesis, such as hydrazine hydrate, may also be present in trace amounts.[1]

  • Degradation Products: this compound may degrade over time, particularly if not stored under optimal conditions (e.g., protected from light, oxygen, and moisture).[1][4] Forced degradation studies can help identify potential degradation products.[4]

Q2: I'm observing an unexpected peak in the HPLC chromatogram of my this compound sample. How can I go about identifying it?

A2: A systematic approach is crucial for identifying an unknown peak in your chromatogram. Here is a recommended workflow:

  • System Suitability Check: First, ensure the peak is not an artifact from the HPLC system. Run a blank injection (mobile phase only) to check for contamination from the solvent or glassware.[1]

  • Review the Synthesis: Carefully examine the synthetic route used to prepare your this compound. This will help you hypothesize potential starting materials, intermediates, and byproducts that could be present as impurities.[1]

  • Spiking Study: If you have reference standards for potential impurities (e.g., starting materials), spike your sample with a small amount of the standard. If the area of the unknown peak increases, it confirms the identity of that impurity.[1]

  • LC-MS Analysis: To determine the molecular weight of the impurity, analyze your sample by Liquid Chromatography-Mass Spectrometry (LC-MS). This information is invaluable for proposing a chemical structure.[1]

  • Forced Degradation Study: To investigate if the impurity is a degradation product, subject your sample to stress conditions such as acid, base, oxidation, heat, and light, as outlined in ICH Q1B guidelines.[4] If the unknown peak appears or increases under these conditions, it is likely a degradant.

Q3: this compound is a polar compound. What are the key considerations for developing an HPLC method for its analysis?

A3: Analyzing polar compounds like this compound by reversed-phase HPLC can be challenging due to poor retention on traditional C18 columns.[5][6] Here are some key considerations:

  • Column Selection:

    • Polar-Embedded or Polar-Endcapped Columns: These columns have modified stationary phases that provide enhanced retention for polar analytes.[7][8]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

    • Porous Graphitic Carbon (PGC) Columns: Hypercarb™ columns, for example, can offer good retention for very polar compounds that are difficult to retain on silica-based reversed-phase columns.[6]

  • Mobile Phase Optimization:

    • Highly Aqueous Mobile Phases: Using a mobile phase with a high percentage of water can improve the retention of polar compounds. Ensure your column is stable under these conditions to prevent phase collapse.

    • pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. It's recommended to use a mobile phase pH that is at least two units away from the pKa of your analyte to ensure it is in a single ionic form. Buffering the mobile phase is crucial for reproducible results.[7]

    • Ion-Pairing Reagents: While effective for retaining polar compounds, ion-pairing reagents can be problematic for LC-MS analysis and may require long equilibration times.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the HPLC analysis of this compound.

Guide 1: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Causes Solutions
Peak Tailing 1. Secondary Interactions: Analyte interacting with residual silanols on the column packing. 2. Column Overload: Injecting too much sample.[9] 3. Mismatched Sample Solvent: The sample solvent is stronger than the mobile phase.[10] 4. Column Void or Contamination: A void has formed at the column inlet, or the frit is blocked.[10] 5. Inadequate Buffering: The mobile phase pH is too close to the analyte's pKa.1. Mobile Phase Modification: Add a competing base (e.g., triethylamine) to the mobile phase or lower the pH to suppress silanol activity. Use a column specifically designed to reduce secondary interactions.[9] 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[9][10] 3. Solvent Matching: Dissolve the sample in the initial mobile phase whenever possible.[9] 4. Column Maintenance: Replace the guard column. If the analytical column is the issue, try back-flushing it. If the problem persists, replace the column.[11] 5. pH Adjustment: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa and ensure adequate buffer concentration.
Peak Fronting 1. Sample Overload: Injecting too high a concentration of the sample.[9] 2. Sample Solvent Stronger than Mobile Phase: The sample is dissolved in a solvent that is much stronger than the mobile phase.[9]1. Dilute Sample: Decrease the sample concentration or the injection volume.[9] 2. Use Mobile Phase as Sample Solvent: Prepare your sample in the initial mobile phase composition.[9]
Guide 2: Split Peaks
Symptom Possible Causes Solutions
All peaks are split 1. Contamination at Column Inlet: The guard or analytical column inlet is contaminated or blocked.[9] 2. Column Void: A void has formed at the head of the column.1. Clean/Replace Guard Column: Remove and clean or replace the guard column. If the analytical column is blocked, try reverse flushing. If the issue persists, replace the column.[9][12] 2. Replace Column: A void at the column inlet is irreversible; the column must be replaced. Avoid sudden pressure changes to prevent this.
Some peaks are split 1. Sample Solvent Incompatibility: The sample solvent is not miscible with the mobile phase, or is too strong.[9] 2. Co-eluting Peaks: The split peak is actually two closely eluting compounds.1. Adjust Sample Solvent: Dissolve the sample in the mobile phase.[9] 2. Method Optimization: Change the mobile phase composition, gradient profile, or column chemistry to improve the resolution between the two peaks.[12]

Experimental Protocols

General Purpose HPLC Method for Impurity Profiling of this compound

This method serves as a starting point and may require optimization based on the specific impurities present in your sample.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm (Consider polar-embedded or HILIC for better retention)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or scan for optimal wavelength)
Sample Preparation Dissolve sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.

Visualizations

Troubleshooting_Workflow start Start: Unexpected Peak in HPLC blank_injection Run Blank Injection start->blank_injection system_contamination System Contamination? blank_injection->system_contamination clean_system Clean System & Glassware system_contamination->clean_system Yes review_synthesis Review Synthetic Route system_contamination->review_synthesis No clean_system->start hypothesize_impurities Hypothesize Potential Impurities review_synthesis->hypothesize_impurities spiking_study Perform Spiking Study with Standards hypothesize_impurities->spiking_study peak_identified_spike Peak Identified? spiking_study->peak_identified_spike lc_ms_analysis Analyze by LC-MS peak_identified_spike->lc_ms_analysis No end_impurity_identified End: Impurity Identified peak_identified_spike->end_impurity_identified Yes get_mw Determine Molecular Weight lc_ms_analysis->get_mw propose_structure Propose Structure get_mw->propose_structure forced_degradation Perform Forced Degradation Study propose_structure->forced_degradation degradation_product Is it a Degradation Product? forced_degradation->degradation_product degradation_product->end_impurity_identified Yes degradation_product->end_impurity_identified No

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent (e.g., 50:50 Water/ACN) weigh_sample->dissolve_sample filter_sample Filter through 0.45 µm Syringe Filter dissolve_sample->filter_sample inject_sample Inject into HPLC System filter_sample->inject_sample data_acquisition Data Acquisition inject_sample->data_acquisition integrate_peaks Integrate Peaks data_acquisition->integrate_peaks calculate_purity Calculate % Purity and % Impurity integrate_peaks->calculate_purity identify_impurities Identify Impurities calculate_purity->identify_impurities

Caption: General workflow for sample preparation and HPLC analysis.

References

Technical Support Center: Strategies for Overcoming Poor Solubility of 6-Hydrazinyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility often encountered with 6-Hydrazinyl-1H-indazole derivatives. As many of these compounds are investigated as potent kinase inhibitors, their efficacy is critically dependent on achieving sufficient solubility for reliable in vitro screening and in vivo bioavailability.[1][2] This document offers a structured approach to systematically diagnose and resolve solubility issues, grounded in the physicochemical properties of the indazole scaffold and the basic hydrazinyl moiety.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative immediately precipitates when I dilute my DMSO stock into aqueous buffer. What is happening and how can I fix it?

A1: This phenomenon, often called "crashing out," is a classic sign of a compound with poor aqueous solubility. It occurs when a compound dissolved in a high-concentration organic stock (like DMSO) is rapidly introduced into an aqueous medium where its solubility is much lower. The organic solvent disperses, leaving the compound to agglomerate and precipitate.[1]

Root Cause Analysis:

  • Solvent Shock: The rapid shift from a favorable organic environment (DMSO) to an unfavorable aqueous one (buffer) is the primary cause.

  • Exceeding Solubility Limit: The final concentration in the aqueous buffer is likely far above the compound's thermodynamic equilibrium solubility.

  • Physicochemical Properties: The this compound scaffold, while containing polar groups, has a bicyclic aromatic core that is inherently hydrophobic. Substituents on your specific derivative can further increase this hydrophobicity.

Initial Troubleshooting Steps:

  • Reduce Final Concentration: The simplest first step is to lower the final concentration of your compound in the aqueous buffer.

  • Decrease DMSO Percentage: While keeping the final compound concentration the same, try reducing the percentage of DMSO in the final solution (e.g., from 1% to 0.5% or 0.1%) by using a more concentrated stock. This may seem counterintuitive, but high concentrations of co-solvents can sometimes destabilize the solution.

  • Use Pre-warmed Media: Adding the stock solution to buffer that has been pre-warmed to the experimental temperature (e.g., 37°C) can sometimes improve solubility.

  • Modify Dilution Technique: Instead of adding the stock directly to the full volume of buffer, try adding it dropwise while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations.

Q2: I've tried basic troubleshooting and still see precipitation. What is the most logical next step?

A2: The next logical step is to systematically investigate pH modification. The 6-hydrazinyl group is basic, and the indazole ring itself is amphoteric, meaning it has both acidic and basic properties.[3] This makes the solubility of your derivative highly dependent on the pH of the solution.

The Underlying Principle (E-E-A-T): The hydrazinyl group (-NHNH₂) is a weak base. In an acidic solution (pH < pKa), it will become protonated (-NHNH₃⁺). This charged, ionized form is significantly more polar and, therefore, more soluble in aqueous media than the neutral form. The parent indazole molecule has pKa values of approximately 1.04 (for protonation) and 13.86 (for deprotonation).[3] The addition of the basic hydrazinyl group will increase the pKa of the conjugate acid. While the exact pKa of your derivative should be determined experimentally, it is reasonable to predict it will be in the acidic to neutral range, making pH adjustment a powerful tool.

Actionable Strategy:

  • Acidify Your Buffer: Prepare your experimental buffer at a lower pH. A good starting point is to use a buffer that is 1-2 pH units below the predicted pKa of the most basic nitrogen atom. For instance, try buffers at pH 6.0, 5.0, and 4.0. This is the most direct way to increase the population of the more soluble, protonated form of your molecule.

  • Consider Salt Formation: Your compound is likely available as a hydrochloride salt (e.g., this compound hydrochloride).[4][5] If you have the free base, converting it to a salt form is a standard and highly effective method to improve aqueous solubility and dissolution rate.

Troubleshooting Guide: A Systematic Approach

If initial pH adjustments are insufficient or not compatible with your experimental system (e.g., cell-based assays), a more comprehensive strategy is required. This section provides a tiered approach to solubility enhancement.

Tier 1: Co-solvent Systems

Q3: My experiment is sensitive to low pH. How can I improve solubility while maintaining a near-neutral pH?

A3: The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs at a fixed pH.[6] Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, making it more favorable for hydrophobic compounds.

Mechanism of Action: Co-solvents disrupt the hydrogen-bonding network of water. This reduces the energy required to create a cavity in the solvent for the solute molecule, thereby increasing solubility.[7]

Commonly Used Co-solvents in Research:

Co-solventTypical Concentration RangeKey Considerations
Ethanol 1-20%Generally well-tolerated in many cell-based assays at low concentrations (<1%).
Propylene Glycol (PG) 1-40%A versatile and less volatile co-solvent than ethanol.
Polyethylene Glycol (PEG 300/400) 5-50%Can significantly increase solubility; viscosity increases at higher concentrations.
N,N-Dimethylacetamide (DMA) <10%A stronger solvent, but potential for higher cellular toxicity.

Experimental Workflow: Co-solvent Screening The following workflow provides a systematic way to identify an effective co-solvent system.

Caption: Workflow for co-solvent screening.

Tier 2: Formulation with Cyclodextrins

Q4: Co-solvents are not providing enough solubility or are interfering with my assay. What other formulation strategies can I try?

A4: Cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate poorly soluble "guest" molecules, like your indazole derivative, forming an inclusion complex that has significantly improved aqueous solubility.[10]

Mechanism of Action: The hydrophobic part of your indazole derivative partitions into the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively "cloaking" the hydrophobic guest and rendering the entire complex water-soluble.[11]

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeKey Properties
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity. Most commonly used.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Negatively charged, which can enhance interaction with positively charged (protonated) drugs.
Methyl-β-cyclodextrin (M-β-CD) High solubility; known to extract cholesterol from cell membranes, which can be a source of toxicity.

Experimental Workflow: Cyclodextrin Complexation

G A Start: Prepare aqueous stock solutions of cyclextrins (e.g., 10%, 20% w/v HP-β-CD) B Add excess solid compound to each cyclodextrin solution A->B C Equilibrate for 24-48 hours with shaking at constant temperature B->C D Filter (0.22 µm) or centrifuge to remove undissolved solid C->D E Quantify compound concentration in the clear supernatant via HPLC D->E F End: Determine solubility as a function of cyclodextrin concentration E->F

Caption: Phase-solubility diagram construction workflow.

Tier 3: Advanced Techniques - Nanosuspensions

Q5: My compound is extremely insoluble, and I need a high concentration for in vivo studies. Are there more advanced options?

A5: Yes, for very challenging compounds, creating a nanosuspension is a powerful strategy. A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid phase, stabilized by surfactants or polymers.[12] This approach can dramatically increase the dissolution rate and saturation solubility.

Mechanism of Action: According to the Noyes-Whitney equation, the dissolution rate of a particle is directly proportional to its surface area. By reducing the particle size to the nanometer range (typically 200-600 nm), the surface area is massively increased, leading to a faster dissolution rate.[5]

This is a more complex technique requiring specialized equipment but offers significant advantages for formulation development.[4][13][14]

Detailed Experimental Protocols

Protocol 1: Determining Equilibrium Solubility (Shake-Flask Method)

This protocol is the "gold standard" for measuring the thermodynamic equilibrium solubility of a compound.[2][15]

Materials:

  • Your this compound derivative (solid)

  • A series of buffers (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0)

  • HPLC-grade water and acetonitrile

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (0.22 µm PTFE syringe filters)

  • Calibrated HPLC system with UV detector

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume (e.g., 2 mL) of a specific buffer. An excess is confirmed by visually observing undissolved solid at the end of the experiment.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for at least 24-48 hours to ensure equilibrium is reached.

  • After equilibration, stop the shaker and allow the solid to settle.

  • Carefully remove a sample of the supernatant. Separate the liquid from the solid phase by either centrifuging at high speed (e.g., 14,000 rpm for 15 minutes) or filtering through a 0.22 µm syringe filter. This is a critical step to avoid aspirating solid particles.

  • Dilute the clear supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of your HPLC calibration curve.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC method.

  • Repeat for each pH buffer to generate a pH-solubility profile.

Protocol 2: Determining pKa by Potentiometric Titration

Determining the pKa is crucial for predicting the pH-solubility profile. Potentiometric titration is a common and accurate method.

Materials:

  • Your this compound derivative

  • Calibrated pH meter with an electrode

  • Stir plate and stir bar

  • Burette

  • Standardized solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M)

  • HPLC-grade water

Procedure:

  • Accurately weigh a small amount of your compound and dissolve it in a known volume of water. If solubility is too low, a co-solvent like methanol or DMSO can be used, but this will yield an apparent pKa (pKaapp).

  • If your compound is the free base, you will titrate with a standardized acid (HCl). If it is a salt (e.g., hydrochloride), you will titrate with a standardized base (NaOH).

  • Place the solution on a stir plate and immerse the pH electrode.

  • Add the titrant in small, precise increments (e.g., 0.05 mL) from the burette.

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration well past the equivalence point.

  • Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For more accuracy, a plot of the first derivative (ΔpH/ΔV) can be used to precisely locate the equivalence point.

References

Technical Support Center: Purifying Indazole Derivatives with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography purification of indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification process. As Senior Application Scientists, we have compiled this resource based on established protocols and extensive field experience to ensure you can achieve high purity and yield for your critical indazole intermediates and final compounds.

Frequently Asked Questions (FAQs)

Here are quick answers to some of the most common questions encountered when purifying indazole derivatives.

Q1: What is the most common stationary phase for purifying indazole derivatives?

For the majority of indazole derivatives, silica gel (230-400 mesh) is the standard and most effective stationary phase for column chromatography.[1][2] Its polarity is well-suited for the separation of a wide range of indazole analogues. In cases where your indazole derivative is sensitive to the acidic nature of silica gel, alternatives like alumina or deactivated silica gel can be considered.[3]

Q2: How do I select the right mobile phase (eluent)?

Mobile phase selection is critical and should always be guided by prior analysis using Thin-Layer Chromatography (TLC).[1] A common starting point for many indazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1][4] The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.35 for your target compound on the TLC plate.[1][5] This Rf range typically translates to good separation on a column.

Q3: Should I use an isocratic or gradient elution?

The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your sample.[6][7]

  • Isocratic elution is simpler and can be effective for separating compounds with similar properties.[8]

  • Gradient elution , where the proportion of the more polar solvent is gradually increased, is generally preferred for complex mixtures containing compounds with a wide range of polarities.[7][9] This technique often leads to sharper peaks, better resolution, and reduced analysis time.[7][10]

Q4: My indazole derivative is poorly soluble in the mobile phase. What should I do?

Poor solubility can lead to band broadening and inefficient separation. If your compound is not readily soluble in your chosen eluent, you can employ a "dry loading" technique.[11] This involves pre-adsorbing your crude sample onto a small amount of silica gel or an inert support like Celite® before loading it onto the column.[1] This ensures that the compound is introduced to the column in a concentrated band, irrespective of its solubility in the initial mobile phase.

Q5: I'm struggling to separate N1 and N2 alkylated indazole isomers. Any suggestions?

The separation of N1 and N2 regioisomers is a well-known challenge in indazole chemistry due to their often similar polarities.[12][13] While column chromatography can be effective, it may require careful optimization. High-performance liquid chromatography (HPLC) with a high-resolution column is often a more powerful technique for separating these isomers.[14] In some cases, recrystallization from a carefully selected mixed solvent system can also be an effective method for isolating a single isomer in high purity.[12]

Troubleshooting Guide

This section provides detailed guidance on how to address specific problems you may encounter during the column chromatography of indazole derivatives.

Problem 1: Poor Separation or Overlapping Peaks

Symptoms:

  • Fractions contain a mixture of your desired product and impurities.

  • TLC analysis of collected fractions shows overlapping spots.

Potential Causes & Solutions:

Cause Explanation Solution
Inappropriate Mobile Phase Polarity If the mobile phase is too polar, all compounds will elute too quickly, resulting in poor separation. If it's not polar enough, compounds will move too slowly, leading to band broadening due to diffusion.[11]Re-optimize your solvent system using TLC. Aim for a larger difference in Rf values between your target compound and the impurities. An ideal Rf for the target compound is around 0.2-0.35.[1][5]
Column Overloading Loading too much crude material onto the column for its size will exceed its separation capacity, leading to broad, overlapping bands.As a general rule, use a silica gel to crude material weight ratio of at least 30:1. For difficult separations, this ratio may need to be increased to 100:1 or more.
Improper Column Packing Air bubbles, cracks, or an uneven silica gel bed will disrupt the solvent flow, causing bands to become distorted and leading to poor separation.[5]Pack the column carefully as a slurry to ensure a homogenous, air-free bed. Gently tap the column during packing to dislodge any trapped air.
Flow Rate Issues A flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases, while a flow rate that is too slow can lead to band broadening from diffusion.[11]For flash chromatography, apply enough pressure to achieve a steady, controlled flow. For gravity columns, ensure the stopcock is adjusted for an optimal drip rate.
Problem 2: The Compound Won't Elute from the Column

Symptoms:

  • You have run a large volume of eluent through the column, but your product has not been detected in the fractions.

Potential Causes & Solutions:

Cause Explanation Solution
Mobile Phase is Not Polar Enough The eluent may not have sufficient polarity to move your compound down the silica gel.Gradually increase the polarity of your mobile phase (gradient elution). If you are already using a gradient, you may need to switch to a more polar strong solvent (e.g., from ethyl acetate to methanol).
Compound Decomposition on Silica Some compounds, particularly those with acid-sensitive functional groups, can decompose on the acidic surface of silica gel.[3]Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If decomposition is observed, consider using a deactivated silica gel (by pre-treating with a base like triethylamine) or an alternative stationary phase like alumina.[3][15]
Irreversible Adsorption Highly polar compounds may bind very strongly to the silica gel and fail to elute even with highly polar solvents.In such cases, column chromatography on silica may not be the appropriate purification method. Consider reverse-phase chromatography or other purification techniques.
Problem 3: Tailing or Streaking of Bands

Symptoms:

  • On the column and in the collected fractions, the compound appears as a long, trailing band rather than a tight, symmetrical one.

Potential Causes & Solutions:

Cause Explanation Solution
Sample Overloading Too much sample in a concentrated area can lead to tailing.Ensure the sample is loaded in a thin, even band at the top of the column. Dry loading can help with this.[1]
Secondary Interactions with Silica Acidic or basic functional groups on your indazole derivative can have secondary interactions with the silanol groups on the silica surface, leading to tailing.For basic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can suppress these interactions. For acidic compounds, a small amount of an acidic modifier like acetic acid may help.
Inappropriate pH of the Mobile Phase For ionizable indazole derivatives, the pH of the mobile phase can significantly impact retention and peak shape.[16][17][18][19] If the compound is partially ionized, it can lead to tailing.For acidic compounds, using a mobile phase with a pH below their pKa will keep them in their neutral, more retained form. For basic compounds, a mobile phase with a pH above their pKa is preferred.[16]

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Dissolve a small amount of your crude indazole derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate (e.g., Silica gel 60 F254).[1]

  • Prepare a series of developing chambers with different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the separated spots under UV light (typically 254 nm).[1]

  • Identify the solvent system that gives your target compound an Rf value between 0.2 and 0.35 and provides the best separation from impurities.[1][5]

Protocol 2: Flash Column Chromatography with Dry Loading
  • Sample Preparation:

    • Dissolve your crude product (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.

    • Add silica gel (approximately 2-3 times the weight of your crude material) to the solution.[1]

    • Remove the solvent under reduced pressure (using a rotary evaporator) until you obtain a dry, free-flowing powder.[1]

  • Column Packing:

    • Select an appropriately sized column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the packed silica gel.

  • Loading and Elution:

    • Carefully add your dry-loaded sample to the top of the column.

    • Gently add the initial mobile phase to the column without disturbing the top layer.

    • Apply pressure (using a pump or air line) to begin eluting the solvent through the column.

    • Collect fractions in an organized manner (e.g., in test tubes or vials).

    • If using a gradient, systematically and gradually increase the percentage of the polar solvent in your mobile phase.[1]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified indazole derivative.

Visualizations

Troubleshooting_Workflow start Start: Impure Product after Column check_separation Poor Separation / Overlapping Peaks? start->check_separation check_elution Compound Not Eluting? check_separation->check_elution No reoptimize_solvent Re-optimize Mobile Phase (TLC) check_separation->reoptimize_solvent Yes check_tailing Peak Tailing or Streaking? check_elution->check_tailing No increase_polarity Increase Mobile Phase Polarity check_elution->increase_polarity Yes end_pure End: Pure Product check_tailing->end_pure No dry_load Use Dry Loading Technique check_tailing->dry_load Yes check_loading Check Sample Load reoptimize_solvent->check_loading repack_column Repack Column Carefully check_loading->repack_column adjust_flow Adjust Flow Rate repack_column->adjust_flow adjust_flow->end_pure check_stability Test Compound Stability on Silica increase_polarity->check_stability change_stationary_phase Use Deactivated Silica or Alumina check_stability->change_stationary_phase change_stationary_phase->end_pure add_modifier Add Mobile Phase Modifier (e.g., Et3N) dry_load->add_modifier adjust_ph Adjust Mobile Phase pH add_modifier->adjust_ph adjust_ph->end_pure

Caption: Troubleshooting workflow for common column chromatography issues.

Solvent_Selection_Logic start Start: Crude Indazole Mixture run_tlc Run TLC with Hexane/EtOAc Gradient start->run_tlc check_rf Is Target Compound Rf ~0.2-0.35? run_tlc->check_rf good_separation Good Separation from Impurities? check_rf->good_separation Yes increase_polarity Increase EtOAc % check_rf->increase_polarity No (Rf < 0.2) decrease_polarity Decrease EtOAc % check_rf->decrease_polarity No (Rf > 0.35) use_solvent Use this Solvent System for Column good_separation->use_solvent Yes consider_gradient Consider Gradient Elution good_separation->consider_gradient No end Proceed to Column Chromatography use_solvent->end increase_polarity->run_tlc decrease_polarity->run_tlc consider_gradient->end

Caption: Decision logic for mobile phase selection using TLC.

References

Technical Support Center: Minimizing Homocoupling in Suzuki-Miyaura Reactions with Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of complex cross-coupling reactions. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights and actionable troubleshooting strategies for minimizing homocoupling side reactions in Suzuki-Miyaura couplings involving indazole scaffolds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during experimental work.

Q1: What is homocoupling in a Suzuki reaction, and why is it a persistent problem with indazole substrates?

A1: Homocoupling is a common side reaction where two identical molecules couple together instead of the desired cross-coupling partners. In the context of a Suzuki-Miyaura reaction, this primarily manifests as the coupling of two boronic acid molecules (to form a B-B dimer). This side reaction is particularly problematic because it consumes the valuable boronic acid reagent, reduces the yield of the target indazole product, and generates a biaryl byproduct that is often difficult to separate due to its structural similarity to the desired compound.[1] The primary causes are the presence of dissolved oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), and the use of Pd(II) precatalysts that can directly facilitate homocoupling as part of their activation to Pd(0).[1][2]

Q2: I see a lot of my boronic acid has been consumed, but my desired product yield is low and there's a significant amount of a non-polar byproduct. What's happening?

A2: This is a classic symptom of boronic acid homocoupling. The palladium catalyst, likely in the presence of oxygen or as a Pd(II) species, is preferentially catalyzing the reaction of the boronic acid with itself.[2] Another common side reaction that consumes the boronic acid is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, especially with heteroaryl boronic acids under aqueous or heated conditions.[2][3] Careful analysis (e.g., by LC-MS) is needed to distinguish between the homocoupled dimer and the protodeboronated arene.

Q3: Can the N-H proton on the indazole ring cause problems?

A3: Yes, the acidic N-H proton on unprotected indazoles can significantly interfere with the catalytic cycle.[3] The indazole can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[4] This interaction can sequester the active catalyst, leading to sluggish or failed reactions. While many modern protocols are designed to tolerate free N-H groups, in particularly challenging cases, N-protection (e.g., with a Boc or SEM group) may be a necessary strategy to ensure consistent and high yields.

Q4: My reaction mixture turned black and precipitated a solid. Is the reaction still viable?

A4: The formation of a black precipitate, known as "palladium black," indicates that the Pd(0) catalyst has agglomerated and fallen out of the solution.[2] This deactivates the catalyst and effectively stops the reaction. This is often caused by ligand degradation or an insufficient ligand-to-palladium ratio, which fails to stabilize the soluble, catalytically active palladium species. While some product may have formed, the reaction will not proceed to completion. The choice of robust, sterically hindered ligands is key to preventing this decomposition.[5][6]

Section 2: In-Depth Troubleshooting Guide

This section provides detailed analysis and solutions for specific experimental problems.

Problem 1: Excessive Boronic Acid Homocoupling (B-B Dimer)

The formation of a symmetrical biaryl from the boronic acid is one of the most common yield-reducing side reactions.

Root Cause Analysis & Solutions

The catalytic cycle for Suzuki-Miyaura coupling relies on a Pd(0) species. Homocoupling is primarily driven by Pd(II) intermediates.[2] Therefore, the key to suppression is minimizing the concentration and lifetime of unwanted Pd(II) in the reaction medium.

  • Oxygen Contamination: Dissolved oxygen is a primary culprit, as it readily oxidizes the active Pd(0) catalyst to Pd(II), which then enters the homocoupling pathway.[7]

    • Solution: Implement rigorous degassing of all solvents and the final reaction mixture. A subsurface sparge with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst is highly effective.[1][7] For maximum oxygen removal, especially in larger-scale reactions, employing three to five freeze-pump-thaw cycles is the gold standard.[1]

  • Pd(II) Precatalyst Activation: Common precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are in the Pd(II) oxidation state and must be reduced in situ to Pd(0) to enter the catalytic cycle. This reduction often occurs via the homocoupling of two boronic acid molecules.[2][8]

    • Solution 1 (Use a Pd(0) Source): Start with a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄. This eliminates the need for the initial, often problematic, reduction step. However, these catalysts can be less stable and require careful handling under an inert atmosphere.

    • Solution 2 (Use Modern Precatalysts): Employ air-stable Buchwald precatalysts (e.g., XPhos-Pd-G3). These are designed for clean and efficient generation of the active L-Pd(0) species, minimizing side reactions.[2][4]

    • Solution 3 (Use a Reducing Additive): The addition of a mild reducing agent can scavenge Pd(II) species. Potassium formate (HCO₂K) has been shown to be particularly effective at suppressing homocoupling without interfering with the primary catalytic cycle.[7][9]

Visualizing the Competing Pathways

The following diagram illustrates the desired catalytic cycle versus the parasitic homocoupling cycle.

Suzuki_Homocoupling cluster_main Desired Cross-Coupling Cycle cluster_side Undesired Homocoupling Cycle Pd0 L-Pd(0) PdII_RX L-Pd(II)(Ar¹)(X) Pd0->PdII_RX Ar¹-X PdII_free Pd(II) Pd0->PdII_free OA Oxidative Addition PdII_R1R2 L-Pd(II)(Ar¹)(Ar²) PdII_RX->PdII_R1R2 Ar²-B(OH)₂ (Base) TM Transmetalation PdII_R1R2->Pd0 Product Ar¹-Ar² (Product) PdII_R1R2->Product RE Reductive Elimination Ar1X Indazole-X Ar1X->OA Ar2BOH2 Ar²-B(OH)₂ Dimer Ar²-Ar² (Dimer) PdII_free->Dimer Homocoupling Homocoupling Dimer->Pd0 Ar2BOH2_side 2 Ar²-B(OH)₂ Ar2BOH2_side->Homocoupling Oxygen O₂ Oxygen->Pd0

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Problem 2: Low Yield and Catalyst Inhibition with Indazole Substrates

Even with minimal homocoupling, reactions with indazoles can be sluggish or incomplete due to the unique electronic properties of the heterocycle.

Root Cause Analysis & Solutions
  • Ligand Choice: The N-H group or the pyrazole ring of the indazole can coordinate to the palladium center, displacing the phosphine ligand and forming an inactive complex.[4]

    • Solution: Use bulky, electron-rich monophosphine ligands (often called Buchwald ligands). The steric bulk of ligands like SPhos and XPhos creates a protective pocket around the palladium, discouraging coordination by the indazole substrate while promoting the fast oxidative addition and reductive elimination steps required for efficient turnover.[4][5][10]

  • Base and Solvent Incompatibility: The base must be strong enough to form the "ate" complex with the boronic acid, which is necessary for transmetalation, but not so strong that it causes degradation of the substrates.[6][11] The solvent system must solubilize both the organic substrates and the inorganic base.[12]

    • Solution: For indazole substrates, inorganic bases like tripotassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are often the most effective.[12][13] K₃PO₄ is a particularly good choice as it is sufficiently basic and often leads to cleaner reactions. A mixed solvent system, such as 1,4-dioxane/water or Toluene/water (typically in a 4:1 to 10:1 ratio), is standard. The water is essential for dissolving the base and facilitating the formation of the active boronate species.[12][14]

Data Summary Tables
Table 1: Recommended Palladium Catalysts & Ligands for Indazole Coupling Typical Loading (mol%) Key Advantages Considerations
Pd₂(dba)₃ + XPhos/SPhos 1-2% Pd, 2-4% LigandExcellent for N-heterocycles; bulky ligands prevent catalyst inhibition.[4]Pd₂(dba)₃ is air-sensitive; requires careful handling.
XPhos Pd G3 1-2%Air-stable precatalyst; provides clean generation of active Pd(0).[2]Higher cost compared to basic palladium salts.
PdCl₂(dppf) 2-5%A reliable, general-purpose catalyst for many cross-couplings.[15][16]May be less effective for very challenging or sterically hindered substrates.
Pd(PPh₃)₄ 2-5%A direct Pd(0) source, avoiding the homocoupling reduction step.Can be prone to decomposition (palladium black) at higher temperatures.
Table 2: Common Bases and Solvent Systems for Indazole Coupling Base Equivalents Solvent System (v/v) Typical Temperature
K₃PO₄ 2.0 - 3.01,4-Dioxane / H₂O (5:1)80 - 100 °C
Cs₂CO₃ 2.0Toluene / H₂O (4:1)90 - 110 °C
K₂CO₃ 2.0 - 3.0DME / H₂O (4:1)80 - 90 °C

Section 3: Key Experimental Protocols

Follow these protocols to set a baseline for success and to purify critical reagents.

Protocol 1: Standard Suzuki-Miyaura Reaction Setup for Indazoles

This protocol incorporates best practices to minimize homocoupling from the outset.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the indazole halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), a bulky phosphine ligand (e.g., SPhos, 0.04 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[1]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 5:1 ratio) via syringe.

  • Degassing: Sparge the resulting slurry with a subsurface stream of argon for 15-20 minutes to ensure rigorous oxygen removal.[1][7]

  • Catalyst Addition: Under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv. or XPhos Pd G3, 0.02 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of a Crude Boronic Acid via Acid-Base Extraction

Ensuring the purity of the boronic acid is critical, as impurities can inhibit the reaction. This method is effective for removing non-acidic organic impurities.[17]

  • Dissolution: Dissolve the crude boronic acid in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous layers containing the boronate salt and wash once with the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., 1 M HCl) until the pure boronic acid precipitates out.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common issues systematically.

Troubleshooting_Workflow start_node Start: Reaction Failure or Low Yield decision_node1 Major Side Product? start_node->decision_node1 Analyze Crude LC-MS decision_node decision_node process_node process_node end_node Problem Solved fail_node Consult Specialist process_node1 process_node1 decision_node1->process_node1 Yes, Homocoupling (B-B Dimer) process_node4 process_node4 decision_node1->process_node4 No, mainly unreacted starting materials decision_node2 Was Degassing Rigorous? process_node1->decision_node2 Check Setup process_node2 Implement Subsurface Sparging or Freeze- Pump-Thaw decision_node2->process_node2 No decision_node3 Using a Pd(II) Precatalyst? decision_node2->decision_node3 Yes process_node2->end_node decision_node3->fail_node No process_node3 Switch to Pd(0) Source (e.g., Pd₂(dba)₃) or add HCO₂K decision_node3->process_node3 Yes process_node3->end_node decision_node4 Is Catalyst Deactivated? (e.g., Pd Black) process_node4->decision_node4 Check Reaction Parameters process_node5 Increase Ligand Ratio Use Bulky Ligand (e.g., XPhos, SPhos) decision_node4->process_node5 Yes decision_node5 Base/Solvent Optimal? decision_node4->decision_node5 No process_node5->end_node decision_node5->fail_node Yes process_node6 Screen Bases (K₃PO₄) Ensure H₂O in Solvent System decision_node5->process_node6 No/Unsure process_node6->end_node

Caption: A decision tree to troubleshoot low yields in Suzuki coupling reactions.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 6-Hydrazinyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 6-hydrazinyl-1H-indazole derivatives. As a Senior Application Scientist, this document synthesizes established principles of NMR spectroscopy with practical insights to aid in the structural elucidation and purity assessment of this important class of heterocyclic compounds. The indazole scaffold is a key pharmacophore in numerous biologically active molecules, making unambiguous characterization essential for medicinal chemistry and drug development.[1][2]

The Foundational Spectrum: Understanding the 1H-Indazole Core

Before delving into the specifics of the 6-hydrazinyl substituent, it is crucial to understand the NMR signature of the parent 1H-indazole ring system. The 1H-indazole tautomer is generally the more thermodynamically stable form in solution.[3][4][5] The aromatic region of its ¹H NMR spectrum is characterized by four distinct signals corresponding to the protons on the benzene ring, and one signal for the proton at the C-3 position.

The typical ¹H NMR chemical shifts for unsubstituted 1H-indazole in a common solvent like DMSO-d₆ are as follows:

ProtonTypical Chemical Shift (ppm)Multiplicity
H-1 (NH)~13.1Broad Singlet
H-3~8.10Singlet
H-4~7.78Doublet
H-5~7.13Triplet/Doublet of Doublets
H-6~7.36Triplet/Doublet of Doublets
H-7~7.58Doublet

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from various sources.[6]

The ¹³C NMR spectrum of 1H-indazole displays seven signals, with the carbons of the fused benzene ring appearing in the typical aromatic region and the pyrazole ring carbons having distinct shifts.

CarbonTypical Chemical Shift (ppm)
C-3~134.8
C-3a~123.1
C-4~120.9
C-5~121.0
C-6~126.8
C-7~109.7
C-7a~140.0

Note: Chemical shifts are approximate. Data compiled from various sources.

The Influence of the 6-Hydrazinyl Group: A Comparative Analysis

The introduction of a hydrazinyl (-NHNH₂) group at the C-6 position significantly alters the electronic distribution within the indazole ring, leading to predictable changes in the NMR spectra. The hydrazinyl group is a strong electron-donating group (EDG) through resonance. This increased electron density primarily affects the ortho and para positions relative to the substituent.

Comparative ¹H NMR Spectral Analysis

The primary effect of the 6-hydrazinyl group is the upfield shift (to lower ppm values) of the aromatic protons, particularly H-5 and H-7, which are ortho to the C-6 position.

Table 1: Predicted ¹H NMR Chemical Shift Comparison

ProtonUnsubstituted 1H-Indazole (ppm)This compound (Predicted, ppm)Rationale for Shift
H-3~8.10~7.8 - 8.0Minor inductive effects.
H-4~7.78~7.5 - 7.7Less affected, meta to the EDG.
H-5~7.13~6.7 - 6.9 Significant upfield shift (ortho).
H-7~7.58~7.0 - 7.2 Significant upfield shift (ortho).
NH (Indazole)~13.1~12.5 - 13.0Environment slightly altered.
NH (Hydrazinyl)N/AVariable (broad)Exchangeable protons, broad signals.
NH₂ (Hydrazinyl)N/AVariable (broad)Exchangeable protons, broad signals.

The protons of the hydrazinyl group itself will appear as broad signals that may exchange with deuterium in solvents like D₂O, confirming their identity. Their chemical shifts are highly dependent on solvent, concentration, and temperature.

Comparative ¹³C NMR Spectral Analysis

In the ¹³C NMR spectrum, the electron-donating nature of the 6-hydrazinyl group causes a pronounced upfield shift for the carbon atom it is attached to (C-6) and the carbon atoms para to it (C-3a and C-4). The effect on the ortho carbons (C-5 and C-7) is also an upfield shift, though typically less pronounced than the directly attached carbon.

Table 2: Predicted ¹³C NMR Chemical Shift Comparison

CarbonUnsubstituted 1H-Indazole (ppm)This compound (Predicted, ppm)Rationale for Shift
C-3~134.8~132 - 134Minor effect.
C-3a~123.1~118 - 121 Upfield shift (para).
C-4~120.9~115 - 118 Upfield shift (para).
C-5~121.0~110 - 115 Upfield shift (ortho).
C-6~126.8~145 - 150 Downfield shift due to direct attachment of N, but shielded by resonance. The net effect can be complex.
C-7~109.7~100 - 105 Upfield shift (ortho).
C-7a~140.0~138 - 140Minor effect.

Disclaimer: The predicted values are estimations based on established principles of substituent effects on aromatic systems. Actual experimental values may vary.

Experimental Protocol for NMR Characterization

To ensure high-quality, reproducible data, the following protocol is recommended. This system is self-validating by incorporating standardized procedures and reference materials.

Materials and Equipment
  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]

  • NMR tubes (5 mm).

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃).

  • Internal standard (e.g., Tetramethylsilane - TMS).

  • The this compound derivative sample.

  • Volumetric flasks and pipettes.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative.

  • Solvent Selection: Choose an appropriate deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for indazole derivatives as it can dissolve polar compounds and the NH protons are typically well-resolved.[6][8]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry vial.

  • Internal Standard: Add a small amount of TMS (0 ppm reference). Most deuterated solvents now come with TMS already added.

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning: Tune and shim the spectrometer for the specific sample and solvent to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment, run 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[9]

Visualizing Structural and Procedural Information

To aid in understanding, the following diagrams illustrate the molecular structure and the experimental workflow.

Caption: Atom numbering for the 1H-indazole core.

G A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune & Shim Instrument D->E F Acquire 1H NMR Spectrum E->F G Acquire 13C NMR Spectrum F->G H Acquire 2D NMR (COSY, HSQC, HMBC) G->H I Process & Analyze Data H->I

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound derivatives provide a wealth of structural information. By understanding the foundational spectrum of the parent indazole and the predictable electronic effects of the 6-hydrazinyl substituent, researchers can confidently assign structures, confirm synthesis, and assess the purity of their compounds. The key diagnostic features are the significant upfield shifts of H-5, H-7, C-5, and C-7, which serve as a reliable signature for C-6 substitution with a strong electron-donating group. Following a standardized experimental protocol is paramount for obtaining high-quality, comparable data, which is the cornerstone of robust scientific research in drug development.

References

A Comparative Guide to the Biological Activity of 6-Hydrazinyl-1H-indazole and 5-Hydrazinyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomeric Substitution in Drug Discovery

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2][3] Derivatives of this bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, exhibit a vast spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[1][3] A significant portion of their therapeutic potential, particularly in oncology, stems from their ability to function as inhibitors of protein kinases, crucial regulators of cellular signaling pathways.[4][5][6]

This guide provides an in-depth comparison of two closely related positional isomers: 6-Hydrazinyl-1H-indazole and 5-Hydrazinyl-1H-indazole. The hydrazinyl group (-NHNH2) is a versatile functional group and a common pharmacophore known to participate in key binding interactions.[7][8] However, its placement on the indazole core—at the 6-position versus the 5-position—can profoundly alter the molecule's steric and electronic properties, leading to significant differences in biological activity. Understanding these structure-activity relationships (SAR) is paramount for designing more potent and selective therapeutic agents.

Here, we will dissect the known and predicted biological activities of these two isomers, provide detailed experimental protocols for their direct comparison, and offer insights into the causal relationships between chemical structure and biological function.

Structural and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between the two compounds lies in the attachment point of the hydrazinyl group to the benzene portion of the indazole ring. This seemingly minor shift has tangible consequences for the molecule's overall shape, polarity, and ability to interact with biological targets.

PropertyThis compound5-Hydrazinyl-1H-indazole
Chemical Structure
Molecular Formula C₇H₈N₄C₇H₈N₄
Molecular Weight 148.17 g/mol 148.17 g/mol
PubChem CID Not available14009772[9]

Anticipated Biological Activity: Insights from Structure-Activity Relationships (SAR)

While specific experimental data for these exact hydrazinyl indazoles is limited in public literature, we can formulate well-grounded hypotheses based on extensive SAR studies of related indazole derivatives.

This compound: Research has frequently highlighted the importance of substitutions at the C6 position of the indazole ring. Studies on various indazole series, including CCR4 antagonists and anticancer agents, have shown that this position is often amenable to modification and can be crucial for potent activity.[10][11] Specifically, 6-aminoindazole derivatives have demonstrated promising anticancer properties.[12][13] Given the structural and electronic similarities between an amino (-NH2) and a hydrazinyl (-NHNH2) group, it is a reasonable hypothesis that this compound may exhibit significant antiproliferative or kinase inhibitory activity.

5-Hydrazinyl-1H-indazole: The C5 position, in contrast, is often more sensitive to substitution. SAR studies have indicated that only small functional groups are well-tolerated at the C5 and C7 positions, with larger groups potentially causing steric clashes that disrupt binding to target proteins.[10][11] This suggests that while 5-Hydrazinyl-1H-indazole may possess biological activity, it might be less potent than its 6-substituted counterpart, depending on the specific topology of the target's binding pocket.

This comparative analysis leads to a central hypothesis: The 6-substituted isomer is more likely to exhibit potent biological activity, particularly as a kinase inhibitor and anticancer agent, than the 5-substituted isomer. The following experimental protocols are designed to rigorously test this hypothesis.

Experimental Design for Comparative Analysis

To objectively compare the biological activities of these two isomers, a logical workflow is essential. The process begins with a hypothesis grounded in SAR, proceeds through direct biochemical and cell-based assays, and culminates in a comparative analysis of quantitative data.

G cluster_0 Phase 1: Hypothesis & Preparation cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Analysis & Conclusion A Hypothesis Formulation (Based on SAR) B Compound Acquisition & QC (Purity, Identity) A->B C Biochemical Assay: In Vitro Kinase Inhibition (Determine IC50) B->C D Cell-Based Assay: MTT Cytotoxicity Screen (Determine IC50) C->D Translational Validation E Data Analysis: Compare IC50 Values D->E F Conclusion: Validate or Refine SAR Hypothesis E->F

Caption: Experimental workflow for comparing positional isomers.

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

Rationale: Indazole derivatives are well-documented as potent inhibitors of various protein kinases.[4][14] This assay will directly measure and compare the ability of each isomer to inhibit the enzymatic activity of a clinically relevant kinase (e.g., a Pim family kinase or VEGFR2). The output, an IC50 value, represents the concentration of inhibitor required to reduce enzyme activity by 50%, providing a direct measure of potency. This protocol is adapted from universal fluorescence-based kinase assay methodologies.[15]

Materials:

  • Recombinant human kinase (e.g., PIM1)

  • Biotinylated peptide substrate specific to the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound and 5-Hydrazinyl-1H-indazole, dissolved in 100% DMSO to create 10 mM stock solutions

  • Positive control inhibitor (e.g., Staurosporine)

  • Detection reagents: Terbium-labeled anti-phospho-specific antibody, Streptavidin-conjugated acceptor fluorophore (for TR-FRET)

  • 384-well, low-volume, white assay plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds (6-hydrazinyl and 5-hydrazinyl isomers) and the positive control in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each dilution into the 384-well assay plate. Also, include "vehicle control" wells containing only DMSO.

  • Kinase/Substrate Mix Preparation: Prepare a master mix containing the kinase and its specific biotinylated peptide substrate in kinase assay buffer. The concentrations should be optimized beforehand but are typically in the low nanomolar range for the enzyme.

  • Enzyme Reaction Initiation: Add the kinase/substrate mix to the compound-plated wells. Then, to initiate the kinase reaction, add ATP at its Km concentration for the specific enzyme. The final reaction volume is typically 10-20 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for a defined period (e.g., 60-90 minutes) to allow the phosphorylation reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction by adding the detection reagents (terbium-labeled antibody and streptavidin-acceptor) in a buffer containing EDTA, which chelates Mg²⁺ and halts kinase activity.

  • Signal Detection: Incubate the plate for another 60 minutes at room temperature to allow the detection reagents to bind. Measure the TR-FRET signal using a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each isomer.

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Rationale: A potent kinase inhibitor is often expected to impact the proliferation or viability of cancer cells that depend on the targeted kinase. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16] This assay will determine whether the biochemical kinase inhibition observed in Protocol 1 translates into a functional cellular effect.

Materials:

  • Human cancer cell line (e.g., K562 chronic myeloid leukemia cells, known to be sensitive to various kinase inhibitors).[17][18]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds and a positive control (e.g., Doxorubicin) prepared as 10 mM stocks in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[19][20]

  • Sterile 96-well flat-bottom cell culture plates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm.[20]

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well in 100 µL of medium).[19] Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control wells (medium with 0.5% DMSO).

  • Incubation: Return the plates to the incubator and treat the cells for a specified duration, typically 48-72 hours.[21]

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL). Return the plate to the incubator for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the crystals.[19][20] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability). Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC50 value for each isomer.

Illustrative Signaling Pathway Context

Many indazole-based kinase inhibitors target pathways critical for cell proliferation and survival, such as the MAPK/ERK cascade. Understanding this context is vital for interpreting experimental results.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Output Cell Proliferation, Survival, Angiogenesis TF->Output Regulates Gene Expression Inhibitor Indazole Inhibitor (e.g., this compound) Inhibitor->RTK Inhibitor->RAF Inhibits

Caption: A simplified MAPK/ERK signaling pathway often targeted by kinase inhibitors.

Comparative Data Summary and Conclusion

The experimental data generated from these protocols should be compiled into a clear, comparative table to facilitate analysis.

CompoundKinase Inhibition IC50 (nM)Cell Viability IC50 (µM)
This compound Experimental ValueExperimental Value
5-Hydrazinyl-1H-indazole Experimental ValueExperimental Value
Positive Control Experimental ValueExperimental Value

Interpretation and Path Forward:

This guide provides the structural rationale and a robust experimental framework for comparing the biological activities of this compound and 5-Hydrazinyl-1H-indazole. Based on established SAR principles, the 6-substituted isomer is predicted to be the more potent molecule.

If the experimental results support this hypothesis (i.e., the 6-isomer shows significantly lower IC50 values in both assays), it would validate the importance of C6 substitution for this particular scaffold and identify this compound as a promising hit compound. This molecule could then serve as a starting point for further lead optimization, involving medicinal chemistry efforts to enhance potency, selectivity, and drug-like properties. Conversely, if the 5-isomer demonstrates superior activity, it would provide a valuable and counterintuitive SAR insight, suggesting a unique binding mode that could be exploited in future drug design efforts.

Ultimately, this direct, head-to-head comparison is a critical step in the early stages of drug discovery, enabling a data-driven approach to selecting the most promising chemical scaffolds for development into novel therapeutics.

References

A Senior Application Scientist's Guide to the Validation of Kinase Inhibition Assays for Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved and clinical-stage protein kinase inhibitors like axitinib and pazopanib.[1][2] Their proven success underscores the importance of the indazole moiety in designing potent and selective therapeutics.[1] However, the journey from a promising indazole-based compound to a validated drug candidate is paved with rigorous biochemical and cellular testing. The bedrock of this process is the robust validation of the kinase inhibition assays used for characterization.

This guide provides an in-depth comparison of prevalent assay technologies, offering field-proven insights and detailed protocols to ensure the scientific integrity of your findings. We will explore the causality behind experimental choices, establish self-validating systems, and ground our discussion in authoritative methodologies.

The Indazole Challenge: Beyond the Scaffold

While a privileged structure, indazole-based compounds are not without their challenges. Like many heterocyclic small molecules, they can exhibit properties that interfere with common assay formats, leading to misleading data. Potential pitfalls include:

  • Compound Interference: Molecules may possess intrinsic fluorescence or quenching properties that can lead to false positives or negatives in fluorescence-based assays.[3]

  • Non-Specific Inhibition: At higher concentrations, compounds can form aggregates or chelate essential cofactors, causing inhibition that is not due to direct, specific binding to the kinase.[3]

  • Solubility Issues: Poor solubility can lead to compound precipitation, scattering light and affecting readout accuracy in optical assays.

Anticipating these challenges is the first step toward designing a validation strategy that generates trustworthy and reproducible data.[3]

Choosing the Right Assay: A Comparative Overview

The selection of an assay platform is a critical decision dictated by the stage of drug discovery, the nature of the kinase target, and the specific questions being asked. Assays can be broadly categorized into two types: biochemical assays, which use purified components, and cell-based assays, which measure activity within a live-cell environment.

Assay FormatPrincipleThroughputPhysiological RelevanceKey AdvantagesCommon Pitfalls
Biochemical (TR-FRET) Measures phosphorylation of a substrate via Förster resonance energy transfer between a donor and acceptor fluorophore.[4][5]HighLowHomogeneous "add-and-read" format, robust, less susceptible to compound interference than standard fluorescence.[6][7]Requires purified, active enzyme; potential for artifacts due to non-physiological ATP concentrations.[8][9]
Biochemical (Luminescence) Quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).[10][11]HighLowHighly sensitive, simple "add-and-read" format, broad applicability to different kinases.[10]Indirect measurement of kinase activity; susceptible to interference from compounds affecting luciferase.
Cell-Based (NanoBRET™ TE) Measures compound binding to a NanoLuc®-tagged kinase in live cells by displacing a fluorescent tracer.[12][13][14]Medium-HighHighQuantifies target engagement and apparent affinity in a physiological context; provides data on cell permeability.[12][13]Requires genetic modification of cells; tracer competition may not be suitable for all inhibitor types.[14]
Cell-Based (Phosphorylation) Quantifies the phosphorylation of a specific substrate within the cell using methods like Western Blot or AlphaLISA.[14]Low-MediumHighDirectly measures downstream functional consequences of kinase inhibition in a native signaling pathway.Can be complex to optimize; lower throughput; antibody specificity is critical.

Deep Dive 1: Validation of a Biochemical TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method ideal for primary screening and SAR studies.[6] It relies on the proximity-dependent transfer of energy from a long-lifetime lanthanide donor (e.g., Terbium or Europium) to a fluorescent acceptor.[5][6]

Principle of TR-FRET Kinase Assay

TRFRET_Principle cluster_0 No Kinase Activity (Inhibited) cluster_1 Kinase Activity (Uninhibited) Kinase_I Kinase Substrate_I Substrate Inhibitor Indazole Inhibitor ATP_I ATP ADP_I ADP Kinase_A Kinase Substrate_A Substrate Phosphorylated Substrate ATP_A ATP ADP_A ADP

Caption: TR-FRET assay principle for kinase activity.

Experimental Protocol: TR-FRET Assay Validation

This protocol is a general guideline; specific reagent concentrations and incubation times must be optimized for each kinase system.[15][16]

Materials & Reagents:

  • Purified, active kinase

  • Biotinylated substrate peptide (e.g., STK Substrate 1)[7]

  • Europium (Eu)-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-XL665 (Acceptor)

  • ATP

  • Indazole-based test compounds

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)[17]

  • Stop/Detection Buffer (Assay buffer containing EDTA and detection reagents)[7]

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of your indazole compounds in DMSO. Dispense a small volume (e.g., 0.5 µL) into the assay plate wells. Include controls: DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Enzyme Addition: Dilute the kinase to the desired concentration in assay buffer and add to the wells (e.g., 5 µL).

  • Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature. This step allows the compound to bind to the kinase before the enzymatic reaction starts.

  • Reaction Initiation: Prepare a mix of the substrate and ATP in assay buffer. Add this mix to the wells (e.g., 5 µL) to start the reaction.[15] The final ATP concentration is a critical parameter.

    • Expertise & Experience: For initial screening, using an ATP concentration close to its Michaelis-Menten constant (Km) increases the assay's sensitivity to ATP-competitive inhibitors.[9][18] However, for more physiologically relevant data, assays should also be run at high ATP concentrations (e.g., 1-5 mM) that mimic intracellular levels.[8][19][20] This is crucial as a compound's IC50 value can increase significantly at higher ATP concentrations.[9][20]

  • Reaction Incubation: Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination & Detection: Add the Stop/Detection buffer containing the Eu-labeled antibody and Streptavidin-XL665 (e.g., 10 µL).[7] The EDTA in the buffer chelates Mg²⁺, stopping the kinase reaction.

  • Detection Incubation: Incubate for 60 minutes to allow for antibody binding and signal stabilization.[7]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both the donor and acceptor wavelengths.[21]

Data Analysis and Trustworthiness

A robust assay is a reproducible one. The key metric for validating a high-throughput screening assay is the Z'-factor.[10][22] This statistical parameter provides a measure of the assay's quality by comparing the dynamic range to data variation.[10][22]

  • Z'-factor > 0.5: An excellent and robust assay suitable for HTS.[22][23][24]

  • 0 < Z'-factor < 0.5: A marginal assay that may require optimization.[24]

  • Z'-factor < 0: An unsuitable assay for screening.[24]

The Z'-factor should be calculated for every assay plate using the 0% and 100% inhibition controls to ensure plate-to-plate consistency.

Deep Dive 2: Validation of a Cell-Based NanoBRET™ Target Engagement Assay

While biochemical assays are excellent for determining direct enzymatic inhibition, they don't capture crucial pharmacological parameters like cell permeability or target engagement in the complex cellular milieu. The NanoBRET™ Target Engagement (TE) assay bridges this gap by measuring compound binding to a specific kinase in live cells.[12][13]

Principle of NanoBRET™ Target Engagement Assay

NanoBRET_Principle

Caption: NanoBRET™ Target Engagement assay principle.

Experimental Protocol: NanoBRET™ TE Assay Validation

This protocol is adapted from Promega technical manuals for adherent cells.[25]

Materials & Reagents:

  • HEK293 cells (or other suitable cell line)

  • Vector encoding the kinase of interest fused to NanoLuc® luciferase

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer and Tracer Dilution Buffer

  • Indazole-based test compounds

  • NanoBRET™ Nano-Glo® Substrate

  • White, tissue-culture treated 96-well or 384-well plates

  • Luminometer capable of measuring filtered luminescence

Step-by-Step Methodology:

  • Transfection: Transfect cells with the Kinase-NanoLuc® fusion vector. Co-transfection with a partner protein (e.g., a cyclin for a CDK) may be necessary to create the relevant biological complex.[12]

  • Cell Plating: After 24 hours, seed the transfected cells into assay plates and allow them to attach.

  • Tracer Addition: Prepare the NanoBRET™ Tracer at 20X the final desired concentration in Opti-MEM™. Add 5 µL to each well.[25]

    • Trustworthiness: The tracer concentration should be optimized and is typically at or below the tracer's Kd for the target kinase to ensure a quantitative competitive binding assay.[12]

  • Compound Addition: Prepare 10X serial dilutions of the indazole compounds in Opti-MEM™. Add 10 µL to the wells containing cells and tracer.[25]

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound to enter the cells and reach binding equilibrium with the target kinase.[25]

  • Detection: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. Add it to the wells.

  • Data Acquisition: Read luminescence within 10 minutes using a luminometer equipped with two filters to measure donor (e.g., 460nm) and acceptor (e.g., 618nm) emission separately.[26][27]

  • Data Analysis: Calculate the corrected NanoBRET™ ratio by subtracting the no-tracer control ratio from the experimental ratio. Plot the corrected ratios against compound concentration to determine the IC50, which reflects the compound's apparent intracellular affinity.[26][27]

The Imperative of Orthogonal Validation

No single assay can tell the whole story. A result from one method, no matter how robust, should always be confirmed by a distinct, orthogonal method.[28][29] This is the cornerstone of building a conclusive data package for any kinase inhibitor program. An orthogonal approach validates the primary findings and helps eliminate artifacts specific to a single assay platform.[28]

A Self-Validating Workflow

Orthogonal_Workflow HTS Primary Screen (e.g., TR-FRET) Identifies Hits Dose_Response Biochemical IC50 (e.g., TR-FRET or Luminescence) Confirms Potency HTS->Dose_Response Hit Confirmation Target_Engagement Cellular Target Engagement (e.g., NanoBRET™) Confirms Cell Permeability & Binding Dose_Response->Target_Engagement Orthogonal Validation 1 (Biochemical vs. Cellular Binding) Functional_Assay Functional Cellular Assay (e.g., Phospho-Substrate ELISA) Confirms Mechanism of Action Target_Engagement->Functional_Assay Orthogonal Validation 2 (Binding vs. Function) Lead_Candidate Validated Lead Candidate Functional_Assay->Lead_Candidate Validation Complete

Caption: A robust, orthogonal validation workflow.

By systematically progressing compounds through this workflow—from high-throughput biochemical screening to quantitative cellular target engagement and finally to functional cellular assays—researchers can build a high-confidence data package. This multi-faceted approach ensures that the observed inhibitory activity is a direct and specific consequence of the compound binding to its intended target in a physiologically relevant setting, providing a solid foundation for advancing promising indazole-based compounds into the next phase of drug development.

References

A Comparative Guide to the Structural Confirmation of 6-Hydrazinyl-1H-indazole Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] Derivatives of 1H-indazole, in particular, have garnered significant attention for their diverse biological activities. The unambiguous determination of their three-dimensional structure is a critical step in understanding structure-activity relationships (SAR) and in the rational design of new, more potent drug candidates. Among the various analytical techniques available, single-crystal X-ray crystallography stands as the gold standard for providing precise atomic coordinates, bond lengths, and bond angles.[2]

This guide offers an in-depth, objective comparison of X-ray crystallography with other key analytical techniques for the structural confirmation of 6-Hydrazinyl-1H-indazole derivatives. It provides not only the theoretical underpinnings but also detailed experimental protocols and supporting data to aid researchers in their quest for definitive structural elucidation.

The Decisive Power of X-ray Crystallography

X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal. The foundational principle lies in the diffraction of an X-ray beam by the crystalline lattice, where the atoms in the crystal cause the beam of incident X-rays to diffract into many specific directions.[3] By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the electron density within the crystal. From this electron density map, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, disorder, and other information.

For this compound derivatives, X-ray crystallography provides invaluable information on:

  • Absolute Configuration and Stereochemistry: Unambiguously determines the spatial arrangement of atoms, which is crucial for understanding biological activity.

  • Conformation: Reveals the preferred solid-state conformation of the molecule, offering insights into its interaction with biological targets.

  • Intermolecular Interactions: Elucidates the network of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing. These interactions are vital for understanding the physicochemical properties of the solid form, such as solubility and stability. The hydrazinyl group, in particular, is a potent hydrogen bond donor and acceptor, often leading to complex and fascinating supramolecular assemblies.[3]

  • Polymorphism: Can identify and characterize different crystalline forms (polymorphs) of the same compound, a critical consideration in pharmaceutical development as different polymorphs can have different stabilities, dissolution rates, and bioavailability.[3]

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive structural information, it is not without its limitations, the most significant being the requirement for a high-quality single crystal. When crystallization is challenging, or when information about the solution-state structure or dynamics is required, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) become indispensable.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystal lattice.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules.
Sample Type High-quality single crystal.Soluble compound in a suitable deuterated solvent.Ionizable compound.
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.Connectivity, relative stereochemistry, solution-state conformation, molecular dynamics.Molecular weight, elemental composition, fragmentation patterns.
Strengths - Unambiguous 3D structure determination.[2]- Provides detailed information on solid-state packing and intermolecular forces.- Provides information on the structure in solution, which can be more biologically relevant.[4]- Can study dynamic processes.- High sensitivity, requires very small amounts of sample.- Provides accurate molecular weight and elemental formula.
Limitations - Requires the growth of diffraction-quality single crystals, which can be a significant bottleneck.- The determined structure is of the solid state, which may differ from the solution or biologically active conformation.- Structure determination can be complex for larger or more flexible molecules.- Does not provide information on crystal packing.- Does not provide 3D structural information.- Fragmentation can be complex and difficult to interpret for novel compounds.

Experimental Workflow for Structural Confirmation

The journey from a synthesized this compound derivative to its confirmed crystal structure involves a series of meticulous steps.

Structural Confirmation Workflow Workflow for Structural Confirmation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic & Spectrometric Analysis synthesis Synthesis of this compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth nmr NMR Spectroscopy (1H, 13C, etc.) purification->nmr ms Mass Spectrometry (HRMS) purification->ms data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Structure Validation structure_solution->validation final_structure final_structure validation->final_structure Final Confirmed Structure nmr->final_structure ms->final_structure

Caption: A comprehensive workflow for the structural confirmation of this compound derivatives.

Step-by-Step Experimental Protocol: X-ray Crystallography

This protocol provides a representative starting point for obtaining the crystal structure of a novel this compound derivative. Optimization of crystallization conditions is often necessary.

1. Synthesis and Purification:

  • Synthesize the this compound derivative using an appropriate synthetic route.[5]

  • Purify the compound to the highest possible degree (>98%) using techniques such as recrystallization or column chromatography. Impurities can significantly hinder crystal growth.

2. Single Crystal Growth:

  • Objective: To grow a single, well-ordered crystal of sufficient size and quality for X-ray diffraction.

  • Rationale: The quality of the diffraction data is directly dependent on the quality of the crystal. Slow, controlled crystal growth is key.

  • Method: Slow Evaporation

    • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent or solvent mixture at room temperature or slightly elevated temperature. Common solvents to screen include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water or hexane.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube.

    • Cover the vial with parafilm and puncture a few small holes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial for crystal growth over several days to weeks.

  • Method: Vapor Diffusion

    • Prepare a concentrated solution of the compound in a suitable solvent.

    • Place a small drop of this solution on a siliconized glass slide.

    • Invert the slide over a well containing a solvent in which the compound is less soluble (the precipitant).

    • Seal the well to allow for slow diffusion of the precipitant vapor into the drop, gradually inducing crystallization.

3. X-ray Data Collection:

  • Objective: To collect a complete set of diffraction data from the single crystal.

  • Procedure:

    • Carefully select a high-quality single crystal and mount it on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.

4. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms in the crystal lattice and refine their positions.

  • Procedure:

    • Process the collected diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an atomic model into the electron density map and refine the model against the experimental data using least-squares methods.

    • Anisotropic displacement parameters are refined for non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions.

5. Structure Validation:

  • Objective: To ensure the quality and correctness of the final crystal structure.

  • Procedure:

    • The final structural model is validated using software such as PLATON or CheckCIF.

    • Key validation metrics include the R-factor, goodness-of-fit (GooF), and the absence of significant residual electron density.

Complementary Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution. For this compound derivatives, ¹H and ¹³C NMR are essential for confirming the presence of key functional groups and the substitution pattern on the indazole ring.[6][7]

  • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern. The protons of the hydrazinyl group and the N-H of the indazole ring will appear as distinct signals, the chemical shifts of which can be influenced by solvent and concentration.[8]

  • ¹³C NMR: The number of signals and their chemical shifts confirm the carbon framework of the molecule.

  • 2D NMR techniques (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound derivatives, characteristic fragmentation may involve the loss of the hydrazinyl group or cleavage of the indazole ring.

Potential Challenges and Considerations

  • Crystallization: The primary challenge in X-ray crystallography is obtaining suitable single crystals. Hydrazinyl-containing compounds can be prone to oxidation or instability, which can complicate crystallization. A thorough screening of crystallization conditions is often required.

  • Polymorphism: Indazole derivatives are known to exhibit polymorphism.[3] It is crucial to ensure that the crystal structure obtained is of the desired and thermodynamically stable polymorph, especially in a pharmaceutical context. Techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) can be used to screen for polymorphs.

  • Tautomerism: Indazoles can exist in different tautomeric forms. While the 1H-tautomer is generally more stable, the presence of the hydrazinyl group could influence the tautomeric equilibrium. X-ray crystallography can definitively identify the tautomer present in the solid state.

  • Supramolecular Interactions: The hydrazinyl group is a strong hydrogen bond donor and acceptor, leading to the formation of complex hydrogen-bonding networks.[9] Understanding these interactions is key to controlling the solid-state properties of the material. Hirshfeld surface analysis can be a useful tool for visualizing and quantifying these intermolecular interactions.[10]

Conclusion

The structural confirmation of this compound derivatives is a critical undertaking in the development of new therapeutic agents. While NMR and mass spectrometry provide essential pieces of the structural puzzle, single-crystal X-ray crystallography remains the ultimate arbiter, delivering an unambiguous three-dimensional view of the molecule. This guide has provided a comprehensive overview of the principles, a detailed experimental framework, and a comparative analysis of these techniques. By judiciously applying these methods and being mindful of the potential challenges, researchers can confidently elucidate the structures of these important molecules, paving the way for the next generation of indazole-based therapeutics.

References

Evaluating the Kinase Selectivity Profile of a 6-Hydrazinyl-1H-indazole Library: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of targeted drug discovery, the kinase inhibitor field remains a highly competitive and dynamic area of research. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic applications.[1][2][3] This guide presents a comprehensive, data-driven comparison of the kinase selectivity profiles for a novel 6-hydrazinyl-1H-indazole library. Designed for researchers, scientists, and drug development professionals, this document provides an objective analysis of the library's performance against established alternatives, supported by detailed experimental protocols and in-depth structure-activity relationship (SAR) insights.

Introduction: The Critical Role of Kinase Selectivity

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[4] Consequently, kinases have become one of the most important classes of drug targets.[5] However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge in developing selective inhibitors.[5] Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, a thorough evaluation of a compound's kinase selectivity profile early in the drug discovery process is paramount for identifying promising lead candidates with a higher probability of clinical success.[6][7]

The 1H-indazole core has proven to be a versatile scaffold for developing potent kinase inhibitors.[8][9] Strategic modifications to this core, particularly at the 6-position, can significantly influence both potency and selectivity.[2] This guide focuses on a library of this compound derivatives, exploring how this specific substitution impacts their interaction with a broad panel of kinases.

The this compound Library: Synthesis and Design Rationale

The synthesis of the this compound library follows a convergent synthetic route, allowing for the rapid generation of diverse analogs. The key synthetic steps are outlined below. The rationale behind focusing on the 6-hydrazinyl moiety is its potential to form additional hydrogen bond interactions within the kinase ATP-binding pocket, thereby enhancing potency and potentially modulating selectivity.

Representative Synthetic Scheme:

G cluster_0 Synthesis of 6-Nitro-1H-indazole cluster_1 Introduction of Hydrazinyl Group cluster_2 Library Diversification Starting Material Substituted o-toluidine Step 1 Diazotization Starting Material->Step 1 Step 2 Intramolecular Cyclization Step 1->Step 2 Intermediate 1 6-Nitro-1H-indazole Step 2->Intermediate 1 Step 3 Step 3 Intermediate 1->Step 3 Reduction of Nitro Group Intermediate 2 Intermediate 2 Step 3->Intermediate 2 6-Amino-1H-indazole Step 4 Step 4 Intermediate 2->Step 4 Diazotization & Sandmeyer-type Reaction Intermediate 3 Intermediate 3 Step 4->Intermediate 3 This compound Step 5 Step 5 Intermediate 3->Step 5 Condensation with Aldehydes/Ketones Final Products Final Products Step 5->Final Products Diverse this compound Library

Caption: Synthetic workflow for the this compound library.

Methodologies for Kinase Selectivity Profiling

A multi-faceted approach is essential to accurately characterize the selectivity of kinase inhibitors. This involves a combination of biochemical and cell-based assays to provide a comprehensive understanding of a compound's activity.[5]

Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase.[4] These assays are crucial for determining intrinsic potency (e.g., IC50 values) and for initial broad-panel screening.

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™ Assay)

This assay is considered a gold standard for its sensitivity and direct measurement of substrate phosphorylation.[10][11]

  • Compound Preparation: Prepare a stock solution of the this compound test compound in 100% DMSO. Create a serial dilution of the compound in DMSO, and then dilute further in the kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all assay wells (typically ≤1%).[12]

  • Assay Plate Setup: Add the serially diluted compounds or a vehicle control (DMSO) to the wells of a 96-well or 384-well plate.[12]

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the purified kinase, its specific substrate (protein or peptide), and cofactors in the appropriate kinase reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]-ATP to the reaction mixture. The ATP concentration is often set at or near the Km for ATP for the specific kinase to provide an accurate measure of potency.[13]

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.

  • Termination and Detection: Stop the reaction and capture the phosphorylated substrate on a filter membrane. Wash the membrane to remove unincorporated [γ-³³P]-ATP. Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Kinase Assays

Cell-based assays are critical for confirming that a compound can engage its target within a physiological context and exert a functional effect.[5][14] These assays provide insights into cell permeability, target engagement, and effects on downstream signaling pathways.

Experimental Protocol: Cellular Phosphorylation Assay (e.g., Western Blot or ELISA-based)

This method measures the phosphorylation status of a kinase's substrate within a cellular context.[14]

  • Cell Culture and Treatment: Plate cells in appropriate culture vessels and allow them to adhere. Treat the cells with serially diluted this compound compounds or a vehicle control for a specified duration. In some cases, cells may be stimulated with a growth factor or other agonist to activate the kinase of interest.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent analysis.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate as a loading control.

  • ELISA-based Analysis:

    • Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.

    • Add cell lysates to the pre-coated wells and follow the manufacturer's protocol for incubation, washing, and signal detection.

  • Data Analysis: Quantify the band intensities (Western blot) or absorbance/fluorescence (ELISA) and normalize the phospho-protein signal to the total protein signal. Calculate the percent inhibition of phosphorylation at each compound concentration and determine the IC50 value.

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation Compound Library This compound Library Biochemical Assay Radiometric Kinase Assay (e.g., HotSpot™) Compound Library->Biochemical Assay Biochemical IC50s Biochemical IC50s Biochemical Assay->Biochemical IC50s Determine Potency & Initial Selectivity Kinase Panel Broad Panel of Purified Kinases Kinase Panel->Biochemical Assay Biochemical Hits Selected Potent & Selective Compounds Biochemical IC50s->Biochemical Hits Cellular Assay Cellular Phosphorylation Assay (Western Blot/ELISA) Biochemical Hits->Cellular Assay Cellular IC50s Cellular IC50s Cellular Assay->Cellular IC50s Confirm Target Engagement & Cellular Activity Cell Lines Relevant Cancer Cell Lines Cell Lines->Cellular Assay Lead Candidates Lead Candidates Cellular IC50s->Lead Candidates Identify Leads for Further Development

Caption: Experimental workflow for kinase selectivity profiling.

Comparative Kinase Selectivity Profiles

The following tables summarize the in vitro kinase inhibitory activity of representative compounds from the this compound library against a panel of key kinases implicated in oncology. For comparison, the activity of well-established kinase inhibitors targeting similar pathways is also included.

Table 1: Kinase Inhibition Profile of this compound Analogs

Compound IDR1 SubstitutionPrimary Kinase TargetIC50 (nM)Off-Target Kinase (Example)IC50 (nM)Selectivity Fold (Off-Target/Primary)
INDZ-H-001 HERK215p38α1500100
INDZ-H-002 4-F-PhERK28p38α1200150
INDZ-H-003 4-Cl-PhERK25p38α950190
INDZ-H-004 4-Me-PhERK225p38α>5000>200
Alternative: Ulixertinib -ERK1/21p38α170170

Data is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[15]

Table 2: Broader Kinome Screening of Lead Compound INDZ-H-003 (% Inhibition at 1 µM)

Kinase FamilyKinase% Inhibition at 1 µM
CMGC ERK298
p38α45
JNK335
TK ABL1<10
SRC15
VEGFR220
AGC AKT1<5
PKA<5

This table illustrates a hypothetical broad kinase panel screening result for a lead compound.[16][17]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data reveals a clear SAR for the this compound series. The nature of the substituent on the hydrazinyl moiety significantly influences both potency and selectivity.

  • Potency: Halogen substitution on the phenyl ring (e.g., INDZ-H-002 and INDZ-H-003) enhances potency against the primary target, ERK2, likely due to favorable interactions within the hydrophobic pocket of the ATP-binding site.[15]

  • Selectivity: The 6-hydrazinyl scaffold appears to confer a degree of selectivity against other MAPK family members like p38α. The bulky phenyl substitutions may create steric hindrance in the active sites of off-target kinases. The indazole core itself is known to form key hydrogen bonds with the hinge region of the kinase.[18][19]

The observed selectivity of these compounds can be rationalized by considering the specific amino acid residues that form the ATP-binding pocket of different kinases. While the overall fold is conserved, subtle differences in the size and nature of these residues can be exploited to achieve selectivity.[18]

G cluster_0 Signaling Pathway cluster_1 Inhibitor Action Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival INDZ-H-003 This compound INDZ-H-003->ERK Inhibition

Caption: Simplified MAPK/ERK signaling pathway and the point of intervention.

Conclusion and Future Directions

The this compound library demonstrates promising potency and selectivity profiles, particularly for inhibitors of the MAPK pathway. The lead compounds, such as INDZ-H-003, exhibit significant potency for ERK2 with favorable selectivity against other closely related kinases. The modular synthesis allows for extensive SAR exploration to further optimize both on-target activity and the overall kinome selectivity profile.

Future efforts should focus on:

  • Expanding the kinase profiling panel to gain a more comprehensive understanding of off-target activities.[13]

  • Conducting co-crystallization studies of lead compounds with their primary kinase targets to elucidate the precise binding mode and guide further rational design.

  • Evaluating the most promising compounds in a broader range of cell-based assays and in vivo models of disease to assess their therapeutic potential.[5]

This guide provides a robust framework for evaluating the kinase selectivity of the this compound library. By integrating rigorous biochemical and cellular assays with insightful SAR analysis, researchers can effectively identify and advance novel kinase inhibitor candidates with the potential for improved therapeutic outcomes.

References

A Senior Application Scientist's Guide to Distinguishing 1H- and 2H-Indazole Isomers Using Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of heterocyclic compounds is a foundational pillar of rigorous scientific inquiry. Indazole and its derivatives, prominent scaffolds in medicinal chemistry, primarily exist as two tautomeric forms: 1H-indazole and 2H-indazole. These constitutional isomers possess distinct physicochemical and pharmacological profiles, rendering their precise differentiation a critical step in synthesis and characterization.

This guide provides an in-depth, comparative analysis of the spectroscopic signatures of 1H- and 2H-indazoles. Grounded in experimental data and established principles, we will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be leveraged for definitive structural assignment.

Indazole exists in a tautomeric equilibrium, with the 1H-form being the thermodynamically more stable and, therefore, predominant tautomer.[1][2] However, synthetic routes, particularly those involving N-alkylation or N-arylation, can often yield a mixture of both 1- and 2-substituted isomers.[3] The choice of analytical technique and a thorough understanding of their respective outputs are paramount for resolving this common synthetic ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is arguably the most powerful and definitive tool for distinguishing between 1H- and 2H-indazole isomers.[2] The differing electronic environments of the nitrogen atoms and the consequent impact on the surrounding protons and carbons give rise to highly diagnostic chemical shifts and coupling patterns.

Causality of NMR Differences:

The key to the differentiation lies in the electronic structure. The 1H-indazole tautomer can be described as a "benzenoid" form, whereas the 2H-indazole tautomer has a "quinonoid" character. This fundamental difference in electron distribution significantly influences the magnetic shielding of the nuclei within the heterocyclic ring. In the 2H-isomer, the nitrogen at position 2 disrupts the aromaticity of the pyrazole ring to a greater extent, leading to a more pronounced deshielding effect on the adjacent C3 and its attached proton.

Data Presentation: A Comparative Analysis of NMR Shifts

The following tables summarize the key diagnostic NMR data for differentiating between 1H- and 2H-indazole isomers.

Proton 1H-Indazole (in CDCl₃) 2H-Indazole Derivative (Representative) Key Diagnostic Differences
N-H ~10.5-13.4 (s, broad)Absent (in substituted derivatives)The presence of a broad, downfield N-H proton signal is characteristic of unsubstituted 1H-indazoles.[3]
H-3 ~8.10 (s)~8.4 (s)The H-3 proton in 2H-indazoles is consistently more deshielded (appears at a higher chemical shift) due to the electronic environment.[3]
H-4 ~7.77 (d)~7.7 (d)While aromatic protons in both isomers show similar patterns, slight variations in their chemical shifts can be observed.[3]
H-7 ~7.51 (d)VariesIn 1H-isomers, H-7 is often deshielded by the adjacent N-H group.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for 1H- and 2H-Indazole Isomers.

Carbon 1H-Indazole (in CDCl₃) 2H-Indazole Derivative (Representative) Key Diagnostic Differences
C-3 ~134.8~149.8The C-3 carbon in 2H-indazoles is significantly more deshielded than in the 1H-isomers, providing a clear and reliable diagnostic marker.
C-7a ~140.0~126.8The bridgehead carbon C-7a also shows a substantial difference in chemical shift between the two isomers.
C-4 to C-7 ~120-127~117-129Variations in the chemical shifts of the benzene ring carbons are also observed, though they are less pronounced than for C-3 and C-7a.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for 1H- and 2H-Indazole Isomers.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the indazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (a field strength of 300 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to encompass the expected chemical shift range (typically 0-14 ppm).

    • Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: Compare the chemical shifts of the H-3 and C-3 signals to the reference data in Tables 1 and 2 to assign the isomer.

Infrared (IR) Spectroscopy: A Rapid Screening Tool

While not as definitive as NMR, Infrared (IR) spectroscopy offers a rapid and non-destructive method for distinguishing between unsubstituted 1H-indazoles and their 2H-counterparts or N-substituted derivatives.

Causality of IR Differences:

The most prominent difference arises from the presence or absence of the N-H bond. The N-H stretching vibration in 1H-indazoles gives rise to a characteristic absorption band that is absent in N-2 substituted 2H-indazoles. Furthermore, the different symmetry and bond dipoles in the two isomers lead to subtle but discernible variations in the fingerprint region (1600-600 cm⁻¹), which contains the complex ring stretching and bending vibrations.

Data Presentation: Comparative IR Absorption Bands
Vibrational Mode 1H-Indazole (cm⁻¹) 2H-Indazole Derivative (cm⁻¹) Key Diagnostic Differences
N-H Stretch ~3150 (broad)AbsentThe presence of a broad N-H stretching band is a clear indicator of an unsubstituted 1H-indazole.[3]
Aromatic C-H Stretch ~3100-3000~3100-3000Both isomers exhibit characteristic aromatic C-H stretching vibrations.[3]
Ring Vibrations ~1619, 1479~1621-1592The fingerprint region will display variations in the pattern of ring vibrations, which can aid in differentiation.[3]

Table 3: Key Comparative IR Absorption Bands (cm⁻¹) for 1H- and 2H-Indazole Isomers.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation:

    • KBr Pellet (for solid samples): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Film (for liquid or low-melting solid samples): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Examine the spectrum for the presence of a broad absorption band around 3150 cm⁻¹ to identify a potential 1H-indazole. Compare the fingerprint region with reference spectra if available.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Supporting Technique

UV-Vis spectroscopy measures the electronic transitions within a molecule and can serve as a valuable supporting technique for isomer differentiation, particularly for substituted indazoles.

Causality of UV-Vis Differences:

The extended conjugation and quinonoid character of the 2H-indazole system result in a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to the benzenoid 1H-isomer. This leads to a bathochromic shift (a shift to longer wavelengths) in the absorption maxima (λmax) for 2H-indazoles.[4]

Data Presentation: Comparative UV-Vis Absorption Maxima
Isomer λmax (nm) in Acetonitrile Key Diagnostic Differences
1H-Indazole ~254, ~2952H-Indazoles, such as 2-methylindazole, typically exhibit a stronger absorption at longer wavelengths compared to their 1H counterparts.[3][4]
1-Methylindazole ~254, ~295
2-Methylindazole ~275, ~310

Table 4: Comparative UV-Vis Absorption Maxima (λmax) for Methylated Indazole Isomers.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the indazole sample in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol) at a known concentration (typically in the micromolar range).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm, using the pure solvent as a blank.

  • Data Analysis: Identify the absorption maxima (λmax) and compare them to known data for 1H- and 2H-indazole derivatives to support isomer assignment.

Visualization of Workflow and Structural Differences

The following diagrams illustrate the logical workflow for spectroscopic differentiation and the structural tautomerism of indazole.

G cluster_0 Spectroscopic Analysis Workflow start Indazole Isomer Mixture ir FT-IR Spectroscopy start->ir Initial Screen uv UV-Vis Spectroscopy start->uv Supporting Data decision_ir N-H stretch (~3150 cm⁻¹)? ir->decision_ir nmr NMR Spectroscopy (¹H & ¹³C) final_1h 1H-Isomer Confirmed nmr->final_1h ¹³C-3 ~135 ppm final_2h 2H-Isomer Confirmed nmr->final_2h ¹³C-3 ~150 ppm res_1h Likely 1H-Indazole decision_ir->res_1h Yes res_2h Likely 2H-Indazole or N-Substituted decision_ir->res_2h No confirm Confirm with NMR res_1h->confirm res_2h->nmr confirm->nmr

Caption: Experimental workflow for indazole isomer differentiation.

Caption: Tautomeric forms of indazole.

Conclusion

The differentiation of 1H- and 2H-indazole isomers is a crucial task in chemical synthesis and drug development, readily achievable through a systematic application of modern spectroscopic techniques. NMR spectroscopy, with its ability to probe the distinct electronic environments of the C-3 and H-3 positions, stands as the most definitive method for unambiguous assignment. IR spectroscopy provides a rapid means to identify unsubstituted 1H-indazoles, while UV-Vis spectroscopy offers valuable complementary data, especially for substituted derivatives. By understanding the principles behind the spectroscopic differences and following robust experimental protocols, researchers can confidently characterize their synthesized indazole scaffolds, ensuring the integrity and reproducibility of their scientific findings.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Hydrazinyl-1H-indazole Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the molecule 6-Hydrazinyl-1H-indazole stands as a critical building block, particularly in the synthesis of kinase inhibitors and other targeted therapies.[1] Its reactive hydrazine group makes it a versatile synthon for creating complex heterocyclic structures. However, this reactivity also presents analytical challenges, including the potential for degradation and the presence of process-related impurities.[2][3] Therefore, the establishment of robust, accurate, and reliable analytical methods for its characterization is not merely a procedural step but a cornerstone of quality assurance and regulatory compliance.

This guide provides an in-depth, experience-driven comparison of analytical methods for the comprehensive characterization of this compound. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind the selection of each technique, the nuances of experimental design, and the critical process of cross-validation to ensure data integrity across different analytical platforms. This document is intended for researchers, analytical scientists, and drug development professionals who require a thorough understanding of how to establish and validate a suite of analytical methods for this important pharmaceutical intermediate.

The Analytical Imperative: Why Cross-Validation Matters

A single analytical technique rarely provides a complete picture of a molecule's identity, purity, and stability. Each method possesses inherent strengths and limitations. Cross-validation, the process of comparing results from two or more distinct analytical methods, is therefore essential.[4][5] It serves to:

  • Confirm Identity: Corroborate the structural identity of the main component.

  • Quantify with Confidence: Provide orthogonal measurements of potency and purity.

  • Detect a Wider Range of Impurities: Uncover impurities that may be missed by a single method.

  • Enhance Method Robustness: Ensure that analytical results are consistent and reliable.[4]

The principles of analytical method validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[6][7][8][9][10] These guidelines provide a framework for assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[8][11][12][13]

Core Analytical Techniques for this compound

Our investigation will focus on a synergistic suite of analytical techniques, each chosen for its specific capabilities in characterizing this compound.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity and assay determination.[14]

  • Gas Chromatography (GC): Ideal for the analysis of residual solvents and certain volatile impurities.[14]

  • Mass Spectrometry (MS): Provides definitive molecular weight information and structural elucidation of impurities.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural confirmation.

  • Thermal Analysis (DSC/TGA): Assesses thermal stability and solid-state properties.

The selection of these methods is underpinned by the known physicochemical properties of hydrazine-containing compounds, which can be polar and reactive.[16]

Experimental Design & Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Rationale: Reversed-phase HPLC with UV detection is the primary method for determining the purity of this compound and quantifying its assay. The polarity of the molecule necessitates careful method development to achieve adequate retention and resolution from potential impurities.[16]

Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. Due to the polar nature of hydrazine compounds, a column with enhanced polar retention may be beneficial.[16]

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). The acid helps to protonate the analyte, improving peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of water and acetonitrile.

Gas Chromatography (GC) for Residual Solvents

Rationale: GC with a flame ionization detector (FID) is the standard method for quantifying residual solvents from the synthesis process. A headspace autosampler is employed to introduce volatile solvents into the GC system without injecting the non-volatile active pharmaceutical ingredient (API).

Protocol:

  • Instrumentation: A GC system with a headspace autosampler and an FID.

  • Column: A column suitable for residual solvent analysis (e.g., DB-624 or equivalent).[17]

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector Temperature: 250 °C.

  • Oven Program: A temperature gradient program to separate common organic solvents.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: LC-MS is a powerful tool for identifying unknown impurities. The HPLC separates the components of the sample, and the mass spectrometer provides mass-to-charge ratio (m/z) information, which aids in determining the elemental composition and structure of each impurity.[18][19]

Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap instrument).

  • HPLC Method: Utilize the same HPLC method developed for purity analysis to ensure correlation of peaks.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for nitrogen-containing compounds.[19]

  • Mass Analysis: Acquire full scan data to detect all ions and fragmentation data (MS/MS) to aid in structural elucidation.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Rationale: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of this compound.[20][21][22][23] The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's structure.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆.

  • Experiments: Acquire standard ¹H and ¹³C spectra. 2D NMR experiments, such as COSY and HSQC, can be used for more complex structural assignments.

Thermal Analysis (DSC/TGA)

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal stability, melting point, and presence of solvates or hydrates. This information is crucial for understanding the solid-state properties of the material.

Protocol:

  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: Accurately weigh a small amount of the sample into an appropriate pan.

  • DSC Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine the melting point and other thermal events.

  • TGA Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to measure weight loss as a function of temperature.

Cross-Validation Workflow

The cross-validation of these analytical methods is a systematic process designed to ensure the consistency and reliability of the data.

CrossValidationWorkflow cluster_0 Primary Characterization cluster_1 Confirmatory & In-depth Analysis cluster_2 Data Correlation & Validation HPLC_Purity HPLC Purity & Assay Data_Comparison Compare Purity Results (HPLC vs. Mass Balance) HPLC_Purity->Data_Comparison Impurity_Correlation Correlate HPLC Peaks with LC-MS IDs HPLC_Purity->Impurity_Correlation GC_Residual GC Residual Solvents GC_Residual->Data_Comparison NMR_Structure NMR Structural ID NMR_Structure->Impurity_Correlation LCMS_Impurity LC-MS Impurity ID LCMS_Impurity->Impurity_Correlation Thermal_Analysis Thermal Analysis (DSC/TGA) Thermal_Analysis->Data_Comparison Final_Report Final Characterization Report Data_Comparison->Final_Report Impurity_Correlation->Final_Report

Caption: Cross-validation workflow for this compound.

Data Presentation and Comparison

To facilitate a clear and objective comparison of the analytical methods, the data should be summarized in well-structured tables.

Table 1: Purity Assessment by Orthogonal Methods

Analytical MethodPrinciplePurity of Batch XYZ (%)Key Impurities Detected
HPLC-UV Chromatographic separation with UV detection99.5Impurity A (0.2%), Impurity B (0.1%)
Mass Balance 100% - (Water + Residual Solvents + Non-volatile Residue)99.4N/A

Table 2: Impurity Identification and Characterization

Impurity IDRetention Time (min) in HPLCProposed Structure (from LC-MS)Confirmation by NMR
Impurity A 5.8Oxidized dimerConfirmed
Impurity B 7.2Starting material XConfirmed

Table 3: Physicochemical Properties

ParameterMethodResult
Melting Point DSC185 °C (onset)
Thermal Decomposition TGAOnset at 220 °C
Molecular Weight MS148.0749 (observed), 148.0749 (calculated for C₇H₈N₄)

Trustworthiness and Self-Validating Systems

Each protocol described is designed to be a self-validating system. For instance:

  • System Suitability in HPLC and GC: Before any sample analysis, a system suitability standard is injected to ensure the chromatographic system is performing adequately. Key parameters include resolution, tailing factor, and theoretical plates.

  • Internal Standards: The use of internal standards in quantitative analyses (e.g., GC) can correct for variations in injection volume and detector response.

  • Mass Accuracy in MS: High-resolution mass spectrometry provides highly accurate mass measurements, which gives a high degree of confidence in the proposed elemental composition of impurities.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. By employing a suite of orthogonal techniques and implementing a rigorous cross-validation strategy, researchers and drug development professionals can ensure a deep understanding of the material's identity, purity, and stability. This guide has provided a framework based on established scientific principles and regulatory expectations, empowering you to develop and validate robust analytical methods for this critical pharmaceutical intermediate. The causality behind each experimental choice has been explained to foster a deeper understanding beyond mere procedural execution. This commitment to scientific integrity is paramount in ensuring the quality and safety of the medicines we develop.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-Hydrazinyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Hydrazinyl-1H-indazole in Medicinal Chemistry

This compound is a crucial building block in the synthesis of a multitude of pharmacologically active compounds. Its unique structural motif, featuring a bicyclic indazole core with a reactive hydrazine substituent, makes it a valuable intermediate in the development of kinase inhibitors for oncology, as well as agents targeting other therapeutic areas. The efficiency and scalability of the synthetic route to this key intermediate are paramount for drug discovery and development programs, directly impacting timelines and costs. This guide provides a comprehensive comparison of the primary synthetic strategies to this compound, offering an in-depth analysis of their respective methodologies, yields, and operational considerations to empower researchers in selecting the optimal route for their specific needs.

Route 1: The Classic Pathway via Diazotization of 6-Amino-1H-indazole

The most established and widely recognized route to this compound commences with the readily available 6-nitro-1H-indazole. This multi-step synthesis involves the reduction of the nitro group to form 6-amino-1H-indazole, followed by a diazotization reaction and subsequent reduction of the diazonium salt to the desired hydrazine.

Logical Workflow for Route 1

Start 6-Nitro-1H-indazole Step1 Reduction of Nitro Group Start->Step1 Intermediate1 6-Amino-1H-indazole Step1->Intermediate1 Step2 Diazotization Intermediate1->Step2 Intermediate2 6-Diazonium-1H-indazole Salt Step2->Intermediate2 Step3 Reduction of Diazonium Salt Intermediate2->Step3 End This compound Step3->End

Caption: Workflow for the synthesis of this compound via Route 1.

Step 1: Reduction of 6-Nitro-1H-indazole to 6-Amino-1H-indazole

The initial reduction of 6-nitro-1H-indazole is a critical transformation that can be achieved through several reliable methods. Catalytic hydrogenation is often the preferred method due to its high efficiency and clean reaction profile.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a suitable hydrogenation vessel, suspend 6-nitro-1H-indazole (1 equivalent) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (1 atm or higher) with vigorous stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 6-amino-1H-indazole as a solid. This product is often of sufficient purity for the next step.

A general procedure for this reduction reports a high yield of 94%[1].

Step 2 & 3: Diazotization of 6-Amino-1H-indazole and Reduction to this compound

This two-step, one-pot transformation is the cornerstone of this synthetic route. The aromatic amine is first converted to a diazonium salt, which is then reduced in situ to the corresponding hydrazine.

Experimental Protocol: Diazotization and Reduction with Stannous Chloride

  • Dissolution: Dissolve 6-amino-1H-indazole (1 equivalent) in concentrated hydrochloric acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Reduction: In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) in concentrated hydrochloric acid and cool it to 0 °C.

  • Addition: Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 1-2 hours.

  • Isolation: The resulting hydrazine hydrochloride salt often precipitates from the reaction mixture. Collect the solid by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Route 2: Nucleophilic Aromatic Substitution on 6-Bromo-1H-indazole

An alternative approach to this compound involves the direct displacement of a halogen atom from the 6-position of the indazole ring with hydrazine. This route is conceptually simpler, involving fewer steps, but its success is highly dependent on the reactivity of the aryl halide and the reaction conditions.

Logical Workflow for Route 2

Start 4-Bromo-2-methylaniline Step1 Diazotization and Cyclization Start->Step1 Intermediate1 6-Bromo-1H-indazole Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution Intermediate1->Step2 Hydrazine Hydrate End This compound Step2->End

Caption: Workflow for the synthesis of this compound via Route 2.

Step 1: Synthesis of 6-Bromo-1H-indazole

The key starting material for this route is 6-bromo-1H-indazole, which can be synthesized from commercially available 4-bromo-2-methylaniline.

Experimental Protocol: Synthesis of 6-Bromo-1H-indazole

A detailed protocol for the large-scale synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline has been described[2]. The process involves the diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization[2].

  • Acetylation: Acetylate 4-bromo-2-methylaniline with acetic anhydride.

  • Diazotization and Cyclization: Treat the acetylated intermediate with potassium acetate and isoamyl nitrite in chloroform at reflux.

  • Hydrolysis and Isolation: Following the reaction, a work-up procedure involving hydrolysis with hydrochloric acid and subsequent basification with sodium hydroxide allows for the isolation of 6-bromo-1H-indazole[2].

Step 2: Nucleophilic Aromatic Substitution with Hydrazine

The final step in this route is the displacement of the bromide with hydrazine. This reaction typically requires elevated temperatures and is often carried out with an excess of hydrazine hydrate, which can also act as the solvent.

Experimental Protocol: Hydrazinolysis of 6-Bromo-1H-indazole

  • Reaction Setup: In a sealed reaction vessel, combine 6-bromo-1H-indazole (1 equivalent) with an excess of hydrazine hydrate.

  • Heating: Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. The optimal temperature will need to be determined empirically.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After cooling, the excess hydrazine hydrate is removed under reduced pressure. The residue is then typically partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed, dried, and concentrated. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Diazotization of 6-Amino-1H-indazoleRoute 2: Nucleophilic Substitution
Starting Materials 6-Nitro-1H-indazole (commercially available)4-Bromo-2-methylaniline (commercially available)
Number of Steps 2 (from 6-amino-1H-indazole) or 3 (from 6-nitro-1H-indazole)2
Overall Yield Potentially high, with the reduction of the nitro group often proceeding in >90% yield. The yield of the diazotization/reduction step can be variable.Can be moderate to good, but is highly dependent on the efficiency of the final nucleophilic substitution step.
Reagents & Conditions Involves the use of sodium nitrite (potentially hazardous) and strong acids. Low temperatures are required for the diazotization step.Requires high temperatures for the hydrazinolysis step. Hydrazine is a hazardous reagent.
Scalability The diazotization step can present challenges on a large scale due to the potential for exothermic reactions and the instability of diazonium salts.The synthesis of 6-bromo-1H-indazole has been demonstrated on a large scale. The high-temperature hydrazinolysis may require specialized equipment for large-scale production.
Purification The final product may precipitate as a hydrochloride salt, simplifying initial isolation. Recrystallization is often effective for purification.Purification typically involves extraction and chromatography or recrystallization.
Safety Considerations Diazonium salts are potentially explosive and must be handled with care at low temperatures. Sodium nitrite is toxic.Hydrazine is highly toxic and corrosive. High-temperature reactions require careful monitoring.
Cost-Effectiveness Starting materials are relatively inexpensive. The overall cost will depend on the efficiency of the diazotization/reduction step.The cost of 4-bromo-2-methylaniline and the need for potentially high temperatures may impact the overall cost.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to the valuable intermediate, this compound.

Route 1 is a well-established, classical approach. Its primary advantage lies in the high-yielding initial reduction of the readily available 6-nitro-1H-indazole. However, the critical diazotization and reduction step requires careful control of reaction conditions and presents potential safety hazards, particularly on a larger scale.

Route 2 offers a more direct, two-step synthesis from a commercially available starting material. The scalability of the synthesis of the 6-bromo-1H-indazole precursor is a significant advantage. The main challenge lies in the optimization of the final nucleophilic aromatic substitution with hydrazine, which may require high temperatures and careful handling of a hazardous reagent.

For laboratory-scale synthesis and initial drug discovery efforts , Route 1 may be more readily implemented due to the extensive literature on the reduction of nitroarenes and the diazotization of anilines. However, careful attention to safety protocols is essential.

For process development and large-scale manufacturing , Route 2 may be more attractive due to its fewer steps and the demonstrated scalability of the precursor synthesis. Significant process optimization and safety engineering would be required for the high-temperature hydrazinolysis step.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including the desired scale of synthesis, available equipment, and the level of expertise in handling the hazardous reagents involved in each pathway.

References

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 6-Hydrazinyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper handling and disposal of 6-Hydrazinyl-1H-indazole. As a research chemical used by professionals in drug development and scientific discovery, its unique chemical properties—specifically the presence of a hydrazine moiety—necessitate a rigorous and informed approach to waste management. This guide moves beyond simple directives to explain the chemical reasoning behind each step, ensuring a culture of safety and compliance in your laboratory.

Core Principles & Hazard Assessment

This compound and its salts are irritants and reactive compounds. The primary hazards, as identified by the Globally Harmonized System (GHS), include skin irritation, serious eye irritation, and potential respiratory irritation[1]. However, the most significant consideration for disposal is the chemical reactivity of the hydrazine functional group.

Causality of Disposal Protocol: Hydrazines are potent reducing agents and are highly reactive with oxidizing agents, acids, and some metal oxides[2][3]. This reactivity is the cornerstone of the disposal strategy. Improper disposal, such as mixing with incompatible waste streams or discarding down the drain, can lead to violent reactions, the release of toxic gases, or environmental contamination[1][3].

Therefore, the core principle of disposal is chemical neutralization through controlled oxidation before the material enters the formal hazardous waste stream. This deactivates the primary reactive hazard at the source.

Mandatory Personal Protective Equipment (PPE) & Engineering Controls

To mitigate the risks of exposure and chemical reactions, all handling and disposal procedures must be conducted with the following protective measures:

  • Engineering Controls: All work must be performed within a certified chemical fume hood to prevent the inhalation of dust or vapors[1][4]. Ensure safety showers and eyewash stations are immediately accessible[3].

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes[1].

  • Skin Protection: Wear a flame-retardant laboratory coat. Use chemically resistant gloves, such as nitrile, and consider double-gloving for added protection. Immediately remove and dispose of any contaminated clothing[1][5].

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be required if vapors or aerosols are generated and engineering controls are insufficient[3].

Step-by-Step Disposal Protocol

This protocol is divided into procedures for trace-contaminated items and the neutralization of bulk or concentrated waste.

Decontamination of Labware and Surfaces

For glassware, spatulas, or magnetic stir bars with residual contamination:

  • Initial Rinse: Perform an initial rinse with a small amount of a suitable organic solvent (e.g., methanol or ethanol) to dissolve the remaining compound.

  • Collect Rinsate: Decant this rinsate into a dedicated hazardous waste container clearly labeled "Halogen-Free Waste Solvent Containing Hydrazine Derivatives ."

  • Neutralization of Rinsate: This collected solvent waste must be neutralized using the bulk disposal protocol below before being combined with other waste streams.

  • Final Cleaning: After the initial rinse, the labware can be cleaned using standard laboratory procedures.

Neutralization and Disposal of Bulk Material and Contaminated Solutions

This procedure details the chemical deactivation of unwanted this compound or collected rinsates. The primary method is oxidation using a dilute hypochlorite solution[3][4][6].

  • Preparation: In a chemical fume hood, place a suitably large flask or beaker equipped with a magnetic stirrer in a secondary container (e.g., an ice bath) to manage any potential exothermic reaction.

  • Dilution:

    • For solid waste, dissolve it in cold water (approx. 100 mL of water for every 1 gram of hydrazine derivative).

    • For contaminated solvents, dilute the solution with an equal volume of cold water. Dilution is critical to control the reaction rate.

  • Controlled Oxidation:

    • Prepare a dilute solution of sodium hypochlorite (household bleach, typically 5-6% NaOCl) or calcium hypochlorite.

    • While stirring the diluted hydrazine solution vigorously, add the hypochlorite solution slowly and dropwise using an addition funnel or pipette.

    • Causality: The reaction between hydrazine and hypochlorite is exothermic and releases nitrogen gas. Slow, controlled addition prevents a runaway reaction, excessive heat, and foaming[3].

    • Continue the addition until a slight excess of oxidant is present. This can be verified by testing a drop of the reaction mixture on potassium iodide-starch paper (a blue-black color indicates excess hypochlorite).

  • Quenching and pH Adjustment: Allow the mixture to stir for at least 2 hours to ensure the reaction is complete. If excess hypochlorite remains, it can be quenched by the slow addition of a sodium bisulfite solution until the KI-starch test is negative. Adjust the pH of the final solution to be between 6 and 9 using sodium carbonate or dilute hydrochloric acid.

  • Final Waste Collection: Transfer the neutralized aqueous solution to a new, robust waste container. Label it as "Neutralized Hydrazine Waste Solution " and list the final components.

  • EHS Pickup: Arrange for disposal of the container through your institution's Environmental Health & Safety (EHS) department[7][8]. Never pour the neutralized solution down the sink unless explicitly permitted by your local EHS office and municipal water authority[9].

Management of Contaminated Solid Waste

All solid items that have come into direct contact with this compound, such as:

  • Gloves

  • Weighing papers

  • Bench protectors

  • Spill cleanup materials (e.g., vermiculite)

Must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read: "Solid Waste Contaminated with this compound ." This container should be stored separately from reactive or liquid waste and disposed of via your EHS office.

Emergency Procedures: Spill Management

In the event of a spill:

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.

  • Don PPE: Before cleanup, don the full PPE detailed in Section 2.

  • Containment: For solid spills, gently cover with an inert absorbent material like vermiculite, sand, or kitty litter to prevent dust from becoming airborne[1]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the contained material into a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill surface using the oxidation procedure described in Section 3.2, applying a dilute hypochlorite solution and allowing sufficient contact time before wiping clean. Collect all cleanup materials as contaminated solid waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.

Summary of Safety and Disposal Information

ParameterSpecificationRationale & Reference
Primary Hazards Skin Irritant (H315), Serious Eye Irritant (H319), May cause respiratory irritation (H335).GHS classification ensures awareness of immediate health risks.[1]
Reactivity Hazards Potent reducing agent. Reacts violently with strong oxidizers.The hydrazine moiety dictates its chemical incompatibility.[2][3]
Required PPE Chemical fume hood, safety goggles & face shield, lab coat, nitrile gloves.A multi-layered approach is essential to prevent dermal, ocular, and respiratory exposure.[1][5]
Incompatible Materials Strong oxidizing agents (e.g., peroxides, permanganates, hypochlorites in concentrated form), strong acids, metal oxides.Mixing can cause fire, explosion, or release of toxic gases.[2][3]
Disposal Method 1. Dilution in water. 2. Slow, controlled oxidation with dilute hypochlorite. 3. Collection for EHS pickup. This procedure chemically deactivates the primary hazard before final disposal.[3][4][6]
Spill Cleanup Use inert absorbent (vermiculite, sand). Avoid combustible materials.Prevents dust formation and avoids creating a secondary fire hazard.[1]

Disposal Workflow Diagram

DisposalWorkflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid Contaminated Solid Waste (Gloves, Paper, etc.) waste_type->solid Solid liquid Bulk Chemical or Contaminated Solution waste_type->liquid Liquid/Solution collect_solid Collect in a Labeled, Sealed Container for Solid Waste solid->collect_solid neutralize Perform Controlled Oxidation (See Protocol 3.2) liquid->neutralize ehs_pickup Contact EHS for Waste Pickup collect_solid->ehs_pickup verify Verify Neutralization (e.g., KI-Starch Test) neutralize->verify verify->neutralize Incomplete collect_liquid Collect in Labeled Container for Neutralized Liquid Waste verify->collect_liquid Complete collect_liquid->ehs_pickup

Caption: Decision workflow for the safe disposal of this compound waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Hydrazinyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Hydrazinyl-1H-indazole is foundational to discovery. However, innovation and safety are inextricably linked. The purpose of this guide is to provide a clear, actionable framework for the safe handling of this compound, rooted in a deep understanding of its potential hazards. This is not merely a checklist; it is a procedural mindset designed to ensure your safety and the integrity of your research.

The known hazard profile for this compound and its hydrochloride salt indicates that it is a skin, eye, and respiratory irritant[1][2]. While comprehensive toxicological data may be limited, the presence of a hydrazine functional group necessitates a cautious and proactive approach to safety. Hydrazine derivatives as a class can present significant health risks, including being potential carcinogens and potent sensitizers[3]. Therefore, our handling protocols must be built on a foundation of robust engineering controls and the diligent use of appropriate Personal Protective Equipment (PPE).

The Cornerstone of Safety: Hazard Assessment

Before any laboratory work begins, a thorough hazard assessment is not just recommended; it is a mandatory prerequisite for safe operation[4][5]. The selection of PPE is directly informed by the specific tasks you will perform. Consider the physical state of the chemical (solid powder vs. solution), the quantities being used, and the potential for aerosolization or splashing. Each procedural step, from weighing the neat compound to the final disposal of waste, carries its own risk profile and corresponding PPE requirement.

Core PPE: Your Non-Negotiable Last Line of Defense

For any procedure involving this compound, the following PPE represents the minimum standard of protection[4][6].

  • Eye and Face Protection:

    • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes, and the fine particulate nature of the solid compound[4][6]. Ensure they meet ANSI Z87.1 standards[4].

    • Face Shield: When handling larger quantities (typically >1g) or when there is a significant risk of splashing (e.g., during transfer of solutions or in exothermic reactions), a face shield must be worn in addition to chemical splash goggles[4][7][8].

  • Skin and Body Protection:

    • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is essential to protect your skin and personal clothing from accidental contact[6][8].

    • Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact[4][7]. It is crucial to double-glove when handling the solid compound or concentrated solutions. If prolonged contact is possible, consult the glove manufacturer's chemical resistance guide to ensure nitrile is appropriate for the solvent in use[7]. Gloves should be inspected for tears or holes before each use and changed immediately upon contamination[7].

    • Full Coverage: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled[4][6].

  • Respiratory Protection:

    • Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls. All work with solid this compound that could generate dust must be performed in a certified chemical fume hood[1].

    • Respirator Use: If engineering controls are not feasible or during a large-scale spill clean-up, respiratory protection is required. A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates (e.g., an N95 or P100) should be used[6][7]. Note that proper respirator use requires a formal respiratory protection program, including fit-testing and training[7].

Operational Plan: PPE Matrix for Specific Tasks

To simplify the decision-making process, the following table summarizes the required PPE for common laboratory operations involving this compound.

Laboratory Task Engineering Control Eye/Face Protection Gloves Body Protection Respiratory Protection
Weighing Solid (<1g) Chemical Fume HoodChemical Splash GogglesDouble Nitrile GlovesLab CoatNot required with proper engineering controls
Preparing Stock Solution Chemical Fume HoodChemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab CoatNot required with proper engineering controls
Conducting Reaction Chemical Fume HoodChemical Splash GogglesDouble Nitrile GlovesLab CoatNot required with proper engineering controls
Handling Waste Chemical Fume HoodChemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab CoatNot required with proper engineering controls
Spill Cleanup N/AChemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesLab Coat/ApronRequired (NIOSH-approved respirator)

Workflow for Safe Handling and Disposal

The following diagram illustrates the critical decision points and procedural flow for safely managing this compound from receipt to disposal.

cluster_prep Preparation & Handling cluster_cleanup Decontamination & Disposal start Start: Receive Chemical assess Perform Hazard Assessment (Review SDS) start->assess ppe Don Required PPE (See PPE Matrix) assess->ppe setup Set up in Chemical Fume Hood ppe->setup weigh Weigh Solid Compound setup->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decon_glass Decontaminate Glassware (Solvent Rinse) react->decon_glass decon_area Decontaminate Work Area react->decon_area dispose_liquid Dispose of Liquid Waste in Labeled Hazardous Waste Container decon_glass->dispose_liquid dispose_solid Dispose of Contaminated Solids (Gloves, Weigh Paper) in Sealed Hazardous Waste Bag decon_area->dispose_solid remove_ppe Doff PPE in Correct Order dispose_solid->remove_ppe dispose_liquid->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for Safe Handling of this compound.

Procedural Guidance: Weighing and Preparing a Solution

  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the proper working height. Assemble all necessary equipment (spatula, weigh paper, beaker, solvent, etc.) inside the fume hood.

  • Don PPE: Put on your lab coat, chemical splash goggles, and double nitrile gloves.

  • Handling: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of this compound powder onto weigh paper. Avoid any actions that could create dust.

  • Dissolving: Transfer the powder to your vessel and add the solvent. Gently swirl or stir to dissolve.

  • Cleanup: Once the transfer is complete, place the contaminated weigh paper and any disposable items into a designated hazardous waste bag inside the fume hood[1].

  • Storage: Tightly close the primary container and store it in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition[1][2].

Disposal and Decontamination Plan

Proper disposal is a critical final step in the safe handling workflow.

  • Chemical Waste: All solutions and unused solid material must be disposed of in a properly labeled hazardous waste container. Consult your institution's environmental health and safety (EHS) office for specific guidelines[1]. Do not pour any amount of this chemical down the drain[1].

  • Contaminated Materials: Any item that has come into direct contact with this compound, including gloves, weigh paper, and pipette tips, must be considered hazardous waste and disposed of in a sealed, labeled container[1].

  • Decontamination: Clean your work area and any non-disposable equipment with an appropriate solvent.

Emergency First Aid

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs[1][2].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[1][2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

By integrating these safety protocols into your daily laboratory practice, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydrazinyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-Hydrazinyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.